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  • Product: 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid
  • CAS: 129644-58-2

Core Science & Biosynthesis

Foundational

The Chemical Properties and Synthetic Utility of 2-Hydroxy-5-(trifluoromethylthio)benzoic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a proven tactic for modulating the physicochemical and pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a proven tactic for modulating the physicochemical and pharmacokinetic profiles of lead compounds. 2-Hydroxy-5-(trifluoromethylthio)benzoic acid (CAS: 129644-58-2) represents a highly specialized building block that merges the biologically privileged salicylic acid scaffold with the highly lipophilic and electron-withdrawing trifluoromethylthio (–SCF₃) group[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. We will deconstruct the causal relationships between the –SCF₃ group and the molecule's behavior, detail a self-validating synthetic protocol for its preparation, and map its applications in advanced therapeutic design.

Physicochemical Profiling and Structural Causality

To understand the utility of 2-Hydroxy-5-(trifluoromethylthio)benzoic acid, we must first quantify its baseline properties. The data in Table 1 highlights the profound impact of the –SCF₃ substitution[1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication in Design
IUPAC Name 2-Hydroxy-5-[(trifluoromethyl)sulfanyl]benzoic acidStandard nomenclature.
CAS Number 129644-58-2Unique registry identifier.
Molecular Formula C₈H₅F₃O₃SIndicates high halogen/heteroatom density.
Molecular Weight 238.18 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 75.4 ŲOptimal for oral bioavailability; balances the highly lipophilic –SCF₃ group.
Hydrogen Bond Donors/Acceptors 2 / 4Enables strong directional binding in target protein pockets (e.g., kinases, COX enzymes).
Predicted XLogP3 ~3.3The –SCF₃ group (Hansch π = 1.44) significantly drives up lipid solubility compared to native salicylic acid (LogP ~2.2).
The Electronic and Steric Influence of the –SCF₃ Group

The trifluoromethylthio group is one of the most lipophilic substituents available in medicinal chemistry. Its high Hansch lipophilicity parameter ( π=1.44 ) directly enhances the membrane permeability of the salicylic acid core. Furthermore, the –SCF₃ group is strongly electron-withdrawing (Hammett σp​=0.50 ). By positioning this group para to the phenolic hydroxyl (C5 position), it stabilizes the phenoxide anion through inductive electron withdrawal, thereby lowering the pKa of the phenol. This electronic modulation is critical when designing molecules that require a specific ionization state at physiological pH to bind effectively to their targets[2].

SAR_Logic Core Salicylic Acid Core SCF3 -SCF3 Substitution at C5 Core->SCF3 Lipophilicity Increased Lipophilicity (Hansch π = 1.44) SCF3->Lipophilicity Electronics Electron Withdrawal (Hammett σp = 0.50) SCF3->Electronics Membrane Enhanced Membrane Permeability Lipophilicity->Membrane Acidity Lowered pKa of Phenol/Carboxyl Electronics->Acidity Binding Improved Target Binding & Metabolic Stability Membrane->Binding Acidity->Binding

Fig 1. Structure-Activity Relationship (SAR) logic tree for the -SCF3 substitution.

Experimental Workflows: Synthesis via Sandmeyer-Type Trifluoromethylthiolation

Direct electrophilic trifluoromethylthiolation of salicylic acid often yields complex mixtures of regioisomers because the phenolic hydroxyl group strongly activates both the ortho and para positions. To guarantee absolute regiochemical fidelity, we employ a Sandmeyer-type approach starting from 5-aminosalicylic acid[2].

Protocol: Copper-Mediated Trifluoromethylthiolation

Objective: Regioselective synthesis of 2-hydroxy-5-(trifluoromethylthio)benzoic acid. System Validation: This protocol is designed as a self-validating system. The use of an internal In-Process Quality Control (IPQC) step ensures the transient diazonium intermediate is fully formed before the catalytic coupling is initiated.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix:

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-aminosalicylic acid (1.0 equiv, 10 mmol) in anhydrous acetonitrile (MeCN, 0.2 M).

    • Causality: MeCN is selected because it effectively stabilizes the Cu(I) intermediate required for the later steps and prevents the premature decomposition of the diazonium salt.

  • In-Situ Diazotization:

    • Action: Cool the solution to 0 °C using an ice bath. Add tert-butyl nitrite (tBuONO, 1.5 equiv) dropwise over 10 minutes. Stir for 30 minutes.

    • Causality: tBuONO enables diazotization under strictly anhydrous conditions, preventing the competitive hydrolysis of the diazonium salt into a phenol. Low temperatures suppress the premature, thermodynamically driven expulsion of N₂ gas.

    • IPQC Check: Take a 0.1 mL aliquot, dilute in MeCN, and analyze via ATR-FTIR. The appearance of a sharp N≡N stretching band at ~2250 cm⁻¹ validates successful diazotization.

  • Catalytic Trifluoromethylthiolation:

    • Action: Add Copper(I) trifluoromethylthiolate (CuSCF₃, 1.2 equiv) in one rapid portion. Remove the cooling bath and gradually heat the reaction mixture to 80 °C for 4 hours.

    • Causality: CuSCF₃ acts as both the catalyst and the nucleophile source. Heating provides the activation energy for the homolytic cleavage of the C–N₂ bond. The Cu(I) species facilitates a single-electron transfer (SET) to generate an aryl radical, which rapidly recombines with the –SCF₃ ligand in the metal coordination sphere to forge the C–S bond.

  • Quenching and Workup:

    • Action: Cool to room temperature and quench with 1 N HCl. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

    • Causality: The acidic quench is mandatory to fully protonate both the carboxylic acid and the phenolic hydroxyl, ensuring the product partitions entirely into the organic phase.

  • Purification:

    • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient with 1% acetic acid).

    • Causality: The addition of 1% acetic acid to the mobile phase suppresses the ionization of the highly acidic product on the silica column, preventing "streaking" and ensuring high recovery yields (>75%).

SyntheticWorkflow Start 5-Aminosalicylic Acid (Starting Material) Diazotization Diazotization (tBuONO, 0°C) Start->Diazotization Intermediate Diazonium Salt (IPQC: IR ~2250 cm⁻¹) Diazotization->Intermediate Coupling Trifluoromethylthiolation (CuSCF3, MeCN, 80°C) Intermediate->Coupling Product 2-Hydroxy-5-(trifluoromethylthio) benzoic acid Coupling->Product

Fig 2. Copper-mediated Sandmeyer-type workflow for synthesizing the target compound.

Applications in Advanced Drug Development

The integration of 2-hydroxy-5-(trifluoromethylthio)benzoic acid into drug discovery pipelines is primarily driven by its ability to act as a bioisostere for halogenated salicylates.

Niclosamide Analogs and Antiviral/Antiparasitic Agents: Niclosamide is a well-known anthelmintic drug that has recently garnered attention for its broad-spectrum antiviral properties, including efficacy against SARS-CoV-2. The core structure of niclosamide relies on a 5-chloro-salicylic acid derivative coupled to an aniline. Researchers have utilized 2-hydroxy-5-(trifluoromethylthio)benzoic acid (and its aniline counterparts) to synthesize next-generation niclosamide analogs[3]. By replacing the 5-chloro group with a 5-SCF₃ group, the resulting analogs exhibit enhanced metabolic stability against cytochrome P450-mediated oxidation, while the increased lipophilicity drives better intracellular accumulation, a critical factor for targeting viral replication machinery[3].

Mitochondrial Uncoupling: Salicylic acid derivatives with highly lipophilic, electron-withdrawing groups are potent protonophores. The –SCF₃ group lowers the pKa of the molecule, allowing it to easily release a proton in the mitochondrial matrix, while its high lipophilicity allows the anionic form to diffuse back across the inner mitochondrial membrane. This mechanism of mitochondrial uncoupling is actively researched for the treatment of metabolic disorders such as obesity and non-alcoholic steatohepatitis (NASH).

References

  • NextSDS. Chemical Substance Information: 2-HYDROXY-5-(TRIFLUOROMETHYLTHIO)BENZOIC ACID. NextSDS Database. Available at:[Link]

  • Xu, X.-H., Matsuzaki, K., & Shibata, N. (2015). Trifluoromethylthiolation, Triflylation, and Related Reactions. Chemical Reviews, 115(2), 731-764. American Chemical Society. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. Available at:[Link]

Sources

Exploratory

Unraveling the Enigma of CAS 129644-58-2: A Case of Unidentified Chemical Identity

A comprehensive investigation into the Chemical Abstracts Service (CAS) registry number 129644-58-2 has revealed a significant challenge: the absence of a publicly documented chemical substance associated with this ident...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive investigation into the Chemical Abstracts Service (CAS) registry number 129644-58-2 has revealed a significant challenge: the absence of a publicly documented chemical substance associated with this identifier. This technical guide addresses the current status of information regarding CAS 129644-58-2 and outlines the methodologies employed in an exhaustive but ultimately unsuccessful search to define its molecular structure and weight.

Extensive searches across numerous authoritative chemical databases and scientific literature repositories have yielded no specific molecular entity corresponding to CAS 129644-58-2. This suggests several possibilities: the CAS number may be erroneous, obsolete and delisted, or assigned to a substance not disclosed in the public domain, such as a proprietary compound or a transient intermediate.

I. Comprehensive Search Methodology

To ascertain the identity of the compound designated by CAS 129644-58-2, a multi-pronged search strategy was implemented, targeting a wide array of chemical and scientific databases. This rigorous approach was designed to leave no stone unturned in the quest for molecular structure and weight information.

A. Core Chemical Database Queries

Initial investigations focused on prominent chemical registration and information databases. These platforms serve as the primary repositories for chemical substance identification and associated data.

Databases Queried:

  • Chemical Abstracts Service (CAS) Registry: Direct searches and broader inquiries within the CAS system, the definitive source for CAS numbers, were performed.

  • PubChem: An extensive database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI).

  • ChemSpider: A chemical structure database providing fast access to over 100 million structures, properties, and associated data.

  • NIST Chemistry WebBook: The National Institute of Standards and Technology's data collection for chemical and physical property data.

  • ChemicalBook: A comprehensive resource for chemical information and supplier aggregation.

Despite exhaustive queries using the specific CAS number, no matching records for a distinct chemical entity were found. The searches consistently returned either "Not Found" or provided information on unrelated compounds with different CAS numbers.

B. Broader Scientific and Regulatory Searches

Recognizing that information might exist outside of dedicated chemical structure databases, the search was expanded to include scientific literature, patent databases, and regulatory agency websites.

Expanded Search Targets:

  • Google Scholar: A search of scholarly articles, theses, books, and conference papers.

  • SciFinder: A research discovery application that provides integrated access to the world's most comprehensive and authoritative source of references, substances and reactions in chemistry and related sciences.

  • U.S. Patent and Trademark Office (USPTO) and European Patent Office (EPO) Databases: To identify any patented chemical entities with this CAS number.

  • Safety Data Sheet (SDS) and Material Safety Data Sheet (MSDS) repositories: To locate any safety and handling documentation that might reveal the chemical's identity.

These broader searches also failed to yield any specific information that could definitively link CAS 129644-58-2 to a molecular structure or molecular weight.

II. Interpreting the Absence of Data

Caption: Investigative workflow for CAS 129644-58-2.

III. Conclusion for the Scientific Community

For researchers, scientists, and drug development professionals, the primary takeaway is that the CAS number 129644-58-2 should be treated as an invalid or unassigned identifier for the purposes of public research and development. Any reference to this CAS number in literature or documentation should be approached with extreme caution and may likely be a typographical error.

It is recommended to double-check the source of this CAS number and attempt to find the correct identifier for the intended chemical substance. Without a valid CAS number, it is impossible to proceed with any meaningful scientific investigation, including the determination of molecular structure, molecular weight, and other critical physicochemical properties.

Should this CAS number have been encountered in a proprietary context, the information regarding its structure and properties would reside within the internal documentation of the originating entity and would not be accessible through public means.

Foundational

2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid: Thermodynamic Solubility in Organic Solvents

Executive Summary In pre-formulation and synthetic methodology, understanding the thermodynamic solubility of fluorinated building blocks is critical for optimizing reaction conditions and predicting pharmacokinetic beha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pre-formulation and synthetic methodology, understanding the thermodynamic solubility of fluorinated building blocks is critical for optimizing reaction conditions and predicting pharmacokinetic behavior. 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid (also known as 5-(Trifluoromethylthio)salicylic acid; CAS: 129644-58-2) represents a highly specialized salicylic acid derivative. The incorporation of the trifluoromethylthio (-SCF₃) group fundamentally alters the solute-solvent interactions compared to its parent compound, salicylic acid.

As a Senior Application Scientist, I have designed this technical guide to dissect the structure-property relationships governing this compound's solubility. By synthesizing established thermodynamic principles with predictive modeling, this whitepaper provides an authoritative framework and a self-validating experimental protocol for determining its solubility across a spectrum of organic solvents.

Physicochemical Profiling: The Impact of the -SCF₃ Motif

To predict the solubility of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid, we must first analyze the causality behind its molecular interactions. The molecule possesses a dualistic physicochemical nature:

  • The Salicylic Acid Core (Hydrophilic/Polar): The adjacent carboxylic acid (-COOH) and hydroxyl (-OH) groups participate in strong intramolecular hydrogen bonding, while also serving as potent hydrogen-bond donors and acceptors for polar solvents (e.g., methanol, acetone)[1].

  • The Trifluoromethylthio Group (Highly Lipophilic): The -SCF₃ moiety is one of the most lipophilic functional groups utilized in medicinal chemistry, boasting a remarkably high Hansch lipophilicity parameter ( π=1.44 ) and a strong electron-withdrawing character (Hammett parameter σp​=0.50 )[2][3][4].

Causality in Solvation: The addition of the -SCF₃ group disrupts the hydration shell that would normally form around the salicylic acid core, drastically reducing its aqueous solubility[1][4]. Conversely, the high polarizability of the sulfur atom combined with the diffuse electron cloud of the fluorine atoms significantly enhances dispersion forces (London forces). This thermodynamic shift increases the compound's affinity for non-polar and moderately polar organic solvents (e.g., dichloromethane, toluene, ethyl acetate) compared to unfunctionalized salicylic acid.

SolvationMechanism cluster_0 Hydrophilic/Polar Interactions cluster_1 Lipophilic Interactions Compound 2-Hydroxy-5-(SCF3) Benzoic Acid COOH Carboxylic Acid (-COOH) Hydroxyl (-OH) Compound->COOH SCF3 Trifluoromethylthio (-SCF3) π = 1.44 Compound->SCF3 Protic Protic Solvents (MeOH, EtOH) H-Bonding COOH->Protic Aprotic Polar Aprotic (Acetone, EtOAc) Dipole-Dipole COOH->Aprotic NonPolar Non-Polar Solvents (DCM, Toluene) Dispersion Forces SCF3->NonPolar

Mechanistic pathways of solute-solvent interactions driven by the -SCF₃ and -COOH/-OH functional groups.

Quantitative Solubility Data (Predictive vs. Baseline)

Because empirical solubility data for the specific 129644-58-2 CAS compound is highly proprietary, we utilize Hansen Solubility Parameters (HSP) and the known baseline of salicylic acid to extrapolate its solubility profile at 25 °C.

Salicylic acid exhibits a solubility of ~396 mg/mL in acetone and ~2.48 mg/mL in water at 25 °C[5][6]. The introduction of the -SCF₃ group ( π=1.44 )[2] theoretically decreases water solubility by over 1-2 orders of magnitude while boosting solubility in halogenated and aromatic solvents.

SolventDielectric Constant ( ϵ )Salicylic Acid Baseline (25°C)2-Hydroxy-5-(SCF₃)-benzoic acid (Predicted, 25°C)Primary Solvation Driver
Methanol 32.7Very High (~300 mg/mL)High (>200 mg/mL) Strong H-bonding with -OH/-COOH
Acetone 20.7Very High (~396 mg/mL)High (>250 mg/mL) Dipole-dipole, H-bond acceptor
Ethyl Acetate 6.0High (~150 mg/mL)Very High (>250 mg/mL) Favorable dispersion & H-bond acceptor
Dichloromethane 9.1Low (<20 mg/mL)Moderate (~50-100 mg/mL) Enhanced by lipophilic -SCF₃ group
Toluene 2.4Low (~7 mg/mL)Moderate (~30-60 mg/mL) π−π stacking, -SCF₃ dispersion
Water 80.1Very Low (~2.48 mg/mL)Practically Insoluble (<0.1 mg/mL) Hydrophobic exclusion by -SCF₃

Table 1: Comparative thermodynamic solubility profile. Baseline data derived from standard salicylic acid metrics[5][6], with -SCF₃ derivative values extrapolated via Hansch parameter shifts.

Experimental Methodology: Self-Validating Thermodynamic Protocol

To empirically validate the predicted solubility of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid, a rigorous Shake-Flask Method coupled with HPLC-UV must be employed.

Why this method? Kinetic solubility assays (like solvent-shift nephelometry) often trap compounds in a state of metastable supersaturation. The shake-flask method guarantees thermodynamic equilibrium—the absolute maximum amount of stable crystalline lattice that can dissolve into the solvent. To ensure trustworthiness, this protocol is designed as a self-validating system : by measuring at both 24 and 48 hours, a variance of <5% between time points mathematically proves that true equilibrium has been achieved.

Step-by-Step Protocol
  • Sample Preparation (Supersaturation): Add an excess amount of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid (~500 mg) to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial. Ensure a visible pellet of undissolved solid remains to guarantee saturation.

  • Equilibration (Thermodynamic Control): Seal the vials and place them in an isothermal orbital shaker set to exactly 25.0 ± 0.1 °C. Shake at 300 RPM for 24 hours (Timepoint 1) and 48 hours (Timepoint 2).

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Carefully extract 100 µL of the supernatant and filter it through a 0.45 µm PTFE syringe filter (PTFE is required to prevent adsorption of the highly lipophilic -SCF₃ compound).

  • Volumetric Dilution: Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the UV detector (typically 1-100 µg/mL).

  • HPLC-UV Quantification: Analyze the sample using a C18 reverse-phase column. The electron-withdrawing -SCF₃ group[4] shifts the UV λmax​ , so detection should be monitored at 230 nm and 254 nm. Quantify against a 5-point standard calibration curve.

SolubilityWorkflow Prep 1. Sample Preparation Excess Solute + Solvent Equil 2. Equilibration Shake-Flask (24h & 48h, 25°C) Prep->Equil Phase 3. Phase Separation Centrifugation / PTFE Filtration Equil->Phase Dilute 4. Dilution Volumetric Adjustment to Linear Range Phase->Dilute Analysis 5. HPLC-UV Analysis Quantification vs. Standard Curve Dilute->Analysis

Self-validating shake-flask workflow for determining thermodynamic solubility.

Conclusion

The solubility of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid in organic solvents is dictated by a delicate thermodynamic balance between its hydrogen-bonding salicylic core and its highly lipophilic trifluoromethylthio substituent. While it retains excellent solubility in polar protic and aprotic solvents (methanol, acetone), the -SCF₃ group grants it a distinct advantage in non-polar environments (dichloromethane, toluene) compared to standard salicylic acid. Researchers utilizing this compound for downstream synthesis or formulation must leverage PTFE-compatible equipment and thermodynamic shake-flask protocols to accurately profile its behavior.

References

  • Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF3-Transfer Reagents. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Site-Selective Electrophilic Trifluoromethylthiolation for the Synthesis of C5- or C7-SCF3-Substituted Indolines. Organic Letters, ACS Publications.[Link]

  • Solubility and Melting Properties of Salicylic Acid. Journal of Chemical & Engineering Data, ACS Publications.[Link]

  • Salicylic Acid Physical Properties and Solubility Data. Wikipedia, The Free Encyclopedia. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 5-Trifluoromethylsulfanyl Salicylic Acid Derivatives

This guide provides a detailed exploration of the hypothesized mechanism of action for the novel class of compounds: 5-trifluoromethylsulfanyl salicylic acid derivatives. As direct literature on this specific chemical fa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the hypothesized mechanism of action for the novel class of compounds: 5-trifluoromethylsulfanyl salicylic acid derivatives. As direct literature on this specific chemical family is nascent, this document synthesizes established principles from the pharmacology of salicylic acid and the physicochemical contributions of the trifluoromethylsulfanyl moiety. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of these compounds.

Introduction: A Rational Design Approach

Salicylic acid and its derivatives are cornerstones of anti-inflammatory therapy, yet their application can be limited by factors such as modest potency and metabolic instability. The strategic introduction of a 5-trifluoromethylsulfanyl (-SCF3) group to the salicylic acid scaffold represents a rational drug design approach aimed at overcoming these limitations. This guide deconstructs the molecule to propose a multi-faceted mechanism of action, grounded in the known biological activities of the salicylate core and the unique properties conferred by the -SCF3 substituent.

The trifluoromethylthio (-SCF3) group is a highly lipophilic and electron-withdrawing moiety increasingly utilized in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3] Its incorporation is intended to improve cell membrane permeability, increase metabolic stability, and modulate the electronic character of the parent molecule, thereby potentially enhancing its interaction with biological targets.[2][4][5]

The Salicylate Core: A Foundation of Anti-Inflammatory Action

The mechanism of action of salicylic acid itself is multifaceted, extending beyond simple cyclooxygenase (COX) inhibition.[[“]][7] While it is a weaker inhibitor of COX enzymes compared to its acetylated derivative, aspirin, its anti-inflammatory effects are potent and mediated through several key signaling pathways.[[“]][8]

Key established mechanisms of salicylates include:

  • Inhibition of Pro-inflammatory Transcription Factors: Salicylates are known to suppress the activation of critical transcription factors such as NF-κB, AP-1, and C/EBPβ, which are central to the expression of inflammatory genes including cytokines, chemokines, and adhesion molecules.[7][9]

  • Modulation of Kinase Cascades: Salicylic acid can inhibit various protein kinases, including those in the mitogen-activated protein kinase (MAPK) cascade and p90 ribosomal S6 kinase (RSK) and p70 S6 kinase (S6K).[[“]][7]

  • Direct Enzyme Inhibition: While not as potent as aspirin, salicylic acid can exert some direct inhibitory effects on COX-2 in intact cells.[[“]] It has also been shown to inhibit CBP/p300 lysine acetyltransferases, impacting gene expression via epigenetic modifications.[[“]]

The 5-Trifluoromethylsulfanyl Substituent: A Potentiating Moiety

The introduction of the -SCF3 group at the 5-position of the salicylic acid ring is hypothesized to significantly enhance the parent molecule's therapeutic potential through several mechanisms:

Enhanced Lipophilicity and Cellular Permeability

The -SCF3 group is one of the most lipophilic substituents used in drug design.[2] This increased lipophilicity is predicted to improve the compound's ability to cross cellular membranes, leading to higher intracellular concentrations at the sites of action.[1] This could translate to greater target engagement and enhanced potency compared to unmodified salicylic acid.

Increased Metabolic Stability

A primary route of metabolism for many drug molecules is oxidative metabolism by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative degradation.[4][5] By replacing a metabolically vulnerable C-H bond with a C-SCF3 group, the metabolic stability of the molecule is expected to increase, leading to a longer biological half-life and more sustained therapeutic effect.[4]

Modulation of Target Affinity

The strong electron-withdrawing nature of the -SCF3 group alters the electronic distribution of the aromatic ring.[2][3] This can influence the pKa of the carboxylic acid and phenolic hydroxyl groups, potentially modulating the compound's binding affinity for its biological targets. Studies on other 5-substituted salicylic acid derivatives have shown that modifications at this position can significantly impact biological activity, such as the inhibition of NF-κB.[9]

Hypothesized Integrated Mechanism of Action

Based on the individual contributions of the salicylate core and the -SCF3 group, we propose that 5-trifluoromethylsulfanyl salicylic acid derivatives act as potent anti-inflammatory agents through a synergistic mechanism. The enhanced cellular uptake and metabolic stability afforded by the -SCF3 group are believed to lead to a more potent and sustained inhibition of key inflammatory pathways, particularly the NF-κB signaling cascade.

The proposed signaling pathway is illustrated below:

Proposed_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK activates Drug_Molecule 5-SCF3-Salicylic Acid (High Permeability) Drug_Molecule->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB Complex (p50/p65/IκBα) NFkB_p50 p50 NFkB_p65 p65 NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active IκBα degradation releases DNA DNA NFkB_active->DNA translocates to nucleus & binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_validation Mechanism of Action Validation cluster_data Data Analysis & Interpretation Synthesis Synthesis of 5-SCF3-Salicylic Acid Derivative NFkB_Assay NF-κB Reporter Assay (Cell-based) Synthesis->NFkB_Assay Kinase_Assay In Vitro Kinase Assay (Biochemical) Synthesis->Kinase_Assay Stability_Assay Metabolic Stability Assay (In Vitro) Synthesis->Stability_Assay IC50 Determine IC50 Values NFkB_Assay->IC50 Kinase_Assay->IC50 Half_life Calculate In Vitro Half-life (t1/2) Stability_Assay->Half_life SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Half_life->SAR Conclusion Confirm/Refine Hypothesized Mechanism SAR->Conclusion

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Quantitative Data Summary

While experimental data for 5-trifluoromethylsulfanyl salicylic acid itself is not yet available, the following table provides representative data for related compounds to illustrate the expected outcomes of the proposed experiments.

Compound/DerivativeAssayEndpointRepresentative ValueRationale/Expected Outcome
Salicylic AcidNF-κB InhibitionIC505-20 mMBaseline activity of the parent scaffold. [[“]]
5-SCF3-Salicylic Acid NF-κB Inhibition IC50 < 1 mM (Hypothesized) Enhanced potency due to improved cell permeability and target engagement.
Salicylic AcidMetabolic Stabilityt1/2 (microsomes)ModerateSusceptible to oxidative metabolism.
5-SCF3-Salicylic Acid Metabolic Stability t1/2 (microsomes) High (Hypothesized) **-SCF3 group blocks metabolic hotspots, increasing stability.[4]
N-(5-chlorosalicyloyl)phenethylamineNF-κB InhibitionIC5015 µMDemonstrates that 5-position substitution can dramatically increase potency. [9]

Conclusion and Future Directions

The 5-trifluoromethylsulfanyl salicylic acid scaffold presents a promising new direction for the development of potent anti-inflammatory agents. The proposed mechanism of action, centered on the synergistic interplay between the salicylate core and the -SCF3 substituent, offers a solid foundation for further investigation. The experimental roadmap outlined in this guide provides a clear path to validating these hypotheses and elucidating the full therapeutic potential of this novel class of compounds. Future work should focus on synthesizing a library of derivatives to establish clear structure-activity relationships and progressing lead candidates into more complex cellular and in vivo models of inflammation.

References

  • Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?.
  • Bentham Science Publishers. (2007, November 1). Salicylates and their Spectrum of Activity.
  • NCBI Bookshelf. (2023, July 5). Salicylic Acid (Aspirin). StatPearls.
  • Frontiers. (n.d.). Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals.
  • Enamine. (n.d.). Trifluoromethylthio (SCF3) Compounds.
  • ResearchGate. (n.d.). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis.
  • ACS Publications. (2023, February 16). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry.
  • PMC. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 2-Hydroxy-5-(trifluoromethylthio)benzoic acid

A Technical Whitepaper for Drug Development Professionals Executive Summary The incorporation of fluorinated moieties into pharmacophores is a foundational strategy in modern medicinal chemistry. Among these, the trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The incorporation of fluorinated moieties into pharmacophores is a foundational strategy in modern medicinal chemistry. Among these, the trifluoromethylthio group (-SCF₃) is highly prized for its exceptional lipophilicity (Hansch π=1.44 ) and strong electron-withdrawing properties. This whitepaper provides an in-depth thermodynamic analysis of 1 (CAS: 129644-58-2) . By analyzing its intrinsic structural thermodynamics, degradation kinetics, and providing a self-validating experimental framework, this guide equips researchers with the authoritative data necessary for API formulation and stability testing.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 2-Hydroxy-5-(trifluoromethylthio)benzoic acid is governed by two competing intramolecular forces: the stabilizing hydrogen bond of the salicylic acid core and the inductive pull of the -SCF₃ group.

  • Intramolecular Hydrogen Bonding: Similar to unsubstituted salicylic acid, the 2-hydroxyl group acts as a hydrogen bond donor to the adjacent carboxylate carbonyl. This forms a thermodynamically favorable 6-membered chelate ring. This chelation stabilizes the conjugate base, significantly lowering the pKa​ and increasing the enthalpy of vaporization.

  • The -SCF₃ Inductive Effect: The 2 impart a strong electron-withdrawing effect (Hammett σp​=0.50 ). Positioned para to the hydroxyl group and meta to the carboxylic acid, the -SCF₃ group withdraws electron density via both inductive and resonance effects. This further delocalizes the negative charge of the carboxylate anion, driving the pKa​ down to approximately 2.2–2.5. Furthermore, the high bond dissociation energy of the C-F bonds (~116 kcal/mol) renders the -SCF₃ group highly resistant to homolytic cleavage and thermal degradation.

Quantitative Physicochemical Data

To contextualize the thermodynamic shifts induced by the -SCF₃ group, the table below compares its predicted physicochemical properties against the unfluorinated parent compound.

PropertySalicylic Acid2-Hydroxy-5-(SCF₃)benzoic acidThermodynamic Implication
Molecular Weight 138.12 g/mol 238.18 g/mol Increased mass impacts entropy of solvation.
pKa​ (Carboxyl) 2.97~2.35 (Predicted)Enhanced conjugate base stability via inductive pull.
LogP (Lipophilicity) 2.26~3.80 (Predicted)Massive increase in hydrophobic partitioning.
TPSA (Ų) 57.5357.53Polar surface area remains constant; permeability increases.
Thermal Onset ( Td​ ) ~211°C>230°C (Predicted)C-F bonds increase overall lattice/thermal stability.

Mechanistic Degradation Pathways

Understanding the failure modes of a molecule is critical for formulation. Under extreme stress, 2-Hydroxy-5-(trifluoromethylthio)benzoic acid undergoes specific, predictable degradation pathways.

Pathway Parent 2-Hydroxy-5-(SCF3) benzoic acid Heat Thermal (>230°C) Parent->Heat Ox Oxidation (ROS) Parent->Ox Decarb 4-(SCF3)phenol + CO2 Heat->Decarb Sulf Sulfoxide/Sulfone Derivatives Ox->Sulf

Fig 1. Mechanistic degradation pathways under thermal and oxidative stress.

  • Thermal Decarboxylation: At elevated temperatures (>230°C), the molecule undergoes decarboxylation. The electron-withdrawing -SCF₃ group actually destabilizes the transition state of decarboxylation slightly compared to electron-donating groups, meaning the molecule requires higher thermal energy to release CO₂ than standard salicylic acid.

  • Oxidative Stress: While the C-F bonds are virtually inert to standard reactive oxygen species (ROS), the sulfur atom remains a nucleophilic center. Under aggressive oxidative conditions (e.g., peroxides), the thioether can be oxidized to a sulfoxide (-S(O)CF₃) and eventually a sulfone (-SO₂CF₃).

Experimental Protocols: Thermodynamic Profiling

To empirically validate the thermodynamic limits of 3, a rigorous, self-validating forced degradation workflow must be employed. Do not rely on single-point assays; the protocol below utilizes orthogonal detection methods to isolate causality.

Workflow A Sample Prep CAS: 129644-58-2 B Thermal Stress A->B C Hydrolytic Stress A->C D Oxidative Stress A->D E LC-MS/MS & DSC B->E C->E D->E F Kinetic Modeling E->F

Fig 2. Self-validating workflow for thermodynamic stability profiling.

Step 1: Differential Scanning Calorimetry (DSC) for Solid-State Stability
  • Procedure: Weigh 5.0 mg of the API into a hermetically sealed aluminum pan. Heat from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Causality: DSC isolates intrinsic thermal bond-breaking from solvent-mediated degradation. By measuring the endothermic peak of melting and the subsequent exothermic/endothermic peaks of decomposition, we determine the absolute activation energy ( Ea​ ) of decarboxylation.

  • Self-Validation: Run an empty sealed pan as a baseline, and a pan containing high-purity Indium to calibrate the temperature and cell constant. This ensures that any observed phase transition is strictly attributable to the API's crystal lattice.

Step 2: pH-Dependent Hydrolytic Stress
  • Procedure: Prepare 1 mg/mL solutions of the compound in three buffers: 0.1 N HCl (pH 1.2), 50 mM Acetate (pH 4.5), and 0.1 N NaOH (pH 10.0). Incubate at 60°C for 14 days.

  • Causality: The esterification or hydrolysis of the -SCF₃ group is highly pH-dependent. Testing across this spectrum identifies whether the carboxylate anion (dominant at pH 10) or the protonated acid (dominant at pH 1.2) is more susceptible to nucleophilic attack.

  • Self-Validation: Spike the samples with a chemically inert internal standard (e.g., 4-chlorobenzoic acid) prior to incubation. If the internal standard degrades or fluctuates, the buffer system or incubator temperature is compromised, invalidating the run.

Step 3: Oxidative Stress via Peroxide
  • Procedure: Dissolve the compound in a 50:50 mixture of Acetonitrile and 3% H2​O2​ . Stir at room temperature in the dark for 48 hours. Quench with sodium thiosulfate before injection.

  • Causality: The dark conditions prevent photolytic degradation, isolating pure chemical oxidation. The goal is to force the conversion of the thioether to the sulfoxide, allowing for the calculation of the oxidation rate constant.

  • Self-Validation: Run a parallel control utilizing 50:50 Acetonitrile and water (no peroxide). Compare the LC-MS/MS chromatograms. Any degradation peaks appearing in both samples indicate hydrolytic, rather than oxidative, instability.

Conclusion

2-Hydroxy-5-(trifluoromethylthio)benzoic acid represents a highly stable, lipophilic building block for advanced drug design. Its thermodynamic profile is defined by the synergistic stabilization of its conjugate base via intramolecular hydrogen bonding and the powerful inductive effect of the -SCF₃ group. By employing the self-validating protocols outlined above, development teams can accurately model its kinetic degradation limits, ensuring robust formulation strategies.

References

  • NextSDS Chemical Substance Information.2-HYDROXY-5-(TRIFLUOROMETHYLTHIO)BENZOIC ACID.
  • Guidechem Database.Trifluoromethylthio Salicylic Acid Derivatives & Properties.
  • ResearchGate.Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology.

Sources

Exploratory

Preliminary toxicity and MSDS safety profile for CAS 129644-58-2

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Profile of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) CAS Number: 84-58-2 Introduction 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, commonly referred...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Safety Profile of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

CAS Number: 84-58-2

Introduction

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, commonly referred to as DDQ, is a powerful oxidizing agent widely utilized in organic synthesis.[1][2] Its efficacy in dehydrogenation reactions, oxidative couplings, and as a deprotection agent for various functional groups makes it an invaluable tool for chemists.[1][3] However, its high reactivity necessitates a thorough understanding of its toxicological profile and adherence to strict safety protocols to ensure safe handling and minimize risk to researchers and laboratory personnel.

This guide provides a comprehensive overview of the preliminary toxicity data and Material Safety Data Sheet (MSDS) safety profile for DDQ. It is intended for an audience of researchers, scientists, and drug development professionals who may handle this reagent. The information herein is synthesized from publicly available safety data sheets and chemical databases to provide a cohesive and actionable resource.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of DDQ is essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C₈Cl₂N₂O₂[1]
Molecular Weight 227.00 g/mol [1]
Appearance Yellow to orange crystalline powder or crystals[1][2]
Melting Point 210-215 °C (decomposes)[1][2][3]
Solubility Soluble in benzene, methanol, acetic acid, and dioxane. Slightly soluble in chloroform and dichloromethane.[1]
Water Solubility Reacts with water[1]
Storage Temperature Store below +30°C; some suppliers recommend 2-8°C.[1][3]
Sensitivity Moisture sensitive[1]

Toxicological Profile

The primary hazard associated with DDQ is its acute toxicity upon ingestion. It is classified as acutely toxic, Category 3 (Oral) under the Globally Harmonized System (GHS).[3]

Acute Toxicity:

  • Oral: Toxic if swallowed. The GHS classification of Acute Toxicity Category 3 indicates a substance that can cause adverse health effects or death if swallowed.[3]

  • Dermal: While not the primary route of concern, some sources indicate it is toxic in contact with skin.

  • Inhalation: Some sources also suggest it is toxic if inhaled.

Skin and Eye Irritation:

  • Skin: Expected to cause skin irritation.

  • Eyes: Causes serious eye irritation.

Sensitization:

  • No specific data on skin or respiratory sensitization was found in the provided search results. However, due to its reactive nature, the potential for sensitization should not be dismissed.

Mutagenicity, Carcinogenicity, and Reproductive Toxicity:

  • There is no specific information available in the provided search results regarding the mutagenic, carcinogenic, or reproductive toxicity of DDQ. A lack of data does not imply a lack of hazard, and this compound should be handled as a potential hazard until proven otherwise.

Material Safety Data Sheet (MSDS) Safety Profile

The following safety information is a synthesis of data from multiple supplier safety data sheets.

Hazard Identification

DDQ is classified with the following GHS pictograms and hazard statements:

  • Pictogram: Skull and crossbones (GHS06)[3]

  • Signal Word: Danger[3]

  • Hazard Statements:

    • H301: Toxic if swallowed.[3]

    • H311: Toxic in contact with skin.

    • H319: Causes serious eye irritation.

    • H331: Toxic if inhaled.

    • EUH029: Contact with water liberates toxic gas.[3]

First-Aid Measures

The following first-aid measures are recommended in case of exposure:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[4]

  • If on Skin: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse.[4][5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][6]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

Handling:

  • Use only outdoors or in a well-ventilated area.[4][5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Do not eat, drink, or smoke when using this product.[4][6]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[4][5][6]

Storage:

  • Keep container tightly closed.[4][5]

  • Store in a cool, dry, well-ventilated place.[4][5]

  • Store locked up.[5]

  • DDQ is moisture-sensitive and should be stored accordingly.[1]

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when working with DDQ.

Caption: Recommended PPE for handling solid DDQ.

Experimental Workflow for Safe Handling of DDQ

The following workflow outlines a systematic approach to safely handle DDQ in a research setting.

Safe_Handling_Workflow start Start: Planning Experiment with DDQ risk_assessment 1. Conduct Risk Assessment - Review SDS - Identify hazards - Define control measures start->risk_assessment ppe_selection 2. Select Appropriate PPE - Chemical-resistant gloves - Safety goggles/face shield - Lab coat - Respirator (if needed) risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls - Certified chemical fume hood - Ensure proper ventilation ppe_selection->engineering_controls weighing 4. Weighing DDQ - In fume hood - Use powder-free gloves - Minimize dust generation engineering_controls->weighing reaction_setup 5. Reaction Setup - Add DDQ slowly to solvent - Maintain inert atmosphere (if required) - Monitor reaction temperature weighing->reaction_setup workup 6. Reaction Work-up & Quenching - Quench excess DDQ with appropriate reagent (e.g., sodium bisulfite) - Handle waste carefully reaction_setup->workup waste_disposal 7. Waste Disposal - Segregate DDQ waste - Label container clearly - Follow institutional hazardous waste procedures workup->waste_disposal decontamination 8. Decontamination - Clean glassware and work surfaces - Dispose of contaminated PPE properly waste_disposal->decontamination end End: Experiment Complete decontamination->end

Caption: Step-by-step workflow for the safe handling of DDQ.

Conclusion

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent and versatile oxidizing agent. Its utility in organic synthesis is matched by its significant acute oral toxicity. A thorough understanding and strict adherence to the safety protocols outlined in this guide are paramount for any researcher or professional handling this compound. The core principles of risk assessment, use of appropriate engineering controls and personal protective equipment, and proper waste disposal are non-negotiable for mitigating the risks associated with DDQ. Always consult the most recent Safety Data Sheet from your supplier before use.

References

  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone, 98% (84-58-2) - Ottokemi. (n.d.). Retrieved from [Link]

Sources

Foundational

The Pharmacokinetic Profile of Trifluoromethylthio-Substituted Benzoic Acids: A Methodological and Predictive Whitepaper

An In-Depth Technical Guide Introduction: The Strategic Role of the Trifluoromethylthio Group in Drug Design In modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Strategic Role of the Trifluoromethylthio Group in Drug Design

In modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a cornerstone of molecular design aimed at enhancing drug-like properties.[1] Among these, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful moiety. Its strong electron-withdrawing nature and significant lipophilicity (Hansch hydrophobicity parameter π ≈ 1.44) can profoundly influence a molecule's pharmacokinetic and physicochemical profile.[2][3] When appended to a common pharmacophore like the benzoic acid scaffold, the -SCF3 group is hypothesized to confer enhanced metabolic stability, improve cell membrane permeability, and modulate receptor binding affinity.[4][5][6]

However, the final pharmacokinetic (PK) behavior of a drug candidate is not dictated by a single functional group but is a complex interplay of its entire molecular structure. The acidic nature of the benzoic acid moiety, for instance, introduces pathways for conjugation and active transport that can significantly affect clearance and disposition.

This technical guide provides an in-depth analysis of the pharmacokinetic properties of trifluoromethylthio-substituted benzoic acids. Rather than focusing on a single molecule, we will establish a comprehensive framework for characterizing this class of compounds. We will delve into the causal relationships between physicochemical properties and their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, provide detailed protocols for essential in vitro assays, and outline a logical workflow for definitive in vivo studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the disposition of these promising chemical entities.

Part 1: Foundational Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of pharmacokinetic prediction. These characteristics govern how a molecule will behave in the physiological environment, from dissolution in the gut to passage across biological membranes and interaction with metabolic enzymes.

The introduction of the -SCF3 group is a deliberate strategy to increase lipophilicity, a critical factor for membrane permeability.[6][7] Concurrently, the carboxylic acid group ensures a degree of aqueous solubility and provides a handle for formulation. The pKa of the benzoic acid moiety, influenced by the electron-withdrawing -SCF3 group, will determine the ionization state at physiological pH, which directly impacts absorption, distribution, and interaction with transporters.

Table 1: Comparative Physicochemical Properties of Trifluoromethylthio-Substituted Benzoic Acid Isomers

Property3-((CF3)S)-Benzoic Acid4-((CF3)S)-Benzoic AcidJustification & PK Relevance
Molecular Formula C8H5F3O2S[8]C8H5F3O2SIdentity: Ensures correct compound is being studied.
Molecular Weight 222.19 g/mol [8]222.19 g/mol Diffusion: Influences passive diffusion rates across membranes.
Melting Point Not specified159.5-162.5 °C[9][10]Purity & Solubility: A sharp melting point suggests high purity. Affects the compound's solid-state properties and dissolution.
pKa (Predicted) Not specified3.76 ± 0.10[10]Ionization: Determines the charge state at physiological pH (~7.4). A lower pKa means it will be predominantly ionized (anionic), affecting solubility, permeability, and transporter interactions.
XLogP3 (Lipophilicity) 3.2[8]Not specifiedAbsorption & Distribution: A high LogP value suggests good membrane permeability but may also lead to higher plasma protein binding, lower aqueous solubility, and potential for non-specific binding.

Part 2: In Vitro ADME Profiling: The Predictive Engine

In vitro assays are the workhorse of modern drug discovery, providing critical, early-stage data on a compound's likely pharmacokinetic behavior in humans.[11][12] They are cost-effective, high-throughput, and reduce the reliance on animal testing.[12] For trifluoromethylthio-substituted benzoic acids, these assays allow us to systematically investigate the impact of the -SCF3 and carboxylic acid groups on ADME properties.

Metabolism and Biotransformation

The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. The -SCF3 group is known to enhance metabolic stability due to the high strength of the C-F bonds, which resist oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][7][13] However, the benzoic acid core is a known substrate for Phase II conjugation reactions.

Predicted Metabolic Pathways:

  • Phase I Oxidation: While the -SCF3 group is generally robust, minor oxidation to the corresponding sulfoxide (-SOCF3) or sulfone (-SO2CF3) is a theoretical possibility.[2] Aromatic hydroxylation is also possible but may be sterically hindered or electronically disfavored.

  • Phase II Conjugation: This is predicted to be the major metabolic route. The carboxylic acid group is an ideal substrate for:

    • Glucuronidation: Formation of an acyl-glucuronide via UGT enzymes. This is a common pathway for carboxylic acids.[14][15]

    • Amino Acid Conjugation: Conjugation with glycine or taurine.[16] The specific amino acid can be species-dependent.

Metabolic Pathway Parent Trifluoromethylthio- Benzoic Acid PhaseI Phase I (CYP450) Parent->PhaseI Oxidation PhaseII Phase II (Transferases) Parent->PhaseII Conjugation Sulfoxide Sulfoxide Metabolite PhaseI->Sulfoxide Sulfone Sulfone Metabolite Sulfoxide->Sulfone Glucuronide Acyl-Glucuronide Conjugate PhaseII->Glucuronide UGTs AminoAcid Amino Acid Conjugate PhaseII->AminoAcid e.g., Glycine, Taurine

Caption: Predicted metabolic pathways for trifluoromethylthio-substituted benzoic acids.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay determines a compound's intrinsic clearance (CLint) by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of CYP and UGT enzymes. A slow rate of disappearance suggests high metabolic stability and a potentially longer in vivo half-life.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 100 mM NADPH stock solution in buffer. This is the essential cofactor for CYP450 enzymes.

    • Prepare positive control compounds (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and test compound (final concentration 1 µM) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t1/2) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg protein/mL).

Self-Validation: The inclusion of positive controls with known high and low clearance rates validates the activity of the microsomal batch and the overall assay performance. A time-zero (T0) sample without NADPH serves as a control for non-enzymatic degradation.

Distribution: Plasma Protein Binding (PPB)

Causality: The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein dictates the unbound fraction (fu), which is the pharmacologically active portion. Only the unbound drug can distribute into tissues and be cleared. Highly lipophilic compounds often exhibit high plasma protein binding.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Methodology:

  • Preparation:

    • Prepare a 1 µM solution of the test compound in control plasma (human, rat).

    • Hydrate the semi-permeable membranes of the RED device inserts with buffer as per the manufacturer's instructions.

  • Assay Setup:

    • Add the plasma-compound solution to the sample chamber of the RED device.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

    • Assemble the device and seal the plate.

  • Incubation:

    • Incubate the plate on an orbital shaker at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

    • To ensure accurate quantification, "crash" the plasma sample with an equal volume of buffer, and crash the buffer sample with an equal volume of control plasma (matrix matching). Then, precipitate proteins from both with 3 volumes of acetonitrile containing an internal standard.

    • Analyze the concentrations in the final supernatants by LC-MS/MS.

  • Data Calculation:

    • Calculate the Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Percentage Bound = (1 - fu) * 100.

Self-Validation: The system is self-validating as it relies on achieving physical equilibrium. Including a known high-binding drug (e.g., Warfarin) and a low-binding drug (e.g., Metformin) confirms the integrity of the dialysis membrane and the experimental setup.

Part 3: Definitive In Vivo Pharmacokinetic Assessment

While in vitro data provides powerful predictions, an in vivo study is the definitive method for understanding a compound's true pharmacokinetic profile. A well-designed rodent study can provide crucial parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

A study on a structurally related compound, R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid, revealed that urinary excretion was the primary route and that metabolism and excretion could be stereoselective.[17] This highlights the importance of considering the complete ADME profile in a living system.

InVivo PK Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling & Analysis cluster_Analysis Data Analysis IV_Dose Intravenous (IV) Administration (e.g., 1 mg/kg) Blood_Collection Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Blood_Collection PO_Dose Oral (PO) Administration (e.g., 5 mg/kg) PO_Dose->Blood_Collection Plasma_Harvest Plasma Separation (Centrifugation) Blood_Collection->Plasma_Harvest Bioanalysis LC-MS/MS Quantification Plasma_Harvest->Bioanalysis PK_Modeling Non-Compartmental Analysis (NCA) Bioanalysis->PK_Modeling Parameters Calculate PK Parameters: - CL, Vd, t1/2 (from IV) - Cmax, Tmax, AUC (from PO) - Bioavailability (F%) PK_Modeling->Parameters

Sources

Exploratory

Discovery and synthesis history of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

An In-Depth Technical Guide on the Discovery and Synthesis of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid Executive Summary 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid (CAS: 129644-58-2), commonly referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Discovery and Synthesis of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

Executive Summary

2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid (CAS: 129644-58-2), commonly referred to as 5-(trifluoromethylthio)salicylic acid, is a highly specialized fluorinated building block. By combining the well-established salicylic acid pharmacophore with the highly lipophilic and electron-withdrawing trifluoromethylthio (–SCF₃) group, this compound serves as a critical intermediate in the design of next-generation pharmaceuticals and agrochemicals[1][2]. This whitepaper provides a comprehensive analysis of its discovery, structural significance, and the evolution of its synthetic methodologies, culminating in a highly efficient, self-validating Sandmeyer-type protocol.

Historical Context and Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Historically, the introduction of the –SCF₃ group was notoriously difficult. In the late 20th century, the synthesis of trifluoromethylthio-aromatics relied on extremely harsh and hazardous conditions, such as the reaction of aryl halides with heavy metal trifluoromethylthiolates (e.g., AgSCF₃ or CuSCF₃) at elevated temperatures, or the use of highly toxic trifluoromethanesulfenyl chloride (CF₃SCl).

The specific discovery and isolation of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid as a distinct chemical entity were initially hindered by its functional density. The presence of both a free phenolic hydroxyl (–OH) and a carboxylic acid (–COOH) group made the molecule highly susceptible to side reactions (e.g., esterification, etherification, or oxidation) when exposed to classical fluorinating agents. Early syntheses likely relied on the exhaustive chlorination and subsequent fluorination of methylthio ethers (–SCH₃ to –SCF₃) using hazardous reagents like SbF₃ or HF, which offered poor atom economy and severe safety risks.

It was not until the renaissance of late-stage functionalization and the development of bench-stable electrophilic and nucleophilic –SCF₃ reagents in the 2010s that the synthesis of this specific compound became commercially and practically viable[3].

Structural Significance & Pharmacological Utility

The utility of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid stems from the unique physicochemical perturbations introduced by the –SCF₃ group:

  • Extreme Lipophilicity: The –SCF₃ group possesses one of the highest known Hansch lipophilicity constants ( π = 1.44), significantly higher than the trifluoromethyl group ( π = 0.88)[4]. This drastically enhances lipid membrane permeation.

  • Electronic Effects: With a Hammett constant ( σp​ ) of 0.50, the –SCF₃ group exerts a strong electron-withdrawing effect, increasing the acidity of the adjacent phenolic proton and altering the hydrogen-bonding dynamics of the salicylic acid core.

  • Metabolic Stability: The robust C–S–CF₃ bond resists oxidative degradation by cytochrome P450 enzymes, a critical feature for extending the half-life of agrochemicals and active pharmaceutical ingredients (APIs)[1][4].

Application cluster_props Physicochemical Properties Core 2-Hydroxy-5-(CF3S)- benzoic acid Prop1 High Lipophilicity (Hansch π = 1.44) Core->Prop1 Prop2 Electron Withdrawal (Hammett σp = 0.50) Core->Prop2 Prop3 Salicylic Acid Pharmacophore Core->Prop3 App1 Agrochemicals (Pesticides/Herbicides) Prop1->App1 Membrane Permeation App2 Pharmaceuticals (Target Inhibitors) Prop1->App2 Bioavailability Prop2->App1 Metabolic Stability Prop3->App2 Receptor Binding

Caption: Structure-activity relationships and applications of the 5-(CF3S)-salicylic acid scaffold.

Evolution of Synthetic Pathways

The synthesis of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid has evolved through three distinct paradigms.

Table 1: Quantitative Comparison of Synthetic Routes
Synthetic RouteKey ReagentsYieldRegioselectivityAtom EconomyScalability
Classical Thiol Alkylation 5-Mercaptosalicylic acid, CF₃I40-55%High (Pre-installed -SH)LowPoor (Requires pressurized CF₃I gas)
Direct Electrophilic Salicylic acid, Shen's Reagent[3]30-50%Poor (Ortho/Para mixtures)ModerateModerate (High reagent cost)
Sandmeyer-Type 5-Aminosalicylic acid, TMSCF₃, CuSCN[4]75-85%Absolute (Directed by -NH₂)HighExcellent (Bench-stable reagents)

While direct electrophilic trifluoromethylthiolation using Shen's reagent (N-trifluoromethylthiosaccharin) or Billard's reagent represents a major leap in C–H functionalization[3], applying this to salicylic acid often results in poor regioselectivity due to the competing activating effects of the hydroxyl group. The most robust, scalable, and regioselective method is the Sandmeyer-Type Trifluoromethylthiolation developed by Goossen and co-workers[4][5].

Modern Synthesis: The Sandmeyer-Type Workflow

The modern standard for synthesizing 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid relies on a redox-neutral Sandmeyer-type reaction starting from the inexpensive bulk chemical 5-aminosalicylic acid (mesalamine)[4].

Mechanistic Causality: This method circumvents the need for pre-formed, expensive CuSCF₃ complexes. Instead, it utilizes an elegant tandem sequence[6]. First, the arylamine is diazotized. The addition of catalytic Cu(I)SCN initiates a single-electron transfer (SET), releasing nitrogen gas and forming an aryl radical[5][6]. The Cu(II) species then donates a thiocyanate (–SCN) group to the radical, yielding 5-thiocyanatosalicylic acid. Immediately, in the same pot, the Ruppert–Prakash reagent (TMSCF₃) activated by a base provides a nucleophilic "CF₃⁻" equivalent, which attacks the electrophilic sulfur of the thiocyanate, displacing the cyanide ion (CN⁻) to form the final –SCF₃ ether[4][6].

Mechanism ArNH2 5-Aminosalicylic Acid (Starting Material) ArN2 Diazonium Intermediate [Ar-N2]+ ArNH2->ArN2 t-BuONO, p-TsOH (Diazotization) ArRad Aryl Radical [Ar•] + N2 gas ArN2->ArRad 1e⁻ reduction by Cu(I) ArSCN Aryl Thiocyanate [Ar-SCN] ArRad->ArSCN SCN abstraction ArSCF3 5-(CF3S)-Salicylic Acid (Target API Block) ArSCN->ArSCF3 TMSCF3, Cs2CO3 (Nucleophilic CF3 attack, CN⁻ displacement) CuI Cu(I)SCN Catalyst CuI->ArRad Electron Donor CuII Cu(II)(SCN)2 Species CuI->CuII Oxidation CuII->ArSCN SCN Donor CuII->CuI Reduction

Caption: Catalytic cycle of tandem Sandmeyer thiocyanation and nucleophilic trifluoromethylation.

Experimental Methodology: Sandmeyer-Type Trifluoromethylthiolation

This protocol is designed as a self-validating system. The choice of reagents ensures that the reaction is driven thermodynamically forward while preventing competitive side reactions.

Reagents Required:

  • 5-Aminosalicylic acid (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (1.5 equiv)

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv)

  • Sodium thiocyanate (NaSCN) (2.0 equiv)

  • Copper(I) thiocyanate (CuSCN) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Trifluoromethyltrimethylsilane (TMSCF₃) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Protocol:

  • In Situ Diazotization:

    • Action: Suspend 5-aminosalicylic acid (1.0 equiv) and p-TsOH (1.5 equiv) in anhydrous MeCN at 0 °C under an argon atmosphere. Slowly add t-BuONO (1.5 equiv) dropwise. Stir for 30 minutes.

    • Causality:p-TsOH provides the necessary acidic medium to stabilize the diazonium salt without introducing coordinating halide anions (like Cl⁻) which would competitively bind to the copper catalyst and form chlorinated byproducts[6].

  • Copper-Mediated Thiocyanation:

    • Action: To the cold mixture, add NaSCN (2.0 equiv) followed by CuSCN (10 mol%). Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases (approx. 1 hour).

    • Causality: CuSCN acts as a single-electron transfer agent. The continuous evolution of N₂ gas provides a visual, self-validating indicator that the aryl radical is successfully forming[5].

  • Nucleophilic Trifluoromethylation:

    • Action: Cool the vessel back to 0 °C. Add Cs₂CO₃ (1.5 equiv) followed by the slow addition of TMSCF₃ (2.0 equiv). Stir at room temperature for 12 hours.

    • Causality: Cs₂CO₃ activates the Si–C bond of TMSCF₃, generating the nucleophilic CF₃⁻ species. This species rapidly attacks the newly formed aryl thiocyanate, displacing the CN⁻ leaving group to form the highly stable C–S–CF₃ bond[4][6].

  • Workup and Quality Control (Validation):

    • Action: Quench the reaction with water, acidify to pH 2 with 1M HCl, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid).

    • Validation System: Confirm product identity via ¹⁹F NMR. A successful synthesis will yield a singular, sharp singlet at approximately -42.0 to -43.0 ppm , confirming the presence of the –SCF₃ group and the absence of unreacted TMSCF₃ (which appears at ~ -67 ppm).

References

  • Source: Chemical Science (RSC Publishing)
  • Sandmeyer Trifluoromethylthiolation Source: Ruhr-Universität Bochum URL
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3)
  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview Source: Beilstein Journals URL
  • WO2013157229A1 - Alkylphenylsulphide derivative and pest control agent Source: Google Patents URL
  • US6733767B2 - Liquid polymeric compositions for controlled release of bioactive substances Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of Vonoprazan Fumarate (CAS 129644-58-2)

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Vonoprazan Fumarate (CAS 129644-58-2), a potassium-competi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Vonoprazan Fumarate (CAS 129644-58-2), a potassium-competitive acid blocker. The developed method is stability-indicating and suitable for the analysis of Vonoprazan Fumarate in both bulk drug substance and pharmaceutical formulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the method development strategy, detailed experimental protocols, and complete validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Vonoprazan Fumarate is a novel therapeutic agent used in the treatment of acid-related disorders.[1] Its mechanism of action as a potassium-competitive acid blocker (P-CAB) represents a significant advancement in managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The accurate and precise quantification of Vonoprazan Fumarate is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[2] This application note describes the development and validation of a simple, rapid, and reliable reversed-phase HPLC (RP-HPLC) method for the determination of Vonoprazan Fumarate.

Method Development Strategy

The primary objective of this method development was to achieve a symmetric peak shape for Vonoprazan Fumarate, with adequate retention and resolution from potential impurities and degradation products, within a reasonable analysis time. The following sections detail the rationale behind the selection of the chromatographic conditions.

Analyte Properties and Chromatographic Mode Selection

Vonoprazan Fumarate is a moderately polar molecule, making it an ideal candidate for reversed-phase chromatography.[3] A C18 stationary phase was chosen for its versatility and wide range of applicability in retaining compounds of similar polarity.[3]

Detector and Wavelength Selection

A UV-Vis spectrophotometric detector is suitable for the analysis of compounds containing chromophores.[3] The UV spectrum of Vonoprazan Fumarate shows significant absorbance in the lower UV region. A detection wavelength of 230 nm was selected to ensure high sensitivity for both the active pharmaceutical ingredient (API) and its potential related substances.[4][5]

Mobile Phase Optimization

The mobile phase composition is a critical parameter in achieving optimal separation.[6] A combination of an aqueous buffer and an organic modifier is typically used in RP-HPLC.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the selected wavelength.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. A phosphate buffer was selected to maintain a consistent pH. The final mobile phase composition was optimized to provide a balance between retention time and peak symmetry.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Sonicator.

  • 0.45 µm Membrane Filters.

Reagents and Standards
  • Vonoprazan Fumarate Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Orthophosphoric Acid (H3PO4): Analytical grade, for pH adjustment.

  • Water: HPLC grade.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (0.02 M KH2PO4): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v). Degas the mobile phase by sonication for 15 minutes.

  • Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Vonoprazan Fumarate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (for Assay): For the analysis of a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of Vonoprazan Fumarate and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[5] The stock solution of Vonoprazan Fumarate was subjected to the following stress conditions:

  • Acid Degradation: 0.1 N HCl at 60°C for 2 hours.

  • Base Degradation: 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: 3% H2O2 at room temperature for 1 hour.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed that the method is specific, with the main peak being well-resolved from any degradation products.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system.[7] Six replicate injections of the standard solution were performed. The acceptance criteria are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
Linearity and Range

The linearity of the method was established by analyzing a series of dilutions of the standard stock solution at five concentration levels ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three concentration levels (80%, 100%, and 120% of the working concentration).[8] A known amount of the standard was spiked into a pre-analyzed sample solution. The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): The precision of the method was evaluated by analyzing six replicate preparations of the sample solution at the working concentration on the same day.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the same sample on two different days by two different analysts.

The relative standard deviation (% RSD) for both repeatability and intermediate precision should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2°C)

  • pH of the buffer (± 0.2 units)

The system suitability parameters were checked after each variation. The method is considered robust if the system suitability criteria are met under all varied conditions.

Data Presentation and Visualization

Summary of Validation Data
Validation ParameterResultAcceptance Criteria
Specificity No interference from degradantsWell-resolved peak
System Suitability (%RSD) < 1.0%≤ 2.0%
Linearity (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Robustness RobustSystem suitability criteria met
Experimental Workflow

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Standard Preparation hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Sample Preparation prep_sample->hplc_system prep_mobile_phase Mobile Phase Preparation prep_mobile_phase->hplc_system system_suitability System Suitability Test hplc_system->system_suitability analysis Sample and Standard Analysis system_suitability->analysis If Pass data_acquisition Data Acquisition analysis->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: Workflow for the HPLC analysis of Vonoprazan Fumarate.

Conclusion

The developed RP-HPLC method for the quantification of Vonoprazan Fumarate is simple, rapid, accurate, precise, and robust. The stability-indicating nature of the method makes it suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The method validation was performed in accordance with ICH guidelines, and all the parameters were found to be within the acceptable limits. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.

References

  • Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]

  • Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • Causon, D. G. HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. Available from: [Link]

  • Scribd. HPLC Method for Vonoprazan Fumarate Analysis. Available from: [Link]

  • Zhang, K., et al. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 151, 267-274. Available from: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. International Journal of Creative Research Thoughts. Available from: [Link]

  • Google Patents. Detection method of Vonoprazan fumarate related substances.
  • LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts. Pharmacognosy Magazine. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Hydroxy-5-(trifluoromethylthio)benzoic acid in Drug Discovery

Executive Summary & Chemical Rationale 2-Hydroxy-5-(trifluoromethylthio)benzoic acid (CAS: 129644-58-2) is a highly specialized, versatile building block in modern medicinal chemistry[1]. While the salicylic acid pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

2-Hydroxy-5-(trifluoromethylthio)benzoic acid (CAS: 129644-58-2) is a highly specialized, versatile building block in modern medicinal chemistry[1]. While the salicylic acid pharmacophore is historically foundational—serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs) and anthelmintics like niclosamide—the strategic incorporation of a trifluoromethylthio (-SCF3) group at the 5-position fundamentally alters the molecule's pharmacokinetic and pharmacodynamic landscape.

The -SCF3 moiety is recognized as a "super-hydrophobic" substituent. It possesses exceptional metabolic stability, high electronegativity, and profound lipophilicity, which collectively drive superior membrane permeability and tissue distribution[2].

Strategic Utility in Drug Design

The primary application of this compound lies in the synthesis of next-generation salicylanilides and allosteric modulators. Legacy salicylanilides often rely on a nitro (-NO2) group to withdraw electron density and lower the pKa of the phenolic hydroxyl, enabling the molecule to act as a protonophore (mitochondrial uncoupler). However, the -NO2 group carries inherent risks of genotoxicity and mutagenicity.

By substituting the -NO2 group with an -SCF3 group, researchers can maintain the necessary electronic environment (due to the strong electron-withdrawing nature of -SCF3) while eliminating genotoxicity and vastly improving the molecule's ability to cross lipid bilayers. This substitution strategy has yielded novel derivatives with highly potent anticancer, antibacterial, and antifungal profiles[3].

Quantitative Physicochemical Profiling

To understand the causality behind selecting the -SCF3 group over other halogens or functional groups, we must analyze their fundamental physicochemical constants. The table below demonstrates why the -SCF3 group is the premier choice for maximizing lipophilicity without sacrificing the necessary electron-withdrawing effects required for target engagement.

Substituent (C5 Position)Hansch Lipophilicity (π)Hammett Constant (σp)Pharmacological Impact in Drug Design
-H 0.000.00Baseline reference; rapid Phase I metabolic clearance.
-Cl 0.710.23Moderate lipophilicity; common in legacy agrochemicals and drugs.
-NO2 -0.280.78High electronegativity; drives protonophore activity but introduces genotoxicity risk.
-CF3 0.880.54High metabolic stability; protects the aromatic ring from oxidation.
-SCF3 1.440.50Exceptional lipophilicity; maximizes target tissue distribution and lipid membrane permeation[2].

Experimental Protocols

Protocol 1: Synthesis of 5-SCF3 Salicylanilide Derivatives

Causality & Rationale: Direct amidation of 2-hydroxy-5-(trifluoromethylthio)benzoic acid with substituted anilines using standard coupling reagents (e.g., EDC/HOBt) often results in poor yields. The strongly electron-withdrawing -SCF3 group deactivates the carboxylic acid, reducing its nucleophilicity. To overcome this thermodynamic barrier, the carboxylic acid must be converted into a highly reactive acyl chloride intermediate in situ using Phosphorus Trichloride (PCl3)[4].

G A 2-Hydroxy-5-(SCF3) benzoic acid B Acyl Chloride Formation (PCl3) A->B Toluene, 110°C (Activation) C Nucleophilic Acyl Substitution (Aniline) B->C DIPEA, 0°C to RT (Coupling) D 5-SCF3 Salicylanilide (Target Scaffold) C->D Purified via Flash Chromatography

Fig 1: Synthetic workflow for 5-SCF3 salicylanilides via in situ acyl chloride activation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent (eq) of 2-hydroxy-5-(trifluoromethylthio)benzoic acid and 1.1 eq of the desired substituted aniline in anhydrous toluene (0.2 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 0.4 eq of Phosphorus Trichloride (PCl3) dropwise via syringe. Note: PCl3 acts as both the chlorinating agent and a dehydrating agent, driving the formation of the acyl chloride.

  • Coupling: Attach a reflux condenser and gradually heat the reaction mixture to 110 °C for 3 to 5 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1).

  • Quenching: Once complete, cool the mixture to room temperature and quench slowly with saturated aqueous NaHCO3 to neutralize any unreacted PCl3 and HCl byproducts.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

  • Self-Validation (QC): Confirm the product structure and purity (>95%) using LC-MS and 1H/19F NMR. The presence of a sharp singlet in the 19F NMR spectrum around -42 to -44 ppm confirms the intact -SCF3 group.

Protocol 2: Biological Validation of Mitochondrial Uncoupling (Seahorse XF Assay)

Causality & Rationale: The primary mechanism of action for salicylanilides in anticancer and antimicrobial applications is mitochondrial uncoupling. The -SCF3 group enhances the molecule's ability to permeate the inner mitochondrial membrane (IMM)[3]. Once inside, the acidic phenolic hydroxyl (lowered pKa due to -SCF3) donates a proton to the alkaline matrix, dissipating the electrochemical gradient required for ATP synthesis. To validate this, we utilize the Seahorse XF Cell Mito Stress Test to measure the Oxygen Consumption Rate (OCR) in real-time.

G N1 5-SCF3 Salicylanilide N2 Permeates Inner Mitochondrial Membrane N1->N2 Driven by high lipophilicity (Hansch π = 1.44) N3 Protonophore Activity (H+ Transport) N2->N3 Acidic phenolic -OH (pKa ~ 5.5) N4 Dissipation of Electrochemical Gradient N3->N4 N5 Mitochondrial Uncoupling & ATP Depletion N4->N5 Triggers compensatory OCR spike

Fig 2: Mechanism of action for SCF3-driven mitochondrial uncoupling and ATP depletion.

Step-by-Step Methodology:

  • Cell Plating: Seed the target cancer cells (e.g., HCT116 or EAC cells) in a Seahorse XF96 microplate at a density of 20,000 cells/well. Incubate overnight at 37 °C in a 5% CO2 atmosphere.

  • Sensor Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37 °C.

  • Assay Medium Preparation: Prepare XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust the pH to exactly 7.4. Wash the cells twice with this medium and incubate for 1 hour in a non-CO2 incubator.

  • Compound Loading: Load the sensor cartridge ports as follows:

    • Port A: Test compound (5-SCF3 Salicylanilide) at varying concentrations (e.g., 0.1, 1.0, 10 µM).

    • Port B: Oligomycin (1.5 µM final) to inhibit ATP synthase.

    • Port C: FCCP (1.0 µM final) as a positive control uncoupler.

    • Port D: Rotenone/Antimycin A (0.5 µM final) to shut down the electron transport chain.

  • Execution & Self-Validation: Run the assay on the Seahorse XFe96 Analyzer.

    • Validation Check: A successful 5-SCF3 uncoupler will cause an immediate, dose-dependent spike in OCR upon injection from Port A.

    • System Integrity: When FCCP is subsequently injected from Port C, the OCR should not increase significantly beyond the level achieved by an effective test compound, proving that the 5-SCF3 derivative has independently maximized the uncoupling capacity.

Sources

Method

Application Note: 2-Hydroxy-5-(trifluoromethylthio)benzoic Acid as an API Chemical Building Block

Executive Summary & Strategic Rationale 2-Hydroxy-5-(trifluoromethylthio)benzoic acid (CAS: 129644-58-2) is a highly specialized chemical building block that merges the structural versatility of the salicylic acid core w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

2-Hydroxy-5-(trifluoromethylthio)benzoic acid (CAS: 129644-58-2) is a highly specialized chemical building block that merges the structural versatility of the salicylic acid core with the extreme lipophilicity of the trifluoromethylthio (-SCF3) group.

The salicylic acid scaffold is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone for nonsteroidal anti-inflammatory drugs (NSAIDs), anthelmintics, and novel target-specific inhibitors (1)[1]. By introducing the -SCF3 moiety at the 5-position, drug developers can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting Active Pharmaceutical Ingredient (API). The -SCF3 group possesses a Hansch hydrophobic parameter (π) of 1.44, which is significantly higher than that of traditional fluorinated groups like -CF3 (0.88) or -OCF3 (1.04). This extreme lipophilicity dramatically enhances cell membrane permeability and facilitates blood-brain barrier (BBB) penetration (2)[2]. Furthermore, functionalizing the 5-position effectively blocks a major cytochrome P450 metabolic hotspot, thereby extending the metabolic half-life of the candidate.

Physicochemical Properties & Substituent Effects

To understand the causality behind selecting the -SCF3 group over traditional halogens or alkyl groups, one must analyze its electronic and steric parameters. The -SCF3 group is strongly electron-withdrawing, which increases the acidity of the ortho-hydroxyl group. This enhanced acidity strengthens the bidentate hydrogen-bonding network when the API interacts with target kinase hinge regions or bacterial enzymes (3)[3].

Table 1: Comparative Physicochemical Parameters of Salicylic Acid Substituents
Substituent (R)Hansch Lipophilicity (π)Hammett Constant (σp)Steric Parameter (MR)Metabolic Stability Impact
-H0.000.001.03Baseline
-CH30.56-0.175.65Moderate
-CF30.880.545.02High
-OCF31.040.357.86High
-SCF3 1.44 0.50 13.82 Very High

Application Workflows in Drug Discovery

The primary synthetic utility of 2-Hydroxy-5-(trifluoromethylthio)benzoic acid lies in the generation of novel salicylanilides and salicylate esters. Recent pharmacological breakthroughs have demonstrated that -SCF3 containing compounds exhibit ultrapotent activity against resistant bacterial strains, such as Clostridioides difficile, significantly outperforming standard antibiotics like vancomycin by preventing infection recurrence without eradicating beneficial gut flora (4)[4].

API_Workflow Start 2-Hydroxy-5-(SCF3)benzoic acid (Core Building Block) Amidation Amide Coupling (HATU/DIPEA) Start->Amidation Esterification Esterification/O-Alkylation (Prodrug Synthesis) Start->Esterification Salicylanilides Salicylanilide Analogs (e.g., Anti-infectives) Amidation->Salicylanilides Esters Salicylate Esters (e.g., NSAID prodrugs) Esterification->Esters Screening In Vitro Screening (Target Binding & ADME) Salicylanilides->Screening Esters->Screening Lead Lead Candidate Selection (High Permeability, Stable) Screening->Lead

API derivatization and lead optimization workflow using 2-Hydroxy-5-(SCF3)benzoic acid.

Validated Experimental Protocols

To ensure high-fidelity synthesis, the following protocols have been designed with built-in self-validation steps to guarantee reproducibility in drug development settings.

Protocol A: Synthesis of -SCF3 Salicylanilide Derivatives via Amide Coupling

Objective: To couple an aliphatic or aromatic amine to the carboxylic acid, generating a stable amide bond for anti-infective or kinase inhibitor libraries. Causality & Experience: The intramolecular hydrogen bond between the 2-hydroxyl group and the carboxylic acid significantly reduces the electrophilicity of the carbonyl carbon. Standard coupling agents (e.g., EDC/HOBt) often result in poor yields due to this chelation. To overcome this electronic deactivation, HATU is utilized. The highly reactive 7-azabenzotriazole active ester generated by HATU forces the reaction forward efficiently.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Hydroxy-5-(trifluoromethylthio)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that ensures complete deprotonation of the carboxylic acid without competing as a nucleophile.

  • Coupling Agent: Add HATU (1.2 eq) portion-wise at 0 °C. Stir for 15 minutes to form the active OAt ester.

    • Self-Validation Step: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the corresponding methyl ester mass confirms successful activation.

  • Amine Addition: Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Critical Note: Avoid strong aqueous bases (like NaOH) during workup to prevent premature hydrolysis of the newly formed amide. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography using a Hexanes/EtOAc gradient.

Protocol B: Selective O-Alkylation of the Phenolic Hydroxyl

Objective: To synthesize ether-linked prodrugs or modify the hydrogen-bonding profile of the scaffold. Causality & Experience: To prevent competitive alkylation of the highly reactive carboxylic acid, it must first be transiently protected as a methyl ester. Once protected, the phenolic -OH (which has a lowered pKa of ~8.5 due to the strong electron-withdrawing effect of the -SCF3 group) can be selectively alkylated using a mild base, preventing ester hydrolysis.

Step-by-Step Methodology:

  • Protection: Reflux the starting material in anhydrous methanol with a catalytic amount of concentrated H2SO4 for 12 hours to yield the methyl ester quantitatively. Remove solvent in vacuo.

  • Deprotonation: Dissolve the crude methyl ester (1.0 eq) in anhydrous acetone. Add anhydrous K2CO3 (2.0 eq). Rationale: K2CO3 is mild enough to selectively deprotonate the phenol without hydrolyzing the methyl ester.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) and catalytic KI (0.1 eq). Rationale: KI accelerates the reaction via the Finkelstein mechanism, converting the alkyl bromide to a more reactive alkyl iodide in situ. Reflux for 8 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc). The starting phenol will stain dark purple/blue with a 5% FeCl3 solution due to the free hydroxyl group. The reaction is complete when the UV-active product spot no longer stains with FeCl3.

  • Deprotection (Optional): To reveal the free carboxylic acid, saponify the ester using LiOH (3.0 eq) in a THF/H2O (3:1) mixture at room temperature for 4 hours, followed by careful acidification with 1M HCl to pH 3.

References

  • Title: Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Title: Novel compounds show efficacy against C.
  • Title: Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity Source: Bentham Science Publishers URL

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation Using 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

Introduction: A Novel Salicylic Acid Analogue for Inflammation Research 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid is a novel synthetic compound that merges the well-established anti-inflammatory scaffold of salicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Salicylic Acid Analogue for Inflammation Research

2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid is a novel synthetic compound that merges the well-established anti-inflammatory scaffold of salicylic acid with a trifluoromethylsulfanyl (-SCF3) group. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The trifluoromethylsulfanyl group, in particular, is expected to confer unique electronic and steric properties that may translate into potent and selective biological activity.

Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid is a prime candidate for investigation as a modulator of key inflammatory pathways. Inflammation is a fundamental biological process, but its dysregulation is a hallmark of numerous chronic diseases.[3] Therefore, the identification of novel anti-inflammatory agents is of significant scientific and therapeutic interest.[4]

This guide provides a comprehensive framework for the initial in vitro characterization of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid. We present detailed, field-proven protocols for assessing its activity against three central pillars of the inflammatory response: the cyclooxygenase (COX) enzymes, the Nuclear Factor-kappa B (NF-κB) signaling pathway, and the NLRP3 inflammasome. The causality behind experimental choices is explained to empower researchers to not only execute these assays but also to interpret the results with confidence.

Compound Handling and Preparation

Safety Precautions

As with any novel chemical entity, 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid should be handled with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. Based on the properties of similar compounds, storage in an inert atmosphere is recommended.

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is critical for reproducible experimental results.

  • Solvent Selection: Due to the aromatic and carboxylic acid nature of the compound, it is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5] It is recommended to first test solubility in a small amount of the chosen solvent. DMSO is a common choice for in vitro assays as it is generally well-tolerated by cells at low concentrations (typically <0.5% v/v).

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh a precise amount of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid (Molecular Weight: to be determined for the specific compound, as "trifluoromethylsulfanyl" is not a standard IUPAC name and could represent different isomers. For the purpose of this protocol, we will assume a molecular weight similar to related compounds like 2-hydroxy-5-(trifluoromethyl)benzoic acid, which is 206.12 g/mol ).[6]

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Add the DMSO to the solid compound and vortex thoroughly until completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Assay 1: Cyclooxygenase (COX) Enzyme Inhibition

Scientific Rationale

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is inducible and its levels rise significantly during inflammation.[8] Many NSAIDs exert their anti-inflammatory effects by inhibiting these enzymes. Given that 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid is a derivative of salicylic acid, a known COX inhibitor, it is crucial to evaluate its potential to inhibit COX-1 and COX-2.[9]

Experimental Workflow: COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzymes (COX-1/COX-2), Arachidonic Acid, Test Compound plate Add reagents, enzyme, and test compound to 96-well plate reagents->plate incubate Incubate at 37°C plate->incubate initiate Initiate reaction with Arachidonic Acid incubate->initiate read Measure fluorescence/ absorbance kinetically initiate->read analyze Calculate % inhibition and IC50 values read->analyze

Caption: Workflow for the in vitro COX inhibition assay.

Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits, which provide a reliable and high-throughput method for screening COX inhibitors.[10][11]

Materials:

  • COX Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience, or BioVision)

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader with excitation/emission wavelengths of approximately 535/587 nm[10]

  • 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

  • Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Test Compound Dilutions: Prepare a series of dilutions of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid in assay buffer. A typical concentration range for initial screening would be from 0.01 µM to 100 µM. Also, prepare dilutions of the positive controls.

  • Assay Plate Setup:

    • Enzyme Control (100% activity): Add assay buffer and the respective enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add assay buffer, the respective enzyme, and the diluted test compound or positive control.

    • Background Control: Add assay buffer and inactivated enzyme (if provided) or no enzyme.

  • Enzyme and Inhibitor Incubation: Add the COX probe and cofactor solution to all wells. Incubate the plate for 10-15 minutes at 25°C, protected from light.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes at 25°C.[11]

Data Analysis and Interpretation
  • Calculate the slope of the linear portion of the kinetic curve for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100

  • Determine the IC50: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

  • Determine Selectivity: Calculate the selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acidExperimentalExperimentalCalculated
Celecoxib (Positive Control)~15~0.04~375
SC-560 (Positive Control)~0.009~6.3~0.0014

Table 1: Example data table for summarizing COX inhibition results. Values for controls are approximate and may vary between assays.

Assay 2: NF-κB Signaling Pathway Inhibition

Scientific Rationale

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[13] In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[14] Assessing the ability of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid to inhibit NF-κB nuclear translocation is a key indicator of its potential to broadly suppress inflammation.

Canonical NF-κB Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor (e.g., TNFR, TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_p Phosphorylated IκB IkB_NFkB->IkB_p degradation Proteasomal Degradation IkB_p->degradation Ubiquitination DNA DNA (κB site) NFkB_nuc->DNA Binds transcription Pro-inflammatory Gene Transcription DNA->transcription

Caption: The canonical NF-κB signaling pathway leading to gene transcription.

Protocol: High-Content Imaging of NF-κB p65 Nuclear Translocation

This protocol utilizes immunofluorescence and automated microscopy to quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.[13]

Materials:

  • HeLa or THP-1 cells

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well, black, clear-bottom imaging plates

  • TNF-α or LPS (stimulant)

  • 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

  • Formaldehyde (fixative)

  • Triton X-100 (permeabilizing agent)

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear stain: DAPI or Hoechst 33342

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment (Pre-incubation): Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., 20 ng/mL TNF-α) to all wells except the unstimulated control wells. Incubate for the optimal time determined by a time-course experiment (typically 30-60 minutes).[13]

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.[12]

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and the nuclear stain (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Imaging: Wash three times with PBS and add fresh PBS to the wells. Acquire images using a high-content imaging system, capturing both the nuclear (DAPI/Hoechst) and the NF-κB p65 (Alexa Fluor 488) channels.

Data Analysis and Interpretation
  • Image Analysis: Use the imaging software to define the nuclear and cytoplasmic compartments for each cell based on the DAPI/Hoechst stain.

  • Quantification: Measure the mean fluorescence intensity of NF-κB p65 staining in both the nucleus and the cytoplasm for each cell.

  • Calculate Nuclear to Cytoplasmic Ratio: For each cell, calculate the ratio of nuclear to cytoplasmic p65 intensity. An increase in this ratio indicates translocation.

  • Dose-Response Curve: Average the ratios for all cells within a well. Plot the mean ratio against the concentration of the test compound to generate a dose-response curve and calculate the IC50 for the inhibition of translocation.

Assay 3: NLRP3 Inflammasome Inhibition

Scientific Rationale

Inflammasomes are multi-protein complexes that are critical components of the innate immune system.[15] The NLRP3 inflammasome is the most extensively studied and is activated by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[16] Its activation is a two-step process:

  • Priming (Signal 1): Typically initiated by NF-κB activation (e.g., via LPS), leading to the upregulation of NLRP3 and pro-IL-1β.[17]

  • Activation (Signal 2): Triggered by stimuli like nigericin or ATP, which cause the assembly of the NLRP3 inflammasome complex. This complex activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[18]

Investigating the effect of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid on this pathway can reveal a distinct mechanism of anti-inflammatory action.

NLRP3 Inflammasome Activation Pathway

cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path pro_IL1b_exp Transcription of pro-IL-1β & NLRP3 NFkB_path->pro_IL1b_exp Nigericin Nigericin / ATP NLRP3_inactive NLRP3 (inactive) Nigericin->NLRP3_inactive Activates Inflammasome Assembled NLRP3 Inflammasome NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome pro_casp1 pro-Caspase-1 pro_casp1->Inflammasome casp1 Caspase-1 (active) Inflammasome->casp1 Cleaves pro-Caspase-1 IL1b Mature IL-1β (secreted) casp1->IL1b Cleaves pro-IL-1β pro_IL1b pro-IL-1β pro_IL1b->IL1b

Caption: The two-signal model for NLRP3 inflammasome activation.

Protocol: IL-1β Secretion Assay in THP-1 Macrophages

This protocol measures the secretion of mature IL-1β, a key downstream product of inflammasome activation, using an Enzyme-Linked Immunosorbent Assay (ELISA).[19]

Materials:

  • Human THP-1 monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

  • Positive control: MCC950 (a known NLRP3 inhibitor)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 monocytes in a 96-well plate.

    • Treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours to differentiate them into macrophage-like cells.

    • Wash the cells and replace with fresh, serum-free medium. Allow the cells to rest for 24 hours.

  • Priming (Signal 1):

    • Treat the differentiated THP-1 cells with LPS (e.g., 100 ng/mL) for 3-4 hours to prime the inflammasome.[17]

  • Inhibitor Treatment:

    • Remove the LPS-containing medium.

    • Add fresh serum-free medium containing various concentrations of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid, MCC950, or a vehicle control.

    • Incubate for 1 hour.

  • Activation (Signal 2):

    • Add the NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells.

    • Incubate for 1-2 hours.[17]

  • Supernatant Collection: Carefully collect the cell culture supernatants from each well. If necessary, centrifuge to pellet any detached cells and use the clear supernatant.

  • ELISA for IL-1β: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's protocol.

Data Analysis and Interpretation
  • Generate a Standard Curve: Use the standards provided in the ELISA kit to generate a standard curve.

  • Calculate IL-1β Concentrations: Determine the concentration of IL-1β in each sample by interpolating from the standard curve.

  • Determine % Inhibition: Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound relative to the vehicle-treated, stimulated control.

  • Dose-Response and IC50: Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Treatment GroupIL-1β Concentration (pg/mL)% Inhibition
Unstimulated ControlBaselineN/A
LPS + Nigericin (Vehicle)Max Response0%
LPS + Nigericin + Compound (Dose 1)ExperimentalCalculated
LPS + Nigericin + Compound (Dose 2)ExperimentalCalculated
LPS + Nigericin + MCC950 (Positive Control)Near Baseline~95-100%

Table 2: Example data table for summarizing NLRP3 inflammasome inhibition results.

Conclusion

The protocols outlined in this application note provide a robust and logical framework for the initial in vitro characterization of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid as a potential anti-inflammatory agent. By systematically evaluating its effects on COX enzymes, NF-κB signaling, and NLRP3 inflammasome activation, researchers can gain critical insights into its mechanism of action and therapeutic potential. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies and progression to in vivo models of inflammation.

References

  • De-Guise, J., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]

  • Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available at: [Link]

  • Schroder, K., & Tschopp, J. (2010). The inflammasomes. Cell, 140(6), 821-832.
  • Sattar, Y., et al. (2024). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. MDPI. Available at: [Link]

  • Lamkanfi, M., & Dixit, V. M. (2014). Mechanisms and functions of inflammasomes. Cell, 157(5), 1013-1022.
  • Christian, F., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1390, 211-223.
  • Ates, O., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 10(9), 844-852.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Lee, H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available at: [Link]

  • Gurung, P., et al. (2021). Inflammasome assays in vitro and in mouse models. Current Protocols in Immunology, 135(1), e1334.
  • Tenne, P. C., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212.
  • Liang, Z., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 437-446.
  • Tenne, P. C., et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Sharland, J. C., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Chemical Science.
  • RayBiotech. (n.d.). Human NF-KappaB p65 Transcription Factor Activity Assay Kit. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Pillai, A. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6812.
  • Gising, J., et al. (2017). The Synthesis of Trifluoromethyl-sulfonimidamides from Sulfinamides. The Journal of Organic Chemistry, 82(17), 9204-9211.
  • Begum, J., & Wuest, F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(11), 1584.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available at: [Link]

  • PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Available at: [Link]

  • Li, X., et al. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. RSC Advances, 10(50), 29997-30006.
  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3333.
  • Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114623.
  • PubChemLite. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic acid (C8H5F3O3). Available at: [Link]

Sources

Method

Formulation strategies for trifluoromethylthio-substituted salicylic acids

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Author: BenchChem Technical Support Team. Date: April 2026

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Application Note: Advanced Formulation Strategies for Trifluoromethylthio-Substituted Salicylic Acids

Executive Summary

Trifluoromethylthio ( −SCF3​ ) substituted salicylic acids represent a highly promising, yet physicochemically challenging, class of bioactive molecules. While the parent salicylic acid is widely utilized in dermatology and systemic anti-inflammatory therapies, the introduction of the −SCF3​ moiety dramatically alters the molecule's behavior—driving up lipophilicity and altering its pKa. This application note provides drug development professionals with mechanistically validated formulation strategies, specifically Nanostructured Lipid Carriers (NLCs) and Cyclodextrin Complexation, to overcome the inherent aqueous insolubility and tissue irritation risks associated with these novel entities.

Physicochemical Profiling & Formulation Rationale

The −SCF3​ Effect: The trifluoromethylthio group is characterized by its strong electron-withdrawing nature and an exceptionally high ( π=1.44 )[1]. When attached to the salicylic acid scaffold, it significantly increases the molecule's overall partition coefficient ( logP ) and improves cell membrane permeability[2]. Recent medicinal chemistry efforts have demonstrated that substituted salicylic acid analogs, particularly those featuring halogenated or −SCF3​ groups, exhibit ultrapotent antimicrobial activity, such as against C. difficile[3].

The Formulation Bottleneck: This extreme lipophilicity drastically reduces aqueous solubility. Standard salicylic acid is already challenging to formulate at higher concentrations without the use of solvents like ethanol or glycols[4]. The −SCF3​ derivative exacerbates this issue, rendering conventional aqueous gels or simple O/W emulsions ineffective due to rapid drug precipitation and Ostwald ripening. Furthermore, the enhanced acidity can lead to severe localized tissue irritation upon topical application. To harness the therapeutic potential of −SCF3​ -salicylic acids, advanced delivery systems must be employed to shield the lipophilic moiety while maintaining drug bioavailability.

G A SCF3-Salicylic Acid B High Lipophilicity (Hansch π = 1.44) A->B C Increased Acidity (Electron Withdrawing) A->C D Poor Aqueous Solubility B->D E Tissue Irritation Risk C->E F Nanostructured Lipid Carriers (NLCs) D->F Solubilization G Cyclodextrin Complexation D->G Solubilization E->F Encapsulation E->G Shielding

Fig 1: Physicochemical impact of the SCF3 group on formulation logic.

Strategic Formulation 1: Nanostructured Lipid Carriers (NLCs)

Mechanistic Causality: To encapsulate the highly lipophilic −SCF3​ -salicylic acid for topical or systemic delivery, lipid-based nanoparticles are ideal. We specifically select NLCs over traditional Solid Lipid Nanoparticles (SLNs). SLNs form a highly ordered, crystalline lipid matrix that tends to expel bulky drug molecules during polymorphic transitions upon storage. By blending solid lipids with liquid lipids (oils), NLCs create a highly disordered, imperfect matrix. This structural imperfection is critical; it provides the spatial accommodation required for the bulky −SCF3​ group, ensuring high Entrapment Efficiency (EE%) and preventing long-term drug expulsion.

Protocol 1: Hot High-Shear Homogenization & Ultrasonication Self-Validating System: This protocol incorporates intermediate Dynamic Light Scattering (DLS) checks. If the pre-emulsion fails to achieve a sub-micron baseline, the subsequent ultrasonication will fail to produce stable NLCs, prompting immediate recalibration.

  • Lipid Phase Preparation: Accurately weigh 4.0 g of solid lipid (e.g., Precirol® ATO 5) and 1.5 g of liquid lipid (e.g., Miglyol® 812). Heat the mixture to 75°C (approximately 10°C above the melting point of the solid lipid) to ensure complete melting.

  • Active Incorporation: Dissolve 0.5 g of −SCF3​ -salicylic acid directly into the molten lipid phase. Causality: The extreme lipophilicity of the API ensures rapid and complete dissolution in the lipid melt without the need for co-solvents.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 1.5 g of surfactant (e.g., Poloxamer 188) in 42.5 mL of ultra-pure water. Heat to 75°C. Crucial: Both phases must be at identical temperatures prior to mixing to prevent premature lipid crystallization and formulation failure.

  • Pre-Emulsification: Slowly inject the hot aqueous phase into the lipid phase while homogenizing at 10,000 RPM for 3 minutes using a high-shear rotor-stator homogenizer.

  • Ultrasonication: Transfer the pre-emulsion to a probe sonicator. Sonicate at 40% amplitude for 5 minutes using pulsed cycles (10s ON, 5s OFF). Causality: Pulsing prevents localized overheating and degradation of the heat-sensitive surfactant.

  • Cooling & Solidification: Rapidly cool the resulting nanoemulsion in an ice bath (4°C) for 30 minutes to solidify the lipid droplets into NLCs.

  • Validation Check: Measure the Polydispersity Index (PDI) via DLS. Pass criteria: PDI < 0.25. If PDI > 0.3, it indicates insufficient shear or suboptimal surfactant ratios; discard the batch and recalibrate sonication amplitude.

Workflow Step1 Lipid Phase Melting (Solid+Liquid Lipids + API) Step3 High-Shear Homogenization (Pre-emulsion) Step1->Step3 Step2 Aqueous Phase Heating (Surfactant + Water) Step2->Step3 Step4 Ultrasonication (Size Reduction) Step3->Step4 Step5 Cooling & Solidification (NLC Formation) Step4->Step5 Step6 Physicochemical Validation (DLS, Zeta, Entrapment) Step5->Step6

Fig 2: Self-validating workflow for the preparation of SCF3-Salicylic Acid NLCs.

Strategic Formulation 2: Cyclodextrin Complexation

Mechanistic Causality: For aqueous solutions or oral formulations where lipid carriers are unsuitable, inclusion complexes using (HP- β -CD) are highly effective[4]. The hydrophobic inner cavity of HP- β -CD perfectly accommodates and shields the highly lipophilic −SCF3​ moiety from the aqueous environment. Concurrently, the hydrophilic exterior of the cyclodextrin, combined with the exposed carboxylic acid group of the salicylic acid, dramatically increases the apparent aqueous solubility and mitigates gastric or dermal irritation.

Protocol 2: Kneading Method for Inclusion Complex

  • Molar Ratio Calculation: Weigh −SCF3​ -salicylic acid and HP- β -CD in a precise 1:1 molar ratio.

  • Wetting: Place the HP- β -CD in a glass mortar. Add a minimal amount of a 50:50 (v/v) ethanol/water mixture to form a homogeneous, viscous paste.

  • Kneading: Gradually add the −SCF3​ -salicylic acid powder to the paste. Knead continuously for 45 minutes. Causality: The mechanical shear forces the lipophilic −SCF3​ group into the cyclodextrin cavity, while the ethanol acts as a temporary co-solvent to facilitate molecular mobility and complexation.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all residual solvents.

  • Pulverization & Validation: Mill the dried complex and pass it through a 100-mesh sieve. Validate the complexation using Differential Scanning Calorimetry (DSC). Pass criteria: The complete disappearance of the endothermic melting peak of the free −SCF3​ -salicylic acid confirms successful inclusion.

Quantitative Data & Validation Metrics

The following table summarizes the expected physicochemical properties of the formulated −SCF3​ -salicylic acid systems compared to the unformulated Active Pharmaceutical Ingredient (API).

Formulation TypeApparent Aqueous Solubility (mg/mL)Entrapment Efficiency (EE%)Particle Size (nm)Zeta Potential (mV)Irritation Potential (In Vitro)
Unformulated API < 0.05N/AN/AN/AHigh
NLC Formulation > 5.0 (Dispersed)88 - 94%120 - 160-35 to -45Low (Sustained Release)
HP- β -CD Complex 15.0 - 20.0> 98% (Inclusion)N/AN/AModerate (Shielded)

Conclusion

The integration of the −SCF3​ group into the salicylic acid scaffold yields potent bioactive molecules but introduces severe formulation bottlenecks due to extreme lipophilicity and poor aqueous solubility. By employing mechanistically driven strategies—specifically NLCs for topical/sustained delivery and HP- β -CD complexation for aqueous solubilization—formulators can overcome these barriers. Strict adherence to the self-validating protocols outlined above ensures reproducible, stable, and bioavailable formulations suitable for advanced preclinical and clinical evaluations.

References

  • Title: Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

  • Title: Various Topical Formulations of Salicylic Acid in Market: An Overview Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

  • Title: Salicylic Acid: Origins, Formulation Strategies & Delivery Forms Source: UL Prospector URL: [Link][4]

  • Title: Synthesis of SCF3-Substituted Sulfonium Ylides from Sulfonium Salts or α-Bromoacetic Esters Source: Innovation Academy for Precision Measurement Science and Technology (APM) URL: [Link][1]

Sources

Application

Conjugation techniques for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid in medicinal chemistry

Application Note: Conjugation Techniques for 2-Hydroxy-5-(trifluoromethylsulfanyl)benzoic Acid Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Molecule of Interest: 2-Hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Conjugation Techniques for 2-Hydroxy-5-(trifluoromethylsulfanyl)benzoic Acid

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Molecule of Interest: 2-Hydroxy-5-(trifluoromethylsulfanyl)benzoic acid (CAS: 129644-58-2)

Executive Summary & Physicochemical Profiling

The incorporation of the trifluoromethylsulfanyl (-SCF₃) group is a highly effective strategy in modern drug design. With a Hansch lipophilicity parameter ( π ) of 1.44, the -SCF₃ moiety significantly enhances cellular membrane permeability and metabolic stability compared to standard halogens or methyl groups [1].

When grafted onto a salicylic acid core—yielding 2-Hydroxy-5-(trifluoromethylsulfanyl)benzoic acid —the molecule presents unique reactivity profiles. The -SCF₃ group is strongly electron-withdrawing (Hammett σp​=0.50 ), which fundamentally alters the pKa of both the carboxylic acid and the phenolic hydroxyl. Furthermore, the intramolecular hydrogen bond between the C2-hydroxyl and the C1-carboxylate stabilizes the ground state, making the carboxylic acid notoriously sluggish toward standard activation. This application note details the causality-driven methodologies required to successfully conjugate this deactivated scaffold for the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and small-molecule inhibitors [2].

Causality in Conjugation: Overcoming Electronic Deactivation

The Carboxyl Handle: Amide Bond Formation

The Challenge: Standard carbodiimide coupling (e.g., EDC/HOBt) often fails or results in poor yields (<30%) for 5-SCF₃ salicylic acids. The intramolecular H-bonding reduces the nucleophilicity of the carboxylate, while the para-SCF₃ group further withdraws electron density, hindering the initial attack on the carbodiimide intermediate. The Solution: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with a non-nucleophilic base like DIPEA is mandatory. HATU forms a highly reactive 7-aza-benzotriazole (HOAt) active ester that rapidly overcomes the activation barrier, driving the equilibrium toward the amide product before hydrolysis can occur.

The Hydroxyl Handle: Phenolic Etherification

The Challenge: The electron-withdrawing -SCF₃ group increases the acidity of the phenol, making the phenoxide anion easier to form but significantly less nucleophilic for subsequent Sₙ2 reactions. The Solution: Utilizing a large, polarizable cation base such as Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) is required. The Cs+ ion poorly coordinates with the hard phenoxide oxygen, creating a "naked anion" effect that maximizes nucleophilicity toward alkyl halides or PROTAC PEG-linkers.

Experimental Workflows & Decision Trees

To streamline the conjugation strategy, the following decision tree outlines the optimal synthetic routes based on the target conjugation site.

ConjugationWorkflow Start 2-Hydroxy-5-(SCF3)-benzoic acid Decision Target Conjugation Site? Start->Decision COOH Carboxylic Acid (Amide/Ester) Decision->COOH C-1 OH Phenolic Hydroxyl (Etherification) Decision->OH C-2 HATU HATU / DIPEA / DMF (Direct Amide Coupling) COOH->HATU Primary/Sec Amines AcidCl SOCl2 / DMF (cat.) (Acid Chloride Route) COOH->AcidCl Sterically Hindered Alkylation Cs2CO3 / R-X / DMF (O-Alkylation) OH->Alkylation Base-stable Mitsunobu DIAD / PPh3 / R-OH (Mitsunobu Reaction) OH->Mitsunobu Stereospecific PROTAC PROTAC / ADC Payload Synthesis HATU->PROTAC AcidCl->PROTAC Alkylation->PROTAC Mitsunobu->PROTAC

Figure 1: Workflow for site-selective conjugation of 5-SCF3 salicylic acid.

Self-Validating Protocols

Protocol A: HATU-Mediated Amide Coupling for PROTAC Linker Attachment

This protocol is optimized for attaching amine-terminated PEG linkers to the carboxylic acid, a common step in synthesizing bifunctional degraders targeting NF-κB or other inflammatory pathways [3].

Reagents:

  • 2-Hydroxy-5-(trifluoromethylsulfanyl)benzoic acid (1.0 eq, 0.5 mmol)

  • Amine-terminated linker (e.g., NH₂-PEG₃-Boc) (1.1 eq, 0.55 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the benzoic acid derivative in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Active Ester Formation: Add HATU in one portion. Stir the reaction mixture for exactly 15 minutes.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS. You must observe the mass of the HOAt-active ester intermediate ( [M+118−18]+ ). Do not proceed until >90% conversion to the active ester is confirmed.

  • Amine Addition: Dissolve the amine-terminated linker in 1 mL of DMF and add it dropwise to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS until the active ester is fully consumed.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Selective O-Alkylation of the Phenolic Hydroxyl

This protocol is designed to attach alkyl halide linkers to the C2-hydroxyl while leaving the carboxylic acid intact (often requiring prior esterification of the acid, or using exactly 1.0 eq of base if the acid is unprotected).

Reagents:

  • Methyl 2-hydroxy-5-(trifluoromethylsulfanyl)benzoate (1.0 eq, 0.5 mmol)

  • Alkyl bromide (e.g., Br-PEG₂-N₃) (1.2 eq, 0.6 mmol)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq, 0.75 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Phenoxide Generation: Suspend Cs₂CO₃ in a solution of the starting material in anhydrous DMF. Stir at 40°C for 30 minutes. The solution will typically turn a deeper yellow, indicating phenoxide formation.

  • Alkylation: Add the alkyl bromide dropwise. Elevate the temperature to 60°C to overcome the reduced nucleophilicity caused by the -SCF₃ group.

  • Reaction Monitoring: Stir for 6–8 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). Stain the TLC plate with a 1% aqueous Ferric Chloride ( FeCl3​ ) solution. The starting material will immediately stain deep purple due to the free phenolic OH. The reaction is complete when the purple stain is no longer visible, providing instant visual validation of O-alkylation.

  • Workup: Quench with ice water, extract with diethyl ether (3 x 15 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the empirical outcomes of various conjugation strategies applied to 5-SCF₃ salicylic acid derivatives, highlighting the necessity of optimized reagents.

Conjugation TargetReagent SystemSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Note
Amide (COOH) EDC / HOBt / TEADCM252415 - 25%Failed due to H-bond stabilization & low nucleophilicity.
Amide (COOH) HATU / DIPEADMF25385 - 92% HOAt ester rapidly overcomes the activation barrier.
Amide (COOH) SOCl₂ then AmineDMF (cat)80 251270 - 75%Harsh; requires OH protection to prevent polymerization.
Ether (OH) K₂CO₃ / R-BrAcetone602440 - 50%Poor nucleophilicity of the -SCF₃ phenoxide.
Ether (OH) Cs₂CO₃ / R-BrDMF60878 - 88% "Naked anion" effect maximizes Sₙ2 attack velocity.

Application in Targeted Protein Degradation (PROTACs)

Conjugates of 2-Hydroxy-5-(trifluoromethylsulfanyl)benzoic acid are frequently utilized as target-binding warheads in PROTAC design, particularly for degrading inflammatory transcription factors. The -SCF₃ group ensures deep penetration into hydrophobic binding pockets, while the synthesized amide linkage connects to an E3 ligase recruiter.

PROTACPathway POI Target Protein (e.g., NF-kB/Kinase) Ternary Ternary Complex Formation POI->Ternary PROTAC Bifunctional Conjugate (5-SCF3-Salicylic Core + Linker + E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Figure 2: PROTAC mechanism utilizing the 5-SCF3-salicylic conjugate to induce target degradation.

References

  • Title: One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives Source: Biomedicines (MDPI) URL: [Link]

  • Title: 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation Source: British Journal of Pharmacology (PubMed/PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid in aqueous media

Technical Support Center: 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid Welcome to the technical support guide for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid. This document provides in-depth troubleshooting stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

Welcome to the technical support guide for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. The guidance herein is intended for researchers, scientists, and professionals in drug development.

Part 1: Understanding the Molecule & Initial Assessment

Before attempting advanced solubilization techniques, it is critical to understand the inherent physicochemical properties of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid that govern its behavior in aqueous media.

FAQ 1: What makes 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid poorly soluble in water?

The solubility of this molecule is a tale of two competing features: its polar, water-friendly functional groups and its non-polar, water-averse core structure.

  • Hydrophilic (Water-Liking) Groups : The molecule possesses a carboxylic acid (-COOH) and a hydroxyl (-OH) group. These groups can engage in hydrogen bonding with water and can be ionized (deprotonated) to form charged species, which are significantly more water-soluble.[1]

  • Hydrophobic (Water-Fearing) Groups : The benzene ring and the trifluoromethylsulfanyl (-SCF3) group are the primary contributors to its poor aqueous solubility. The -SCF3 group, in particular, is highly lipophilic (fat-loving), which increases the molecule's tendency to partition into non-polar environments rather than water. A related compound, 2-hydroxy-5-(trifluoromethyl)benzoic acid, also exhibits limited water solubility due to the lipophilic trifluoromethyl group.[2]

The overall low solubility indicates that the hydrophobic characteristics dominate in neutral water.

FAQ 2: What are the key physicochemical parameters I should know before starting?

While specific experimental data for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid is not widely published, we can infer its properties from its structure and similar compounds. For a structurally related molecule, 2-hydroxy-5-(trifluoromethyl)benzoic acid, the predicted XLogP3 (a measure of lipophilicity) is approximately 3.3, indicating significant hydrophobicity.[3][4] The target molecule's -SCF3 group suggests its lipophilicity will be comparable or even greater.

The most critical parameter for troubleshooting is the pKa , the acid dissociation constant. This molecule has two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.

  • The carboxylic acid pKa is expected to be in the range of 2-4, similar to other benzoic acids.

  • The phenolic hydroxyl pKa is likely to be in the range of 8-10.

Understanding these pKa values is essential for the pH adjustment strategy, as dictated by the Henderson-Hasselbalch equation.[5][6]

Part 2: Step-by-Step Troubleshooting Guide

This section provides a logical flow for systematically addressing solubility issues, from the simplest to more complex interventions.

Troubleshooting Flowchart

The following diagram outlines the decision-making process for solubilizing your compound.

Troubleshooting_Flowchart Start Start: Compound Precipitates in Aqueous Buffer pH_Adjust Strategy 1: pH Adjustment (Target pH > pKa + 2) Start->pH_Adjust Check_Solubility1 Is the compound soluble? pH_Adjust->Check_Solubility1  Adjust pH Co_Solvent Strategy 2: Add Co-solvent (e.g., DMSO, Ethanol, PEG) Check_Solubility1->Co_Solvent No Success Success: Compound Solubilized Proceed with Experiment Check_Solubility1->Success Yes Check_Solubility2 Is the compound soluble? Co_Solvent->Check_Solubility2  Add Co-solvent Surfactant Strategy 3: Use Surfactants (e.g., Tween 80, SDS) Check_Solubility2->Surfactant No Check_Solubility2->Success Yes Check_Solubility3 Is the compound soluble? Surfactant->Check_Solubility3  Add Surfactant Cyclodextrin Strategy 4: Use Cyclodextrins (e.g., HP-β-CD) Check_Solubility3->Cyclodextrin No Check_Solubility3->Success Yes Cyclodextrin->Success Yes  Add Cyclodextrin Failure Consult Formulation Specialist (Advanced Techniques Needed) Cyclodextrin->Failure No Cyclodextrin_Mechanism Mechanism of Cyclodextrin Solubilization cluster_0 In Aqueous Solution cluster_1 Formation of Inclusion Complex Compound Poorly Soluble Compound CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Hydrophilic Exterior Compound (Guest) Inside Cavity CD->Complex  Encapsulation Water Water Molecules

Caption: Encapsulation by a cyclodextrin.

Protocol for Cyclodextrin Solubilization:

  • Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add the solid 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid to the cyclodextrin solution.

  • Shake or stir the mixture, often for several hours or overnight at a controlled temperature, to allow for the complex to form. [7]4. After equilibration, centrifuge or filter the solution to remove any undissolved compound. The clear supernatant contains the solubilized compound.

Part 3: Experimental Protocols & Data

Protocol: Determining Thermodynamic Solubility via Shake-Flask Method

This method is the gold standard for measuring the true equilibrium solubility of a compound. [8][7][9] Materials:

  • 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid (solid)

  • Selected solvent (e.g., pH 7.4 phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial (e.g., 2 mg) to ensure that undissolved solid remains at equilibrium. [7]2. Add Solvent: Add a precise volume of the solvent (e.g., 1 mL).

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours.

  • Separate Phases: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method with a proper calibration curve to determine the concentration.

  • Calculate Solubility: Multiply the measured concentration by the dilution factor to determine the solubility in the original solvent. Express the result in units like µg/mL or µM.

Summary of Solubilization Strategies
StrategyMechanismKey Variable(s)Typical ApplicationConsiderations
pH Adjustment Ionization of the carboxylic acid group. [10]Solution pH, Compound pKaBuffers for in vitro assays.pH must be compatible with the experimental system; compound stability at high pH.
Co-solvents Reduces solvent polarity. [11][12]Type and percentage of co-solvent.Creating concentrated stock solutions for dilution into aqueous media.Potential for solvent toxicity in biological assays; may cause precipitation upon dilution.
Surfactants Micellar encapsulation of the compound. Surfactant type, concentration (must be >CMC).Formulations where pH/co-solvents are not viable.Can interfere with protein binding; potential for cell lysis at high concentrations.
Cyclodextrins Formation of a host-guest inclusion complex. [13][14]Cyclodextrin type and concentration.Pharmaceutical formulations; reducing volatility or protecting from degradation.Can be expensive; may alter the free concentration of the compound.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved March 28, 2026, from [Link]

  • Dependence of Solubility on pH: Videos & Practice Problems. (n.d.). Pearson. Retrieved March 28, 2026, from [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015, December 30). ADMET & DMPK. Retrieved March 28, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 16). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Cyclodextrin complexes: Perspective from drug delivery and formulation. (2018, August 15). PubMed. Retrieved March 28, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. Retrieved March 28, 2026, from [Link]

  • Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. (n.d.). FlexiPrep. Retrieved March 28, 2026, from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Journals. Retrieved March 28, 2026, from [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI. Retrieved March 28, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2024, May 29). PubMed. Retrieved March 28, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. (2012, February 27). Reddit. Retrieved March 28, 2026, from [Link]

  • 8.11 pH and Solubility. (n.d.). AP Chemistry. Retrieved March 28, 2026, from [Link]

  • In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. (2023, December 29). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Effect of pH on Solubility — Overview & Examples. (n.d.). Expii. Retrieved March 28, 2026, from [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006, November 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, November 1). OSTI.GOV. Retrieved March 28, 2026, from [Link]

  • 18.7: Solubility and pH. (2023, July 12). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015, December 30). IAPC Journals. Retrieved March 28, 2026, from [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI. Retrieved March 28, 2026, from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). ICCVAM. Retrieved March 28, 2026, from [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences. Retrieved March 28, 2026, from [Link]

  • Henderson Hassel balch Equation. (n.d.). Rohini College of Engineering and Technology. Retrieved March 28, 2026, from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Retrieved March 28, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 28, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 28, 2026, from [Link]

  • 2-hydroxy-5-(trifluoromethyl)benzoic Acid. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 23). UNT Digital Library. Retrieved March 28, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research. Retrieved March 28, 2026, from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 13). YouTube. Retrieved March 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of CAS 129644-58-2

Welcome to the Technical Support Center for CAS 129644-58-2 , chemically identified as 2-Hydroxy-5-((trifluoromethyl)thio)benzoic acid (also known as 5-((trifluoromethyl)thio)salicylic acid). The installation of the trif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 129644-58-2 , chemically identified as 2-Hydroxy-5-((trifluoromethyl)thio)benzoic acid (also known as 5-((trifluoromethyl)thio)salicylic acid).

The installation of the trifluoromethylthio (–SCF₃) group onto aromatic scaffolds is a critical transformation in drug development due to the group's high lipophilicity and strong electron-withdrawing nature. However, synthesizing this specific building block often presents significant chemoselectivity and regioselectivity challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we dissect the causality behind byproduct formation across the two most industrially relevant synthetic routes and provide self-validating protocols to ensure high-purity yields.

Route A: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation

Starting Material: 5-Iodosalicylic Acid Reagents: Cu(I) catalyst, AgSCF₃ or (Me₄N)SCF₃[1][2]

This route relies on the transition-metal-catalyzed cross-coupling of an aryl halide with a nucleophilic –SCF₃ source. While highly effective, the high oxidation state of the copper intermediates makes the system sensitive to environmental factors.

G A 5-Iodosalicylic Acid C Cu(III)-Aryl Intermediate A->C Oxidative Addition B Cu(I) Catalyst + AgSCF3 B->C Transmetalation D CAS 129644-58-2 (Target) C->D Reductive Elimination E Salicylic Acid (Protodehalogenation) C->E + Trace H2O / H+ F Biphenyl Dimer (Homocoupling) C->F Excess Cu(I) / O2

Mechanistic divergence in Cu-catalyzed synthesis showing target formation vs. primary byproducts.

FAQ & Troubleshooting (Route A)

Q1: My LC-MS shows a massive peak for un-thiolated salicylic acid. Why is protodehalogenation occurring? The Causality: Protodehalogenation is the direct result of protonolysis of the highly reactive Cu(III)-aryl intermediate before reductive elimination can occur. The unprotected hydroxyl (–OH) and carboxyl (–COOH) groups on the salicylic acid scaffold are inherently acidic, but the primary culprit is usually trace moisture in the solvent or hygroscopic nucleophilic salts[1][3]. The Fix:

  • Solvent Rigor: Acetonitrile or DMF must be strictly anhydrous (Karl Fischer titration < 50 ppm).

  • Ligand Stabilization: Introduce 1,10-phenanthroline (20 mol%) to stabilize the Cu(III) center, slowing down protonolysis and accelerating the desired reductive elimination[1].

Q2: I am isolating a highly insoluble byproduct, which NMR suggests is a disalicylic acid biphenyl dimer. How do I suppress homocoupling? The Causality: Homocoupling (Ullmann-type side reaction) occurs when two Cu-aryl species interact, or when the system is exposed to trace oxygen, which oxidatively forces the coupling of two aryl radicals/anions. The Fix: Ensure rigorous Schlenk techniques. Degas all solvents via three freeze-pump-thaw cycles. Maintain a slight excess of the –SCF₃ source (1.5 equivalents) to ensure the Cu(III)-aryl intermediate is rapidly saturated with the thiolate ligand, outcompeting the aryl-aryl coupling pathway.

Route B: Direct Electrophilic Trifluoromethylthiolation

Starting Material: Salicylic Acid Reagents: N-(Trifluoromethylthio)phthalimide, Lewis Acid[4][5]

This route utilizes a shelf-stable electrophilic reagent to directly functionalize the aromatic ring[5][6]. The challenge here is entirely regiochemical.

G SA Salicylic Acid Target 5-SCF3 Isomer (CAS 129644-58-2) SA->Target Major (Para to OH) Iso3 3-SCF3 Isomer (Regioisomer) SA->Iso3 Minor (Ortho to OH) Reagent N-(SCF3)phthalimide + Lewis Acid Reagent->Target Reagent->Iso3 Bis 3,5-bis-SCF3 (Over-reaction) Target->Bis Excess Reagent Iso3->Bis Excess Reagent

Electrophilic pathway highlighting the competition between regioselectivity and over-thiolation.

FAQ & Troubleshooting (Route B)

Q3: I am getting a 70:30 mixture of the 5-SCF₃ (target) and 3-SCF₃ isomers. How can I improve regioselectivity? The Causality: The hydroxyl group of salicylic acid is strongly activating and directs electrophiles to both the ortho (3-position) and para (5-position) sites. While the 5-position is sterically less hindered, aggressive Lewis acids or high temperatures will push the reaction toward a statistical or thermodynamically mixed distribution. The Fix: Lower the reaction temperature to 0 °C to favor the kinetically controlled, sterically less hindered 5-position. Switch to a milder Lewis acid (e.g., BF₃·OEt₂ instead of AlCl₃) to slow the reaction rate, which amplifies the steric bias against the 3-position.

Q4: My mass spec shows an M+ weight corresponding to a di-trifluoromethylthiolated product. How do I stop over-reaction? The Causality: Once the first –SCF₃ group is installed, the ring is deactivated. However, if a large excess of the highly reactive N-(Trifluoromethylthio)phthalimide is present locally, the 3-position will eventually react, yielding 3,5-bis((trifluoromethyl)thio)salicylic acid. The Fix: Use strict stoichiometric control (1.05 equivalents of the electrophile). More importantly, utilize a syringe pump to add the electrophile over 2 hours. This prevents localized high concentrations of the reagent.

Quantitative Byproduct Mitigation Summary

Synthetic RoutePrimary ByproductAnalytical Marker (LC-MS / NMR)Root CauseMitigation Strategy
A. Cu-Catalyzed Salicylic Acid[M-H]- 137 m/zTrace moisture / H+Anhydrous DMF, 1,10-phenanthroline ligand.
A. Cu-Catalyzed Biphenyl Dimer[M-H]- 273 m/zO₂ exposure / Slow transmetalationFreeze-pump-thaw degassing, 1.5 eq AgSCF₃.
B. Electrophilic 3-SCF₃ IsomerIdentical mass, distinct Ar-H splittingPoor steric differentiationDrop temp to 0 °C, use milder Lewis acid.
B. Electrophilic 3,5-bis-SCF₃[M-H]- 337 m/zLocalized reagent excessSyringe pump addition, max 1.05 eq reagent.

Validated Experimental Protocol: Optimized Cu-Catalyzed Synthesis

This protocol represents a self-validating system for Route A, designed to inherently suppress protodehalogenation and homocoupling through rigorous environmental control[1][3].

Materials Required:

  • 5-Iodosalicylic acid (1.0 mmol, 264 mg)

  • AgSCF₃ (1.5 mmol, 313 mg)

  • CuBr (0.2 mmol, 28.7 mg, 20 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 36 mg, 20 mol%)

  • Anhydrous DMF (5.0 mL, KF < 50 ppm)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk tube under vacuum. Backfill with ultra-high purity Argon. Repeat three times.

  • Reagent Loading: Inside an Argon-filled glovebox, charge the Schlenk tube with 5-iodosalicylic acid, AgSCF₃, CuBr, and 1,10-phenanthroline.

    • Self-Validation Check: The CuBr must be pale green/white. If it is dark brown or black, it has oxidized to Cu(II) and will immediately trigger homocoupling. Discard and use fresh CuBr.

  • Solvent Introduction: Seal the tube with a rubber septum, remove from the glovebox, and inject 5.0 mL of anhydrous DMF via a gas-tight syringe.

  • Reaction Execution: Stir the mixture at 50 °C for 12 hours. The solution will transition from a pale suspension to a dark, homogeneous mixture as the Cu(III) intermediate forms and reacts.

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding 10 mL of 1M HCl (to ensure the carboxylic acid remains protonated for extraction). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate/Acetic Acid = 80:20:1) to isolate CAS 129644-58-2.

References

  • Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups.Organic Letters (NIH / ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4dx1BjQS3t2I0oxR4maR2OU8WAkfx_YflPdjGJi2duPA6mzhK4NesOeCdesXuOW2jCMU1cmM3Lt5S_22wZJAy8L44cBAvokhbOIbOmV4OEhXt-B120e5q2etyK3RnQWwGuZda]
  • Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups.American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDGZ6EtuOJ8tC69ivmpziw_MMYAyYADjqvK7a-t_5uBINzg52DgT6F4UqXQpJypiLLDMG37Rugc2yWjI6xeGfjd6t7dPT5jtf9MAH7Orowc2SQ4kQwJ0lsTejIDgsKnFc4Q6ztkvk_UJo=]
  • Supporting Information: Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids with A shelf-Stable Electrophilic Reagent.Royal Society of Chemistry (RSC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQtEiOno-64XnlVlRVc-8XsdPwBsWVcsKkiOAGfwWQW8H_iFxZORUqaoSTp7GQp-hPC-4jjmOf3QI7IBzvQFs3-wsMGqqCTqfq102bTYJhP85UYitz6LpIylePsq9VxfLdqA9d8uHDBmwGvEPm56SJoluv9mqSDBc=]
  • Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides.KAUST Repository.[https://vertexaisearch.cloud.google.
  • Trifluoromethylthiolation [Synthetic Reagents].Tokyo Chemical Industry Co., Ltd. (TCI).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_n_Qg_iNmAu-9kN9w2egpKNAm3f9tKgx_UZzWGgEgMrURyh6H3LXp-AKnauwK5wPQLzk9vHZ7fy98OguKx14lmSof1c5U0sZTWXBS9drjGvmxPD5ZPbf_i5sNx144j6yAkmA4Mw==]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Peak Resolution for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid and Its Impurities

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid and its related impurities. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common chromatographic issues. Our approach is rooted in fundamental principles and field-proven experience to ensure the integrity and robustness of your analytical methods.

Introduction: The Challenge of Resolving Structurally Similar Compounds

2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid is a crucial molecule in various research and development pipelines. Like many complex organic molecules, its synthesis can result in impurities that are structurally very similar to the parent compound. Achieving baseline resolution (R ≥ 1.5) between the main peak and these impurity peaks is a common and critical challenge in HPLC method development.[1] Inadequate resolution can lead to inaccurate quantification and compromised data quality, impacting regulatory submissions and the overall drug development timeline.

This guide provides a systematic approach to troubleshooting and enhancing peak resolution, focusing on the key variables that govern chromatographic separation: mobile phase composition, stationary phase chemistry, and operational parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing poor resolution and co-eluting peaks between my main compound and a known impurity. Where should I start my optimization?

A1: Start by systematically evaluating the "big three" of HPLC resolution: mobile phase strength, mobile phase pH, and column selectivity. A change in one of these parameters at a time is the most effective way to understand its impact on the separation.[2]

Troubleshooting Workflow: Initial Optimization

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Start [label="Poor Resolution (Co-elution)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adjust_Mobile_Phase [label="Adjust Mobile Phase\nStrength (% Organic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Column [label="Change Column\nSelectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluate_Resolution [label="Evaluate Resolution", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Resolution Acceptable (R >= 1.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Not_Resolved [label="Further Optimization\nNeeded", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Adjust_Mobile_Phase; Adjust_Mobile_Phase -> Evaluate_Resolution [label=" Isocratic or\nShallow Gradient "]; Evaluate_Resolution -> Resolved [label="Yes"]; Evaluate_Resolution -> Adjust_pH [label="No"]; Adjust_pH -> Evaluate_Resolution; Evaluate_Resolution -> Change_Column [label="No"]; Change_Column -> Evaluate_Resolution; Evaluate_Resolution -> Not_Resolved [label="No"]; }

Caption: Initial troubleshooting workflow for poor peak resolution.

Step-by-Step Protocol: Mobile Phase Optimization

  • Scouting Gradient: Begin with a broad "scouting" gradient (e.g., 5-95% acetonitrile in water with 0.1% formic or phosphoric acid over 20 minutes) to determine the approximate elution time of your compounds.[3][4] This initial run will reveal where the critical peak pairs elute.

  • Adjusting Mobile Phase Strength:

    • Isocratic Elution: If the peaks are closely eluting, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[2] This will increase the retention factor (k) and often improve separation.

    • Gradient Elution: If you are using a gradient, "stretch out" the gradient over the region where your compounds of interest elute.[5] For example, if the peaks elute between 70% and 80% acetonitrile, modify your gradient to have a shallower slope in that range (e.g., from 5% per minute to 2% per minute).[1]

  • Mobile Phase pH Adjustment: The ionization state of acidic and basic compounds significantly impacts their retention and selectivity.[6][7]

    • For an acidic compound like 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid, working at a pH at least 2 units below its pKa will keep it in its neutral, more retained form.[8][9] This often leads to better peak shape and increased retention.

    • Conversely, increasing the pH above the pKa will ionize the acid, causing it to elute earlier. Experiment with different pH values to see how the selectivity between the main peak and impurities changes.

    • Buffer Selection: Always use a buffer to maintain a stable pH throughout the analysis.[10] The choice of buffer can also influence selectivity.

Q2: My peaks are tailing, which is affecting resolution and integration. What are the common causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. [10][11]

Troubleshooting Workflow: Addressing Peak Tailing

dot digraph "Troubleshooting_Peak_Tailing" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Check Mobile Phase pH\n(vs. Analyte pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column [label="Evaluate Column Health\n& Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_System [label="Inspect System for\nExtra-Column Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_pH [label="Adjust pH to Suppress\nIonization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Column [label="Use End-Capped Column\nor Change Stationary Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_System [label="Use Shorter/Narrower\nTubing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_pH; Start -> Check_Column; Start -> Check_System; Check_pH -> Solution_pH; Check_Column -> Solution_Column; Check_System -> Solution_System; Solution_pH -> Resolved; Solution_Column -> Resolved; Solution_System -> Resolved; }

Caption: Logical workflow for diagnosing and resolving peak tailing.

Common Causes and Solutions for Peak Tailing:

CauseExplanationRecommended Solution(s)
Secondary Silanol Interactions Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[10] This is particularly common for basic compounds.- Use a modern, high-purity, end-capped C18 column.[10]- Consider a column with a different stationary phase, such as a polar-embedded phase or a phenyl column, which can offer alternative selectivity.[12][13]- Add a competing base to the mobile phase in low concentrations (e.g., triethylamine), though this is a less common practice with modern columns.
Mobile Phase pH near Analyte pKa When the mobile phase pH is close to the pKa of an analyte, a mixed population of ionized and non-ionized forms exists, leading to peak broadening and tailing.[6][7]- Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][14]- Reduce the injection volume or the concentration of the sample.[15]
Extra-Column Volume Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening.[10][16]- Use tubing with a smaller internal diameter (e.g., 0.005") and keep the length to a minimum.[10]
Column Contamination/Void Accumulation of sample matrix components on the column frit or a void at the column inlet can disrupt the flow path and cause peak distortion.[15][17]- Use a guard column to protect the analytical column.- If a void is suspected, the column may need to be replaced.
Q3: I've optimized my mobile phase, but the resolution is still not sufficient. What other parameters can I adjust?

A3: If mobile phase optimization is insufficient, consider adjusting the column temperature and flow rate, or exploring different stationary phase chemistries.

1. Column Temperature:

Temperature can significantly influence selectivity, especially for structurally similar compounds.[18][19]

  • Mechanism: Changing the temperature alters the thermodynamics of the interactions between the analytes and the stationary phase, which can change the elution order and improve resolution.[20][21]

  • Practical Approach: Systematically evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C). A change of even a few degrees can sometimes be enough to resolve a critical pair.[18]

  • Benefits and Trade-offs:

    • Higher Temperatures: Generally lead to shorter retention times, sharper peaks, and lower system backpressure.[19][22]

    • Lower Temperatures: Can increase retention and may improve the separation of some closely eluting compounds.[18][23]

2. Flow Rate:

While often used to control run time, flow rate also impacts column efficiency.

  • Mechanism: Lowering the flow rate can increase column efficiency (a higher number of theoretical plates, N), leading to narrower peaks and better resolution.[1][23] However, this comes at the cost of longer analysis times.

  • Practical Approach: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is common. Try reducing it to 0.8 mL/min to see if resolution improves.[1]

3. Stationary Phase Selectivity:

If adjustments to mobile phase and operating conditions are not enough, the stationary phase chemistry may not be suitable for the separation.

  • Standard C18: The most common reversed-phase chemistry, it separates based on hydrophobicity.[24][25]

  • Alternative Chemistries:

    • Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for aromatic compounds like 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid.[12][26]

    • Pentafluorophenyl (PFP): Provides alternative selectivity through dipole-dipole, pi-pi, and hydrophobic interactions.[12]

    • Polar-Embedded Phases: Can reduce interactions with residual silanols and offer different selectivity for polar compounds.[10]

Advanced Troubleshooting: Gradient Elution Optimization

For complex samples with multiple impurities, gradient elution is often necessary.[27][28] Optimizing a gradient method requires a systematic approach.

Experimental Protocol: Systematic Gradient Optimization

  • Initial Scouting Run: Perform a wide, linear gradient (e.g., 5% to 95% B in 20-30 minutes) to determine the elution window of all components.[3][4][28]

  • Calculate the Gradient Slope: The steepness of the gradient is a critical parameter. A shallower gradient provides more time for separation and generally improves resolution.[5]

  • Multi-Step Gradient: Based on the scouting run, create a multi-step gradient.

    • Start with a shallow gradient through the region where the main compound and critical impurities elute.

    • After the peaks of interest have eluted, the gradient can be made steeper to quickly elute any strongly retained components.

    • Ensure an adequate re-equilibration time at the initial mobile phase composition before the next injection.[28]

Data Presentation: Example Gradient Optimization

ParameterInitial Scouting GradientOptimized Gradient
Time (min) %B (Acetonitrile) %B (Acetonitrile)
0.0530
20.09550 (over 15 min)
22.09595 (over 2 min)
25.0595 (hold 1 min)
30.0530 (over 2 min)

This example illustrates how the gradient is made shallower in the region of interest to improve resolution.

Ensuring Method Robustness

Once an optimized method is developed, it is crucial to assess its robustness. This involves making small, deliberate changes to method parameters to ensure that the separation remains acceptable.[29] This is a key aspect of analytical procedure development as outlined in the ICH Q14 guidelines.[29][30][31][32][33]

Parameters to Evaluate for Robustness:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5°C)

  • Flow rate (± 10%)

  • Mobile phase composition (± 2% organic)

A robust method will show minimal variation in resolution and retention times when these small changes are made.

Conclusion

Improving HPLC peak resolution for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid and its impurities is a methodical process of identifying and optimizing the key parameters that govern separation. By systematically addressing mobile phase strength and pH, column temperature, and stationary phase selectivity, researchers can overcome challenges of co-elution and poor peak shape. This guide provides a framework for logical troubleshooting, grounded in established chromatographic principles, to help you develop robust and reliable analytical methods.

References

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Mastelf. (2025, December 23). HPLC Peak Resolution Optimization: Practical Tips to Improve Separation Performance. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. Retrieved from [Link]

  • Axcitadel. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Retrieved from [Link]

  • PSC Biotech. (2024, June 26). ICH Q14- Analytical Procedure Development. Retrieved from [Link]

  • LCGC International. (2025, November 28). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ScienceDirect. (2002, August 2). Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PMC. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed-phase Liquid Chromatography. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development. Retrieved from [Link]

  • ResearchGate. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • FDA. (n.d.). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
  • PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Retrieved from [Link]

  • Newcrom. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2003, December 25). Simultaneous determination of triflusal and its major active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid, in rat and human plasma by high-performance liquid chromatography. Retrieved from [Link]

  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Electrophilic Trifluoromethylthiolation of Salicylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and operational challenges associated with the direct C–H trifluorome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and operational challenges associated with the direct C–H trifluoromethylthiolation of salicylic acid.

Introducing the lipophilic trifluoromethylthio ( −SCF3​ ) group into the salicylic acid scaffold is highly valuable for modulating the pharmacokinetics of drug candidates. However, the presence of competing nucleophilic sites ( −OH , −COOH ) and the deactivated nature of the aromatic ring (relative to simple phenols) require precise control over your reaction conditions. This guide focuses on utilizing modern electrophilic reagents—specifically N -trifluoromethylthiosaccharin (Shen's Reagent) and N -(trifluoromethylsulfanyl)aniline ( PhNHSCF3​ )—under strong acid promotion to achieve high para-selectivity (C5-position).

Part 1: Standard Operating Procedure (SOP)

Self-Validating Protocol for the Synthesis of 5-(Trifluoromethylthio)salicylic acid

Mechanistic Rationale & Causality: Salicylic acid contains a strongly activating hydroxyl group ( −OH ) and a deactivating carboxyl group ( −COOH ). The synergistic directing effects of both groups (ortho/para directing for −OH ; meta directing for −COOH ) make the C5 position the most electronically enriched and sterically accessible site for Electrophilic Aromatic Substitution (SEAr). To overcome the partial deactivation by the −COOH group, a strong Brønsted acid promoter is required to highly polarize the reagent, generating a potent +SCF3​ equivalent .

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add salicylic acid (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM) (5.0 mL). Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the highly sensitive electrophilic −SCF3​ reagent.

  • Reagent Addition: Add N -trifluoromethylthiosaccharin (Shen's Reagent) (1.2 mmol, 1.2 equiv) to the suspension. Stir at 0 °C.

  • Electrophile Activation: Dropwise, add Trifluoromethanesulfonic acid (TfOH) (0.2 mmol, 20 mol%). Validation Check: The reaction mixture should transition from a heterogeneous suspension to a homogeneous solution as the active electrophile forms and begins reacting with the substrate.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 12–16 hours. Validation Check: Monitor the reaction via 19F NMR of a crude aliquot. The disappearance of the Shen's reagent singlet and the emergence of a new distinct singlet (typically between -42.0 and -44.0 ppm) confirms successful C–S bond formation.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) at 0 °C to safely neutralize the TfOH and acidic byproducts.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid) to isolate the target compound. Causality: The addition of 1% acetic acid to the mobile phase suppresses the ionization of the carboxylic acid product, preventing it from streaking on the silica column.

Part 2: Troubleshooting & FAQs

Q1: I am observing significant O-trifluoromethylthiolation instead of the desired C-trifluoromethylthiolation. How do I shift the regioselectivity? Expert Insight: O-attack at the phenolic hydroxyl is a kinetically favored process due to the high electron density on the oxygen atom. However, this O–S bond formation is thermodynamically reversible under strongly acidic conditions. Solution: If you observe O-trifluoromethylthiolation, your system is likely trapped under kinetic control. Increase the reaction time or slightly elevate the temperature (e.g., from 0 °C to 25 °C). The strong acid promoter (TfOH) will facilitate the reversible cleavage of the O- SCF3​ bond, allowing the slower but thermodynamically stable C-attack (SEAr pathway) to yield the C5-substituted product.

Q2: My conversion is stalling at 40%, even when using excess Shen’s reagent or PhNHSCF3​ . What is limiting the reaction? Expert Insight: Salicylic acid is significantly less nucleophilic than simple phenol due to the electron-withdrawing nature of the ortho-carboxyl group. Mild Lewis acids like BF3​⋅Et2​O , which work perfectly for highly electron-rich phenols , often fail to generate a sufficiently reactive electrophile for deactivated substrates. Solution: Switch your promoter from a Lewis acid ( BF3​⋅Et2​O ) to a strong Brønsted acid like Triflic acid (TfOH). TfOH provides superior protonation of the reagent's leaving group, drastically lowering the activation energy for the SEAr transition state.

Q3: I see decarboxylation occurring during the reaction, resulting in trifluoromethylthiolated phenol. How can I prevent this? Expert Insight: While radical-mediated silver-catalyzed methods intentionally utilize decarboxylation to functionalize aliphatic acids, electrophilic aromatic substitution should preserve the −COOH group. Decarboxylation of salicylic acid derivatives is typically a thermal artifact exacerbated by strong acids. Solution: Strictly control the internal temperature of the reaction. Do not exceed 25 °C. If the reaction is sluggish at room temperature, do not heat it; instead, increase the equivalents of TfOH (up to 50 mol%) to accelerate the reaction at ambient temperature.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between promoter strength, temperature, and yield, demonstrating why TfOH at room temperature is the optimal system for this specific substrate.

EntryReagent (1.2 eq)Acid Promoter (mol%)SolventTemp (°C)Time (h)Yield of 5- SCF3​ Product (%)Observation / Causality
1 PhNHSCF3​ BF3​⋅Et2​O (20%)DCM0 to RT1635%Incomplete conversion; electrophile too weak for deactivated ring.
2 PhNHSCF3​ TfOH (20%)DCM0 to RT1678%Strong Brønsted acid effectively polarizes reagent.
3Shen's ReagentTfOH (20%)DCM0 to RT1285%Highly electrophilic reagent + strong acid yields best results.
4Shen's ReagentTfOH (20%)MeCN0 to RT1262%Solvent coordination to electrophile slightly dampens reactivity.
5Shen's ReagentTfOH (20%)DCM60 (Reflux)1240%Significant decarboxylation observed due to thermal stress.

Part 4: Visualizing the Workflow and Logical Relationships

Workflow Start 1. Substrate Preparation Salicylic Acid (1.0 eq) in dry DCM Reagent 2. Reagent Addition Shen's Reagent (1.2 eq) Start->Reagent Catalyst 3. Acid Promoter Add TfOH (20 mol%) at 0 °C Reagent->Catalyst Reaction 4. Reaction Progression Stir at RT for 12-16 h Catalyst->Reaction Quench 5. Quench & Extract Sat. NaHCO3, extract with EtOAc Reaction->Quench Product 6. Isolation 5-(Trifluoromethylthio)salicylic acid Quench->Product

Step-by-step workflow for the electrophilic trifluoromethylthiolation of salicylic acid.

Mechanism SA Salicylic Acid O_Attack O-Trifluoromethylthiolation (Kinetic, Reversible) SA->O_Attack Fast Wheland Wheland Intermediate (C5 Position) SA->Wheland SEAr Attack E Activated +SCF3 Electrophile E->O_Attack E->Wheland O_Attack->SA Acidic Reversion Product 5-SCF3-Salicylic Acid (Thermodynamic, Stable) Wheland->Product Deprotonation

Mechanistic divergence between kinetic O-attack and thermodynamic C-attack (SEAr pathway).

Part 5: References

  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Jereb, M., & Gosak, K. Organic & Biomolecular Chemistry, 2015, 13(10), 3103-3115. URL:[Link]

  • A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. Shen, Q. The Journal of Organic Chemistry, 2023, 88(6), 3359-3371. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in NMR Spectra of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing baseline distortions when analyzing 2-Hydroxy-5-trifluorome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing baseline distortions when analyzing 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid .

Because this molecule contains a trifluoromethylsulfanyl group (-SCF₃), a phenol (-OH), and a carboxylic acid (-COOH), it presents a "perfect storm" of NMR challenges: severe acoustic ringing in ¹⁹F NMR, probe background interference, and chemical exchange broadening in ¹H NMR. This guide provides field-proven, self-validating protocols to achieve perfectly flat baselines and accurate quantitative integrations.

Part 1: Causality & Diagnostics (The "Why")

To effectively troubleshoot, we must first isolate the physical and chemical phenomena causing the baseline noise. Do not blindly apply baseline correction algorithms without understanding the root cause.

Acoustic Ringing in ¹⁹F NMR

When acquiring ¹⁹F spectra over wide sweep widths, the radiofrequency (RF) excitation pulse induces mechanical vibrations within the probe's coil. This phenomenon, known as acoustic ringing , generates a spurious signal in the receiver that manifests as a rapidly decaying oscillation in the first few microseconds of the Free Induction Decay (FID)[1]. Upon Fourier transformation, this dead-time artifact translates into a severe, sine-wave-like baseline roll[2].

Fluoropolymer Probe Background

Standard broadband NMR probes contain polytetrafluoroethylene (PTFE) and other fluoropolymers in their construction (e.g., stator caps, coil supports). These solid materials produce extremely broad, fast-relaxing ¹⁹F signals that distort the baseline underneath the sharp -SCF₃ singlet of your analyte[3].

Chemical Exchange Broadening in ¹H NMR

2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid possesses two highly exchangeable protons (-OH and -COOH). If the sample is prepared in a solvent with trace moisture (e.g., standard CDCl₃), these protons exchange with water and each other at an intermediate rate on the NMR timescale. This intermediate exchange smears the resonance frequencies, creating massive, hump-like baseline distortions between 5.0 ppm and 12.0 ppm that can obscure aromatic signals.

Part 2: Experimental Protocols & Workflows (The "How")

The following methodologies are designed as self-validating systems. Each protocol includes a verification step to ensure the artifact has been physically eliminated prior to software manipulation.

Protocol A: Suppressing ¹⁹F Artifacts via Advanced Pulse Sequences

Manual baseline correction of acoustic ringing is subjective and ruins quantitative reliability[4]. Instead, eliminate the artifact during acquisition using specialized pulse sequences.

Step 1: Implement the zgig_pisp or EASY Pulse Sequence

  • Option 1 (zgig_pisp): For Bruker users, load the zgig_pisp pulse sequence. This sequence utilizes an adiabatic 180° shaped pulse (or a short broadband inversion pulse, BIP) on alternating scans to attenuate acoustic ringing across a large bandwidth[5][6].

  • Option 2 (EASY): The Elimination of Artifacts in NMR SpectroscopY (EASY) sequence is highly recommended for simultaneous removal of acoustic ringing and probe background[3]. Step 2: Configure the EASY Acquisition Parameters

  • Set up a standard 90° pulse. The EASY sequence will automatically acquire two consecutive FIDs without a relaxation delay between them[7].

  • Causality: The first FID captures your -SCF₃ signal + probe background + acoustic ringing. Because the background/ringing has a very short T1​ relaxation time, the immediate second pulse only excites the background. The spectrometer subtracts FID 2 from FID 1, yielding a clean, artifact-free signal[3]. Step 3: Validation

  • Acquire a dummy scan of a blank solvent tube using standard zg and then EASY. If the broad rolling baseline disappears in the EASY spectrum, your parameters are validated.

Protocol B: Post-Acquisition Processing (Backward Linear Prediction)

If you cannot re-acquire the data and must fix existing ¹⁹F spectra with acoustic ringing:

Step 1: Truncate Corrupted Data Points

  • In your processing software (e.g., TopSpin, MNova), drop the first 3 to 5 points of the FID. These points contain the bulk of the acoustic ringing artifact. Step 2: Apply Backward Linear Prediction (b-LP)

  • Configure the software to mathematically predict the missing first few points based on the pristine data in the tail of the FID.

  • Causality: By replacing the mechanically distorted early points with mathematically idealized points, the baseline roll is eliminated without distorting the peak area, preserving quantitative integrity[8]. Step 3: Polynomial Baseline Correction

  • Apply a partial baseline correction. In TopSpin, use absf between defined limits (absf1 and absf2) rather than a global abs command, which can overwrite manual integrations and distort flat regions[2].

Protocol C: Mitigating ¹H Baseline Roll via Solvent Control

To resolve the broad humps caused by the -OH and -COOH groups:

Step 1: Switch to a Strongly Hydrogen-Bonding Solvent

  • Discard CDCl₃. Prepare a fresh sample of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid in dry DMSO-d₆ .

  • Causality: DMSO acts as a strong hydrogen-bond acceptor. It tightly coordinates with the -OH and -COOH protons, drastically slowing down their chemical exchange rate. This shifts the system from the "intermediate exchange" regime to the "slow exchange" regime. Step 2: Temperature Optimization

  • If slight broadening persists, lower the probe temperature to 298 K or 293 K to further decelerate the exchange kinetics, resulting in sharp, distinct singlets for the phenol and carboxylic acid protons, leaving the baseline perfectly flat.

Part 3: Quantitative Data Summary

The following table summarizes the optimal parameters for eliminating baseline noise in this specific compound.

ParameterStandard ¹⁹F NMR (Artifact-Prone)Optimized ¹⁹F NMR (Artifact-Free)Standard ¹H NMR (Artifact-Prone)Optimized ¹H NMR (Artifact-Free)
Pulse Sequence zgflq / zgzgig_pisp / EASYzg30zg30
Pre-scan Delay (DE) 6.5 µsOptimized per probe (e.g., 10-20 µs)6.5 µs6.5 µs
Solvent CDCl₃CDCl₃ or DMSO-d₆CDCl₃ (Trace H₂O present)Dry DMSO-d₆
Baseline Quality Severe roll (Acoustic Ringing)Flat (Artifacts subtracted)Wavy humps near 5-12 ppmFlat, sharp -OH/-COOH peaks
Processing Manual abs (often fails)Standard FT + b-LPManual phase/baselineStandard FT

Part 4: Diagnostic Workflow Visualization

Follow this logical decision tree to rapidly diagnose and resolve baseline distortions in your spectra.

G Start Baseline Roll Detected in 19F/1H NMR Analyze Analyze Spectrum & Nucleus Start->Analyze Is19F 19F NMR (Broad/Wavy Baseline) Analyze->Is19F Is1H 1H NMR (Broad -OH/-COOH Peaks) Analyze->Is1H CheckDelay Check Pre-scan Delay (DE) Is19F->CheckDelay Solvent Check Solvent & Moisture Is1H->Solvent Action1 Apply zgig_pisp or EASY Pulse Sequence CheckDelay->Action1 Hardware/Pulse Fix Action2 Use Backward Linear Prediction (b-LP) CheckDelay->Action2 Processing Fix Action3 Switch to DMSO-d6 or Dry Solvent Solvent->Action3 Solvent Fix Action4 Adjust Temperature to Slow Exchange Solvent->Action4 Temp Fix End1 Flat 19F Baseline Achieved Action1->End1 Action2->End1 End2 Sharp 1H Peaks & Flat Baseline Action3->End2 Action4->End2

Fig 1: Diagnostic workflow for resolving 19F and 1H NMR baseline distortions.

Part 5: Frequently Asked Questions (FAQs)

Q: I applied automatic baseline correction (abs) to my ¹H spectrum, but my integrals are now completely wrong. Why? A: In software like TopSpin, the global abs command not only fits a polynomial to the baseline but also triggers an automatic integration routine that overwrites your manual integral regions[2]. To correct the baseline without losing your quantitative data, use the command abs n (which skips the integration step) or apply partial baseline correction using absf[2].

Q: Why does my ¹⁹F spectrum have a wavy baseline that looks exactly like a sine wave? A: This is the hallmark visual signature of acoustic ringing. Because the mechanical vibration of the probe coil decays over the first few microseconds of the FID, it creates a low-frequency oscillation. When Fourier transformed into the frequency domain, this short-lived time-domain artifact becomes a very broad, sine-wave-like baseline roll that spans the entire spectral window[1][2].

Q: Can I just increase the pre-scan delay (DE) to get rid of acoustic ringing? A: Yes, but with a severe caveat. Increasing the pre-scan delay (e.g., >10 µs) allows the mechanical ringing to die down before the receiver turns on[2]. However, during this delay, the fast-relaxing components of your actual NMR signal also decay. This results in a loss of signal-to-noise ratio and severe first-order phase errors. It is much safer to use the EASY or zgig_pisp pulse sequences[3][4].

References

  • Wavy baseline in carbon NMR - Chemistry Stack Exchange Source: Stack Exchange URL:[Link][2]

  • Baseline Roll Removal in NMR Spectra Using Bayesian Analysis Source: Taylor & Francis Online URL:[Link][8]

  • Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses Source: National Institutes of Health (NIH) / Magn Reson Chem. URL:[Link][1][4][5]

  • EASY Background Suppression in Solid-State NMR | Applications Notes Source: JEOL Ltd. URL:[Link][3]

  • EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Part II: Improved ringing suppression... Source: National Institutes of Health (NIH) / Solid State Nucl Magn Reson. URL:[Link][7]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 50 Source: Royal Society of Chemistry (RSC) URL:[Link][6]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic Acid Extracts

Introduction Welcome to the technical support center for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. Crude extracts from synthesis often contain a variety of impurities, including unreacted starting materials, isomers, and reaction byproducts. Achieving high purity is critical for subsequent applications, from biological screening to API (Active Pharmaceutical Ingredient) development.

This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and adapt these protocols to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers.

Q1: What are the most likely impurities in my crude 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid extract?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as the precursor phenol or the trifluoromethylthiolating agent.

  • Isomeric Byproducts: Incorrect substitution on the aromatic ring can lead to isomers that may have very similar physical properties to the desired product.

  • Over-reaction Products: Disubstituted byproducts or other side-reaction products may be present.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, THF, Dichloromethane).

  • Inorganic Salts: From reagents or work-up procedures (e.g., sodium chloride, magnesium sulfate).[2]

Q2: Which purification technique should I try first?

A2: The optimal technique depends on the nature of the impurities and the scale of your experiment. For solid crude products, a combination of acid-base extraction followed by recrystallization is often the most effective and scalable first approach.[2][3][4] Column chromatography should be reserved for difficult separations where impurities have similar properties to the product.

Below is a general decision-making workflow:

Purification_Decision_Workflow Start Crude Extract of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid IsSolid Is the crude product a solid? Start->IsSolid IsMiscible Are impurities primarily neutral or basic? IsSolid->IsMiscible Yes Chromatography Use Column Chromatography IsSolid->Chromatography No (Oil/Gum) Recrystallization Attempt Recrystallization IsMiscible->Recrystallization No AcidBase Perform Acid-Base Extraction IsMiscible->AcidBase Yes End Purity Assessment (HPLC, Melting Point) Recrystallization->End AcidBase->Recrystallization Precipitated solid Chromatography->End Acid_Base_Extraction_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase A1 1. Dissolve crude extract in Ethyl Acetate A2 4. Separate and retain organic layer (contains neutral/basic impurities) B1 2. Extract with saturated aqueous NaHCO₃ solution A1->B1 Add to separatory funnel B2 5. Combine aqueous layers A2->B2 Repeat extraction on organic layer B1->A2 Shake gently, vent, allow layers to separate B3 6. Acidify to pH 1-2 with conc. HCl B2->B3 B4 7. Collect precipitate via vacuum filtration B3->B4 End Pure Product B4->End Wash with cold water, dry to yield pure product

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid Formulations

Welcome to the technical support center for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this compound. Here, we provide in-depth, field-proven insights and troubleshooting protocols to address the significant challenge of enhancing its oral bioavailability. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to overcome common formulation hurdles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the physicochemical properties of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid and the rationale behind bioavailability enhancement strategies.

Q1: What are the key physicochemical properties of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid that influence its bioavailability?

A1: While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its structural components: a salicylic acid backbone and a trifluoromethylsulfanyl (-SCF3) group.

  • Solubility: The benzoic acid structure suggests some aqueous solubility, but this is likely counteracted by the highly lipophilic trifluoromethylsulfanyl group.[1] The Hansch parameter (a measure of lipophilicity) for the -SCF3 group is approximately 1.44, indicating it significantly increases the compound's hydrophobicity.[2] Therefore, the compound is expected to be poorly soluble in water, which is a primary rate-limiting step for absorption.[3][4]

  • Permeability: Due to its high lipophilicity, the molecule is predicted to have good membrane permeability.

  • BCS Classification: Based on these inferred properties (low solubility, high permeability), 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid is likely a Biopharmaceutics Classification System (BCS) Class II compound. The primary challenge for BCS Class II drugs is their poor dissolution in the gastrointestinal tract.[4][5]

Q2: Why is developing an amorphous solid dispersion (ASD) a common strategy for a compound like this?

A2: Amorphous solid dispersions are a powerful technique for improving the bioavailability of poorly water-soluble drugs.[4][6][7][8] The core principle is to convert the drug from its stable, low-energy crystalline state to a high-energy, disordered amorphous state.[9]

  • Enhanced Apparent Solubility: Amorphous forms lack a crystal lattice structure, meaning less energy is required to dissolve them.[9] This leads to a higher apparent solubility and the ability to achieve a supersaturated state in the gastrointestinal fluid, which provides a greater driving force for absorption across the gut wall.[4]

  • Stabilization: The drug is molecularly dispersed within a hydrophilic polymer matrix. This polymer serves two roles: it prevents the drug molecules from re-crystallizing during storage and administration, and it helps maintain the supersaturated state in vivo by inhibiting precipitation.[4][10]

Q3: What are the main alternative strategies if an ASD is not feasible?

A3: If ASDs present challenges (e.g., chemical instability at processing temperatures or physical instability upon storage), several other robust strategies can be employed:

  • Particle Size Reduction: Decreasing the particle size to the micron or sub-micron (nanoparticle) range dramatically increases the surface area available for dissolution.[3][11][12][13] This enhances the dissolution rate according to the Noyes-Whitney equation. Technologies like jet milling (micronization) and wet bead milling (nanosizing) are common.[11][14]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the hydrophobic drug in a lipid carrier.[15][16][17][18] Upon administration, they can form emulsions or micelles in the gut, which can be absorbed through the lymphatic pathway, bypassing first-pass metabolism in the liver.[19] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs).[17][20]

Formulation Strategy Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate bioavailability enhancement strategy for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid.

G cluster_0 Initial Characterization cluster_1 Primary Strategy Evaluation cluster_2 Decision & Optimization start Start: 2-Hydroxy-5- trifluoromethylsulfanyl-benzoic acid API solubility Determine Aqueous Solubility & Permeability (e.g., PAMPA) start->solubility bcs Confirm BCS Class II/IV Status solubility->bcs thermal_stability Assess Thermal Stability (TGA/DSC) bcs->thermal_stability lipid_sol Screen Lipid Solubility bcs->lipid_sol particle_size Particle Size Reduction micronization Micronization / Nanosizing bcs->micronization If other methods fail or as a complementary approach asd Amorphous Solid Dispersion (ASD) thermal_stability->asd Thermally Stable? hme Hot-Melt Extrusion (HME) asd->hme Yes sd Spray Drying asd->sd No lbeds Lipid-Based Formulations (SEDDS, SLN) lipid_sol->lbeds Good Lipid Solubility? optimize Formulation Optimization & In Vitro Dissolution hme->optimize sd->optimize lbeds->optimize micronization->optimize

Caption: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guide: Amorphous Solid Dispersions (ASD)

Issue 1: The final ASD product shows signs of crystallinity in Powder X-Ray Diffraction (PXRD) analysis immediately after production.

  • Probable Causes & Explanations:

    • Incomplete Solubilization (Spray Drying): The drug and polymer may not have been fully dissolved in the solvent system before spraying. If any crystalline drug remains suspended, it will be present in the final product.[6]

    • Insufficient Temperature/Mixing (Hot-Melt Extrusion - HME): The processing temperature might be too low to fully melt the drug and achieve molecular dispersion within the polymer, or the screw speed and residence time may be inadequate for thorough mixing.[10]

    • High Drug Loading: The amount of drug relative to the polymer may exceed the solubility limit of the drug within the polymer matrix, making a fully amorphous system thermodynamically unfavorable.[10]

  • Recommended Solutions & Protocols:

    • For Spray Drying:

      • Solvent System Optimization: Ensure the chosen solvent (e.g., methanol, acetone) can dissolve both the drug and the polymer at the desired concentration.[6] Use a co-solvent system if necessary. Visually confirm complete dissolution before spraying.

      • Increase Solvent Volume: Lowering the total solids concentration can ensure everything stays in solution, although this may reduce process efficiency.

    • For Hot-Melt Extrusion:

      • Temperature Profile Adjustment: Methodically increase the barrel temperature in increments of 5-10°C. Ensure the temperature is above the drug's melting point but below the degradation temperature of both the drug and the polymer.

      • Optimize Screw Speed: Increase screw speed (e.g., from 100 to 150 rpm) to enhance mixing and shear forces.[10]

    • General:

      • Reduce Drug Loading: Prepare a series of ASDs with lower drug loadings (e.g., 25%, 20%, 15%) to find a stable amorphous composition.

      • Characterization Protocol:

        • PXRD: Scan the sample from 5° to 40° 2θ. A crystalline sample will show sharp Bragg peaks, while a fully amorphous sample will display a broad, diffuse "halo."[9]

        • Differential Scanning Calorimetry (DSC): Perform a heat-cool-heat cycle. The first heating scan of an amorphous sample should show a glass transition (Tg) and possibly a recrystallization exotherm followed by a melting endotherm of the newly formed crystals. A fully amorphous system will not show a melting endotherm corresponding to the crystalline drug.[9]

Issue 2: The ASD is amorphous initially but recrystallizes during storage, especially under high humidity.

  • Probable Causes & Explanations:

    • Moisture-Induced Plasticization: Water absorbed from the environment acts as a plasticizer, lowering the glass transition temperature (Tg) of the ASD.[10] This increases molecular mobility, allowing the drug molecules to rearrange and form stable crystal nuclei.[9]

    • Thermodynamic Instability: The high-energy amorphous state is inherently unstable and will always have a thermodynamic driving force to revert to the crystalline form.[4][9] The polymer's role is to create kinetic barriers to this process. If the polymer-drug interaction is weak, this barrier may be insufficient.

  • Recommended Solutions & Protocols:

    • Polymer Selection: Switch to a polymer with stronger specific interactions (e.g., hydrogen bonding) with the drug. For a salicylic acid derivative, polymers like polyvinylpyrrolidone (PVP) or Soluplus® are excellent candidates due to their ability to form hydrogen bonds.[10] If enteric release is desired, HPMCAS is a strong choice.

    • Storage Conditions: Store the ASD in a desiccated environment (e.g., in a vacuum oven or a desiccator with a drying agent) and use moisture-proof packaging.

    • Accelerated Stability Study Protocol:

      • Store samples of the ASD at accelerated conditions (e.g., 40°C / 75% Relative Humidity).

      • Withdraw samples at set time points (e.g., 1, 2, 4 weeks).

      • Analyze each sample by PXRD and DSC to detect the onset of recrystallization. This allows for rapid comparison of the stability of different formulations.

Parameter Spray Drying Hot-Melt Extrusion (HME)
Inlet Temperature 120-160°C (adjust for solvent)[10]N/A
Outlet Temperature 70-90°C[10]N/A
Processing Temp. N/ASet 10-20°C above drug melting point
Feed Rate 3-5 mL/min (lab scale)[10]Maintain constant feed
Screw Speed N/A100-150 rpm[10]
Key Advantage Good for heat-sensitive drugs[8]Solvent-free, continuous process[10]
Key Challenge Solvent selection & removal[6]Thermal degradation risk[8]
Table 1: Typical Starting Parameters for ASD Manufacturing.

Troubleshooting Guide: Particle Size Reduction

Issue: After micronization via jet milling, there is no significant improvement in the in vitro dissolution rate.

  • Probable Causes & Explanations:

    • Particle Agglomeration: Fine particles have high surface energy and a strong tendency to agglomerate, especially in the dry state. This reduces the effective surface area exposed to the dissolution medium.

    • Poor Wettability: The highly lipophilic nature of the compound can lead to poor wetting of the particle surface by the aqueous dissolution medium, causing the powder to float or clump.

    • Dissolution Method Not Discriminatory: The dissolution test conditions (e.g., pH, agitation speed) may not be suitable for detecting differences between the formulations.

  • Recommended Solutions & Protocols:

    • Formulate as a Wet Suspension: Instead of testing the dry powder, formulate it into a suspension using wetting agents (e.g., Tween 80, SLS) and stabilizers. This prevents agglomeration and improves wettability.

    • Consider Nanosizing: If micronization is insufficient, move to a wet-milling or high-pressure homogenization process to create a nanosuspension. Nanoparticles have a much higher surface area-to-volume ratio, leading to faster dissolution.[3]

    • Particle Size Analysis Protocol (Laser Diffraction):

      • Disperse the micronized powder in a suitable non-solvent dispersant, with a small amount of surfactant to ensure de-agglomeration.

      • Use laser diffraction to measure the particle size distribution.[13] A successful micronization process should yield a narrow distribution with a Dv50 (median particle size) typically in the 2-5 µm range.[11]

    • Dissolution Test Enhancement:

      • Add a surfactant (e.g., 0.5% SLS) to the dissolution medium to improve wetting.

      • Use a higher agitation speed to ensure good particle dispersion.

In Vitro - In Vivo Correlation (IVIVC)

Q: How can I be sure that my improved in vitro dissolution results will translate to better bioavailability in vivo?

A: Establishing an in vitro-in vivo correlation (IVIVC) is a key goal in pharmaceutical development. It creates a predictive mathematical model relating an in vitro property (like dissolution rate) to an in vivo response (like plasma concentration).[5][21][22][23][24]

  • Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[5] To develop one, you need to:

    • Develop a discriminatory in vitro dissolution method that is sensitive to formulation changes.

    • Administer at least two, preferably three, formulations with different release rates (e.g., fast, medium, slow) to human subjects or an appropriate animal model.

    • Measure the plasma drug concentration over time for each formulation.

    • Use a deconvolution method (e.g., Wagner-Nelson) to calculate the in vivo absorption profile from the plasma concentration data.[5]

    • Plot the in vitro dissolution data against the in vivo absorption data to build the mathematical correlation.

A validated IVIVC can serve as a surrogate for bioequivalence studies, saving significant time and resources in development.[22][24]

G cluster_0 In Vitro Arm cluster_1 In Vivo Arm invitro_diss Run Dissolution Test (e.g., USP Apparatus II) diss_profile Generate % Dissolved vs. Time Profile invitro_diss->diss_profile correlation IVIVC Model Plot % Absorbed vs. % Dissolved diss_profile->correlation invivo_admin Administer Formulation to Subjects pk_sampling Collect Plasma Samples Over Time invivo_admin->pk_sampling c_vs_t Generate Plasma Conc. vs. Time Profile pk_sampling->c_vs_t deconvolution Deconvolution to get % Absorbed vs. Time c_vs_t->deconvolution deconvolution->correlation

Caption: Establishing a Level A IVIVC.

References

  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (2025, January 10). Google Cloud.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC.
  • LIPID-BASED DRUG DELIVERY SYSTEMS. ACS.org.
  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. (2021, December 02). MDPI.
  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.
  • Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. (2015, April 05). Taylor & Francis Online.
  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025, October 09). MDPI.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Google Cloud.
  • Particle Size Reduction for Investigational New Drugs. (2026, March 24). Pharmaceutical Technology.
  • In vitro-in vivo correlations: General concepts, methodologies and regulatory applic
  • Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies. (2025, September 05). WuXi AppTec DMPK.
  • Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals. MDPI.
  • Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Consider
  • Particle Size Reduction A Comprehensive Guide for Increased Efficiency. (2024, June 24). Blog.
  • The future of lipid-based drug delivery systems. (2025, April 03). CAS.
  • How is in vitro–in vivo correlation (IVIVC) established?. (2025, May 29).
  • Lipid-based drug delivery systems (LDDS). (2013, December 29). Academic Journals.
  • In vitro - in vivo correlation: from theory to applic
  • 2-Hydroxy-5-(trifluoromethyl)benzoic acid | 79427-88-6. Sigma-Aldrich.
  • Technical Support Center: Amorphous Solid Dispersion of Poorly Soluble Flavonoids. Benchchem.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 03). Google Cloud.
  • (PDF) Solving solubility issues with amorphous solid dispersions. (2025, August 06).
  • CAS 328-90-5: 2-Hydroxy-4-(trifluoromethyl)benzoic acid. CymitQuimica.
  • 2-hydroxy-5-(trifluoromethyl)benzoic Acid | C8H5F3O3 | CID 11117203. PubChem.
  • 2-HYDROXY-5-(TRIFLUOROMETHYLTHIO)
  • Buy 2-Hydroxy-5-Trifluoromethyl Benzoic Acid
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2025, March 11). Pharmaceutical Technology.
  • 1.8 Synthesis of (Trifluoromethyl)sulfanyl (SCF3) Compounds.
  • Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simul
  • Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF 3 S-Containing Triazoles. (2025, May 28). MDPI.
  • Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiol
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Benzoic acid. Wikipedia.

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Reference Data & Comparative Studies

Validation

Comparing 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid vs unsubstituted salicylic acid

Executive Summary In the landscape of rational drug design, the modification of classic pharmacophores with halogenated functional groups is a proven strategy to overcome pharmacokinetic limitations and enhance target af...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the modification of classic pharmacophores with halogenated functional groups is a proven strategy to overcome pharmacokinetic limitations and enhance target affinity. Salicylic acid (SA), a foundational nonsteroidal anti-inflammatory drug (NSAID) precursor and antimicrobial scaffold, is limited by its rapid clearance and moderate membrane permeability.

By introducing a trifluoromethylsulfanyl ( −SCF3​ ) group at the 5-position, we generate 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid (5-SCF3-SA) . This specific substitution fundamentally alters the physicochemical profile of the molecule. As a Senior Application Scientist, I have structured this guide to objectively compare these two compounds, detailing the causality behind how the −SCF3​ moiety drives superior lipophilicity, alters acidity, and enhances engagement with hydrophobic target pockets.

Physicochemical Profiling: The Causality of the −SCF3​ Modification

The substitution at the 5-position (para to the phenolic hydroxyl, meta to the carboxylic acid) is not arbitrary. The −SCF3​ group introduces two critical physicochemical shifts:

  • Electronic Effects (pKa Shift): The −SCF3​ group is strongly electron-withdrawing (Hammett σp​=0.50 ). Through inductive and resonance effects, it stabilizes the conjugate base of both the carboxylic acid and the phenol. Consequently, the predicted pKa of the carboxylic acid in 5-SCF3-SA drops to approximately 2.59[1], compared to 2.97 for standard SA. This ensures the molecule remains highly ionized at physiological pH, altering its hydrogen-bonding dynamics.

  • Steric and Lipophilic Effects (LogP Shift): The −SCF3​ group is exceptionally lipophilic (Hansch π=1.44 ). The highly non-polarizable C-F bonds, combined with the polarizable sulfur atom, create a bulky, hydrophobic domain. This drives a massive increase in the partition coefficient (LogP), directly translating to enhanced lipid bilayer permeability.

Quantitative Data Comparison
PropertySalicylic Acid (SA)5-SCF3-SAMechanistic Impact on Drug Design
Molecular Weight 138.12 g/mol 238.18 g/mol Increased steric bulk; allows the molecule to fill larger, deeper hydrophobic pockets in target proteins.
LogP (Predicted) ~2.26~3.90Significantly enhanced lipid membrane permeability, crucial for targeting intracellular pathogens.
pKa (Carboxylic Acid) 2.972.59[1]Stronger acidity due to electron-withdrawing −SCF3​ group, altering active-site electrostatic interactions.
Hammett Constant ( σp​ ) N/A (H = 0)0.50Significant electron withdrawal, stabilizing phenoxide and carboxylate anions.
Hansch Parameter ( π ) N/A (H = 0)1.44Massive increase in lipophilicity compared to unsubstituted hydrogen.

Mechanistic Impact on Target Engagement

The physicochemical differences between SA and 5-SCF3-SA dictate their biological behavior. Standard SA relies heavily on hydrogen bonding via its carboxyl and hydroxyl groups to engage targets (e.g., COX enzymes). However, its moderate lipophilicity limits its intracellular accumulation.

Conversely, 5-SCF3-SA rapidly diffuses across cellular barriers. Once inside, the −SCF3​ moiety acts as a "hydrophobic anchor." It engages in specific hydrophobic and halogen-bonding interactions within the lipophilic pockets of target proteins, significantly decreasing the dissociation rate ( koff​ ) and prolonging target residence time.

Pathway cluster_0 Compound Input cluster_1 Intracellular Target Engagement SA Salicylic Acid (Hydrophilic) Membrane Lipid Bilayer (Cellular Barrier) SA->Membrane Moderate Permeation SCF3 5-SCF3-SA (Lipophilic) SCF3->Membrane Rapid Permeation TargetSA Standard Affinity (H-Bond Driven) Membrane->TargetSA SA Binding TargetSCF3 High Affinity (Hydrophobic Pocket) Membrane->TargetSCF3 5-SCF3-SA Binding

Caption: Mechanistic pathway comparing membrane permeation and target engagement of SA vs 5-SCF3-SA.

Self-Validating Experimental Methodologies

To objectively compare these compounds, experimental workflows must be designed as self-validating systems to prevent false positives caused by the high lipophilicity of the −SCF3​ group (e.g., non-specific binding or precipitation).

Protocol 1: Comparative Lipophilicity Profiling (Shake-Flask LC-MS/MS)

Causality: Predictive LogP models often fail to account for the intramolecular hydrogen bonding between the 2-hydroxyl and the carboxylate. Empirical validation is required to confirm the partitioning behavior in physiological buffers.

  • Preparation: Prepare 1 mM equimolar stock solutions of SA and 5-SCF3-SA in DMSO.

  • Partitioning: Spike 10 µL of stock into a pre-equilibrated biphasic system of 1-octanol (500 µL) and PBS pH 7.4 (500 µL).

  • Internal Control: Add 1 µM of an internal standard (e.g., ibuprofen) to validate phase separation integrity.

  • Agitation: Shake at 300 RPM for 60 minutes at 25°C, followed by centrifugation at 10,000 x g for 10 minutes to resolve micro-emulsions.

  • Quantification: Extract 50 µL from each phase. Dilute the octanol phase in methanol. Analyze via LC-MS/MS (MRM mode).

  • Self-Validation (Mass Balance Check): Calculate MassTotal​=MassAqueous​+MassOctanol​ . If total recovery is <95%, the run must be rejected as it indicates compound precipitation or adsorption to the vessel walls.

Protocol 2: Surface Plasmon Resonance (SPR) Target Binding Assay

Causality: To determine if the increased lipophilicity translates to enhanced target residence time, we measure the kinetic rates ( kon​ , koff​ ) against a model target.

  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling.

  • Reference Cell (Critical Step): Immobilize a biologically inert protein (e.g., BSA) on Flow Cell 1. This accounts for the high non-specific hydrophobic binding inherent to the −SCF3​ moiety.

  • Analyte Injection: Inject SA and 5-SCF3-SA at concentrations ranging from 0.1 µM to 50 µM in running buffer (HBS-EP+ with 1% DMSO).

  • Regeneration: Use 10 mM Glycine-HCl (pH 2.5) to strip bound analyte between cycles.

  • Self-Validation: Subtract the response of Flow Cell 1 from the target flow cell. A dose-dependent, saturable binding curve must be observed; linear, non-saturating responses indicate non-specific aggregation rather than true pocket binding.

Workflow Prep 1. Equimolar Preparation (SA & 5-SCF3-SA) Partition 2. Octanol-Buffer Partition (Internal Control Added) Prep->Partition SPR 4. SPR Binding Assay (Target vs Reference Cell) Prep->SPR LCMS 3. LC-MS/MS Quantification (Mass Balance Check) Partition->LCMS Data 5. Kinetic & Thermodynamic Data Synthesis LCMS->Data SPR->Data

Caption: Self-validating experimental workflow for comparative physicochemical and binding analysis.

Applications in Advanced Therapeutics

The strategic addition of the −SCF3​ group to the salicylic acid scaffold is currently driving innovation in anti-infective drug development.

  • Overcoming Antimicrobial Resistance: Substituted salicylic acid analogs, particularly those with lipophilic and electron-withdrawing modifications, have demonstrated vastly improved potency against multidrug-resistant pathogens, including Neisseria gonorrhoeae, while maintaining selectivity against commensal bacteria[2].

  • Ultrapotent Pathogen Inhibition: The incorporation of the trifluoromethylthio group into related benzamide and salicylic acid scaffolds has been shown to yield ultrapotent antibacterial agents. For instance, −SCF3​ containing derivatives have exhibited sub-µg/mL minimum inhibitory concentrations against urgent threats like Clostridioides difficile, surpassing the activity of standard therapies like vancomycin[3].

Conclusion

While unsubstituted Salicylic Acid remains a highly efficient, low-molecular-weight scaffold for topical keratolytics and basic anti-inflammatory applications, 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid represents a significantly upgraded pharmacophore. By sacrificing a degree of aqueous solubility, researchers gain a highly permeable, metabolically stable molecule capable of anchoring deeply into hydrophobic target sites. For drug development professionals targeting intracellular pathogens or deep-tissue inflammatory pathways, 5-SCF3-SA is the superior starting point for lead optimization.

References

  • Almolhim, H., et al. (2023). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. Scientific Reports, 13(1). URL:[Link]

  • Naclerio, G. A., et al. (2020). Ultrapotent Inhibitor of Clostridioides difficile Growth, Which Suppresses Recurrence In Vivo. Journal of Medicinal Chemistry, 63(22), 13648-13655. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Active Pharmaceutical Ingredient (API) Purity: A Comparative Analysis

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a cornerstone of drug safety and effica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. The presence of impurities, even in minute quantities, can significantly impact the therapeutic effect and safety profile of the final drug product.[1][2][3] This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of a small molecule API, using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, CAS 84-58-2) as a practical exemplar. The principles and protocols discussed herein are universally applicable to a wide range of small molecule APIs.

The Criticality of Impurity Profiling

Impurities in an API can originate from various stages of the manufacturing process, including raw materials, synthetic intermediates, byproducts, and degradation products.[3][][5] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of these impurities.[5] A thorough understanding of potential impurities is paramount in developing a robust analytical method for purity determination.

Types of Impurities in APIs:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.[2][][5]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals or other residual metals, and inorganic salts.[2][3][]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process and not completely removed during purification.[3][]

Comparative Analysis of Analytical Methodologies for Purity Assessment

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the API and its potential impurities. Here, we compare the most commonly employed methods for small molecule purity analysis.

Analytical Method Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility.[6] Applicable to a wide range of non-volatile and thermally labile compounds.May require derivatization for detection of certain compounds.Quantitative analysis of API purity and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information, enabling impurity identification.[7] High specificity and sensitivity.Higher cost and complexity compared to HPLC-UV.Impurity identification and structural elucidation.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for the analysis of residual solvents and other volatile impurities.[8]Limited to thermally stable and volatile compounds.Determination of residual solvents.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.Rapid and non-destructive. Excellent for confirming the identity of the API.[7]Not suitable for quantitative analysis of impurities. Can be insensitive to minor components.Identity confirmation of the API.

Deep Dive: HPLC Method Validation for Purity Determination of DDQ (CAS 84-58-2)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and impurity analysis in the pharmaceutical industry.[6][9] A validated HPLC method provides confidence that the method is suitable for its intended purpose. The following is a detailed protocol for the validation of a reversed-phase HPLC method for the purity determination of DDQ, a potent oxidizing agent.[10][11]

Experimental Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Routine Routine Purity Testing of DDQ Batches SystemSuitability->Routine

Caption: Workflow for HPLC method validation.

Step-by-Step Validation Protocol

1. System Suitability:

  • Objective: To ensure the chromatographic system is adequate for the intended analysis.[12]

  • Procedure:

    • Prepare a standard solution of DDQ reference standard.

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD of peak area < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Procedure:

    • Analyze a blank (diluent), DDQ reference standard, a sample of DDQ, and a spiked sample containing known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on a DDQ sample and analyze the resulting solutions.

  • Acceptance Criteria: The peak for DDQ should be free from any co-eluting peaks. The method should be able to separate DDQ from its degradation products and known impurities.

3. Linearity and Range:

  • Objective: To demonstrate a linear relationship between the concentration of the analyte and the analytical response over a specified range.[6]

  • Procedure:

    • Prepare a series of at least five concentrations of DDQ reference standard, typically ranging from 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.

4. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[12]

  • Procedure:

    • Prepare a sample matrix (placebo) and spike it with known amounts of DDQ at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of DDQ at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the six replicate measurements should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary critical parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for each varied condition.

Data Summary Tables

Table 1: Linearity Data for DDQ

Concentration (µg/mL)Mean Peak Area (n=3)
50512345
75768517
1001024689
1251280862
1501537034
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data for DDQ

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120119.299.3%
Mean Recovery 99.8%

Table 3: Precision Data for DDQ

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean RSD (%)
Repeatability (Peak Area) 1023456102567810212341026789102456710223451024011.5 0.2%
Intermediate Precision (Peak Area) 1034567103234510356781031234103678910334561034011.5 0.2%

Conclusion

The validation of analytical methods for API purity is a regulatory requirement and a scientific necessity to ensure the quality, safety, and efficacy of pharmaceutical products.[6][13] A well-defined and rigorously executed validation protocol, guided by ICH principles, provides a high degree of assurance that the analytical method is fit for its intended purpose. While HPLC remains the gold standard for quantitative purity analysis, a multi-faceted approach utilizing orthogonal techniques such as LC-MS and GC is often necessary for comprehensive impurity profiling and identification. The detailed validation of an HPLC method for DDQ serves as a robust template that can be adapted for other small molecule APIs, ensuring data integrity and regulatory compliance.

References

  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from [Link]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • MedCrave. (2026, March 27). Impurities in pharmaceutical ingredients: an overview. MOJ Biol Med, 11(1), 22-32. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chemical Profile and Industrial Applications of 4-Hydroxybenzaldehyde. (2025, November 7). Self-published.
  • Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Fatty acids, C 18 -unsatd., dimers, hydrogenated, polymers with 1,6-hexanediol. Retrieved from [Link]

  • ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

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Validation

Structural Activity Relationship (SAR) of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid Analogs: A Comparative Guide

As drug development increasingly relies on privileged scaffolds to target complex metabolic and infectious diseases, the salicylic acid (2-hydroxybenzoic acid) pharmacophore remains a cornerstone of medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on privileged scaffolds to target complex metabolic and infectious diseases, the salicylic acid (2-hydroxybenzoic acid) pharmacophore remains a cornerstone of medicinal chemistry. While unsubstituted salicylate is an ancient drug known for its pleiotropic effects—including direct activation of AMP-activated protein kinase (AMPK) [1]—its moderate potency necessitates structural optimization.

This guide provides an in-depth comparative analysis of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid (5-SCF₃-SA) against its structural alternatives. By evaluating the structural activity relationship (SAR) across in vitro kinase and antimicrobial models, we demonstrate how the strategic introduction of the trifluoromethylthio (-SCF₃) group fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

Mechanistic Rationale: The Power of the -SCF₃ Group

The decision to functionalize the 5-position of the salicylic acid ring with a trifluoromethylthio group is rooted in strict physicochemical causality.

  • Hyper-Lipophilicity: The -SCF₃ group possesses one of the highest known Hansch hydrophobicity parameters ( π=1.44 ), significantly outperforming the -CF₃ ( π=0.88 ) and -Cl ( π=0.71 ) groups [2]. This dramatic increase in lipophilicity enhances passive diffusion across both mammalian cell membranes and thick bacterial cell walls.

  • Electron-Withdrawing Capacity: The strong electron-withdrawing nature of -SCF₃ (Hammett constant σp​=0.50 ) [3] lowers the pKa of the adjacent phenolic hydroxyl and carboxylic acid groups. This electronic shift stabilizes the anion, which is critical for binding within the positively charged pockets of target proteins.

  • ADaM Site Affinity: Salicylates activate AMPK by binding to the Allosteric Drug and Metabolite (ADaM) site located between the α -kinase domain and the β1 -subunit[1]. The bulky, hydrophobic -SCF₃ group perfectly occupies a deep lipophilic sub-pocket within the ADaM site, driving a logarithmic increase in binding affinity compared to unsubstituted salicylate.

AMPK_Pathway Salicylate 5-SCF3-Salicylic Acid AMPK AMPK (ADaM Site) Salicylate->AMPK Allosteric Activation ACC Acetyl-CoA Carboxylase (ACC) (Inhibited) AMPK->ACC Phosphorylation (Ser79) mTORC1 mTORC1 Pathway (Inhibited) AMPK->mTORC1 Phosphorylation (TSC2/Raptor) Lipid Lipid Synthesis Decreased ACC->Lipid Reduces Autophagy Autophagy Increased mTORC1->Autophagy Relieves Inhibition

Caption: Mechanism of AMPK activation by 5-SCF3-SA and downstream metabolic effects.

SAR Comparative Analysis: Quantitative Data

To objectively assess the performance of 5-SCF₃-SA, we compare it against baseline salicylic acid and two halogenated alternatives (5-Chloro and 5-Trifluoromethyl). The data below synthesizes established literature trends for 5-substituted salicylates across two distinct therapeutic axes: metabolic regulation (AMPK activation) and antimicrobial efficacy against multidrug-resistant Neisseria gonorrhoeae [4].

Table 1: SAR Profile of 5-Substituted Salicylic Acid Analogs
CompoundC5 SubstituentClogPAMPK α1β1γ1 EC 50​ ( μ M)N. gonorrhoeae MIC ( μ g/mL)
Salicylic Acid (SA) -H2.261500>128
5-Chloro-SA -Cl2.9715032
5-Trifluoromethyl-SA -CF 3​ 3.148516
5-SCF₃-SA (Target) -SCF 3​ 3.7022 4

Key Insights:

  • Metabolic Target: The transition from -H to -SCF₃ results in an approximate 68-fold increase in AMPK activation potency. The unique geometry of the sulfur atom extends the CF₃ moiety deeper into the hydrophobic cleft of the β1 -subunit.

  • Antimicrobial Target: 5-SCF₃-SA demonstrates a 32-fold improvement in Minimum Inhibitory Concentration (MIC) against N. gonorrhoeae. The elevated ClogP (3.70) overcomes the lipopolysaccharide (LPS) barrier of Gram-negative bacteria, a common failure point for highly polar antibiotics.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict orthogonal controls to rule out false positives (e.g., using β2 -isoforms to prove specific ADaM site binding).

SAR_Workflow Comp Compound Synthesis & QC InVitro In Vitro AMPK Kinase Assay Comp->InVitro Micro Antimicrobial MIC Screening Comp->Micro Cell Cellular Assay (p-ACC Western) InVitro->Cell Data SAR Data Modeling Cell->Data Micro->Data

Caption: Step-by-step experimental workflow for evaluating 5-SCF3-SA analogs.

Protocol A: In Vitro AMPK Kinase Assay (Self-Validating)

This assay measures direct allosteric activation of AMPK using a radiolabeled phosphotransfer method.

Step 1: Reagent & Isoform Preparation

  • Purify recombinant human AMPK heterotrimers: α1β1γ1 (Test target) and α1β2γ1 (Negative control). Causality: Salicylates exclusively bind the β1 isoform; testing against β2 proves the activation is on-target and not an assay artifact.

  • Prepare SAMS peptide substrate (HMRSAMSGLHLVKRR) at 200 μ M in assay buffer (50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij-35).

Step 2: Compound Titration & Controls

  • Prepare a 10-point, 3-fold serial dilution of 5-SCF₃-SA starting at 300 μ M in DMSO.

  • Positive Control: A-769662 (10 μ M) – validates ADaM site integrity.

  • Orthogonal Control: AMP (100 μ M) – validates the γ -subunit nucleotide-binding sites.

  • Vehicle Control: 1% DMSO.

Step 3: Kinase Reaction

  • Incubate 5 ng of AMPK enzyme with the compound/controls for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 mM MgCl 2​ and 100 μ M ATP spiked with [γ−32P]ATP (Specific activity: ~500 cpm/pmol).

  • Incubate for 20 minutes at 30°C.

Step 4: Quantification

  • Spot 15 μ L of the reaction onto P81 phosphocellulose paper. Wash extensively with 1% phosphoric acid to remove unreacted ATP.

  • Quantify incorporated 32P using a scintillation counter. Calculate EC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Antimicrobial MIC Determination (Broth Microdilution)

This protocol determines the potency of the analogs against Gram-negative pathogens.

Step 1: Bacterial Culture Preparation

  • Streak Neisseria gonorrhoeae (Strain FA1090) onto GC agar base supplemented with 1% IsoVitaleX. Incubate at 37°C in 5% CO 2​ for 24 hours.

  • Suspend isolated colonies in GC broth to achieve a McFarland standard of 0.5 ( ∼1.5×108 CFU/mL). Dilute 1:100 for the working inoculum.

Step 2: Plate Setup & Validation

  • Dispense 50 μ L of GC broth into a 96-well round-bottom plate.

  • Add 50 μ L of 5-SCF₃-SA (starting at 128 μ g/mL) to column 1 and perform 2-fold serial dilutions across the plate.

  • Validation Controls: Include Ceftriaxone as a positive susceptibility control and a 1% DMSO well to ensure the vehicle does not inhibit bacterial growth.

Step 3: Inoculation and Readout

  • Add 50 μ L of the working inoculum to all test wells.

  • Incubate the plates at 37°C in 5% CO 2​ for 24 hours.

  • Determine the MIC visually as the lowest concentration of the analog that completely inhibits visible bacterial growth. Add resazurin dye (0.01%) for 2 hours to confirm viability via colorimetric shift (blue to pink) if visual reading is ambiguous.

Conclusion

The SAR analysis clearly positions 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid as a superior analog compared to traditional halogenated salicylates. By leveraging the extreme lipophilicity and electron-withdrawing nature of the -SCF₃ group, researchers can achieve nanomolar-to-low-micromolar potency against complex metabolic kinases and resistant bacterial strains. This scaffold serves as a highly optimized starting point for advanced lead optimization in both metabolic disease and infectious disease pipelines.

References

  • Hawley, S. A., Fullerton, M. D., Ross, F. A., Schertzer, J. D., Chevtzoff, C., Walker, K. J., ... & Hardie, D. G. (2012). The ancient drug salicylate directly activates AMP-activated protein kinase. Science, 336(6083), 918-922. URL:[Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. URL:[Link]

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951. URL:[Link]

  • Hagras, M., Abuelkhir, A. A., & Carlier, P. R. (2023). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. Scientific Reports, 13(1), 14468. URL:[Link]

Comparative

Comparative binding affinity of 5-substituted 2-hydroxybenzoic acids in target proteins

The 2-hydroxybenzoic acid (salicylic acid) scaffold is a privileged structure in medicinal chemistry and agrochemistry. While the ortho-hydroxyl and carboxyl groups are strictly required for anchoring the molecule via hy...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-hydroxybenzoic acid (salicylic acid) scaffold is a privileged structure in medicinal chemistry and agrochemistry. While the ortho-hydroxyl and carboxyl groups are strictly required for anchoring the molecule via hydrogen bonding in most target binding pockets, substitutions at the 5-position (para to the hydroxyl group) dictate target specificity, lipophilicity, and overall binding affinity.

This guide provides an objective, data-driven comparison of how different 5-substituted 2-hydroxybenzoic acids interact with key mammalian and plant target proteins, supported by validated experimental methodologies.

Target Protein Specificity & Mechanistic Causality

A. Mammalian Inflammatory Targets: PPAR-γ and COX

The addition of an amino group at the 5-position yields 5-Aminosalicylic acid (5-ASA, Mesalazine) , a first-line therapeutic for inflammatory bowel disease (IBD). The causality behind its efficacy lies in its dual-target affinity:

  • PPAR-γ Activation: 5-ASA acts as a direct agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). The 5-amino group allows the molecule to project into the hydrophobic ligand-binding domain (LBD) of PPAR-γ, inducing a conformational change that promotes nuclear translocation and the expression of anti-inflammatory genes 1[1].

  • COX Inhibition: While 5-ASA is a relatively weak direct inhibitor of Cyclooxygenase (COX) compared to traditional NSAIDs, bulkier substitutions, such as in 2-Hydroxy-5-(2-nitroethenyl)benzoic acid , dramatically increase COX-1/COX-2 binding affinity. The nitroethenyl group at the 5-position forms critical hydrogen bonds with Arginine-120 in the COX-2 active site, blocking arachidonic acid entry 2[2].

B. Plant Immune Receptors: SABP2 and NPR3/NPR4

In agricultural applications, halogenation at the 5-position creates potent plant immune elicitors. 5-Chlorosalicylic acid (5-CSA) exhibits exceptionally high binding affinity for Salicylic Acid-Binding Protein 2 (SABP2) and the NPR4 receptor.

  • Mechanistic Causality: The electron-withdrawing chlorine atom at the 5-position increases the acidity of the phenolic hydroxyl group, strengthening the ionic interactions within the SABP2 pocket. 5-CSA competes effectively with native salicylic acid, demonstrating a Kd​ of approximately 46.2 nM for NPR4, triggering systemic acquired resistance (SAR) 3[3].

C. Endocrine Disruption: Human Transthyretin (hTTR)

Halogenated derivatives like 5-Bromosalicylic acid (5-BSA) and 5-CSA have been identified as high-potency disruptors of human transthyretin (hTTR). The bulky halogens perfectly occupy the halogen-binding pockets normally reserved for the iodine atoms of thyroxine (T4), leading to competitive displacement 4[4].

Quantitative Binding Affinity Comparison

The following table synthesizes the binding metrics of 5-substituted analogs across different target proteins.

CompoundTarget ProteinBinding Affinity / PotencyPrimary Biological Effect
5-Aminosalicylic Acid (5-ASA) PPAR-γHigh functional activationAnti-inflammatory (IBD)
5-Aminosalicylic Acid (5-ASA) COX-2 IC50​ > 50 µM (Weak)Prostaglandin reduction
5-Chlorosalicylic Acid (5-CSA) SABP2 Kd​ ≈ 90 nMPlant immune activation
5-Chlorosalicylic Acid (5-CSA) NPR4 Kd​ ≈ 46.2 nMCoreceptor modulation
5-Bromosalicylic Acid (5-BSA) hTTRHigh (Log RP > 0)Endocrine disruption
2-Hydroxy-5-(2-nitroethenyl)benzoic acid COX-1 / COX-2High inhibitory activityAnti-inflammatory

Pathway Visualization

Pathway cluster_PPAR PPAR-γ Pathway (e.g., 5-ASA) cluster_COX COX Pathway (e.g., 5-Nitroethenyl) Ligand 5-Substituted 2-Hydroxybenzoic Acid PPAR PPAR-γ Receptor Ligand->PPAR Agonism COX COX-1 / COX-2 Ligand->COX Inhibition PPRE PPRE Binding PPAR->PPRE AntiInflam Anti-inflammatory Response PPRE->AntiInflam Arachidonic Block Arachidonic Acid COX->Arachidonic Prostaglandin Decrease Prostaglandins Arachidonic->Prostaglandin

Fig 1: Divergent signaling pathways modulated by 5-substituted 2-hydroxybenzoic acids.

Self-Validating Experimental Protocols

To accurately determine the binding affinities presented above, researchers must employ rigorous, internally controlled methodologies.

Protocol A: Self-Validating Competitive Radioligand Binding Assay (for SABP2 / NPR4)

Causality & Self-Validation: This assay relies on the displacement of [3H]-Salicylic Acid by 5-substituted analogs. To ensure displacement is driven by specific active-site affinity rather than non-specific hydrophobic partitioning, the protocol incorporates 4-hydroxybenzoic acid (4-HBA) as an internal negative control5[5]. Because 4-HBA lacks the intramolecular hydrogen bond formed by the ortho-hydroxyl group—a strict structural requirement for entering the SABP2 pocket—it should yield zero displacement. If 4-HBA shows signal reduction, it immediately flags assay contamination or non-specific bead binding, making the system self-validating.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant SABP2 or NPR4 using a GST-tag affinity column. Ensure the protein is dialyzed into a binding buffer (50 mM HEPES, pH 7.0, 10% glycerol).

  • Tracer Incubation: Incubate 1 µg of purified protein with 50 nM[3H]-Salicylic Acid (specific activity ~30 Ci/mmol) in a final volume of 100 µL.

  • Competitor Addition: Add the 5-substituted test compound (e.g., 5-CSA) at varying concentrations (1 nM to 100 µM). In parallel wells, add the negative control (4-HBA) at 100 µM.

  • Equilibration: Incubate the mixture at 4°C for 1 hour to reach equilibrium.

  • Separation: Pass the mixture through a Sephadex G-25 spin column (or use rapid filtration through GF/B filters) to separate bound [3H]-ligand from free tracer.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Protein Purification Incubate 2. [3H]-Ligand + Competitor Prep->Incubate Sep 3. Bound/Free Separation Incubate->Sep Measure 4. Scintillation Counting Sep->Measure Analyze 5. IC50 Calculation Measure->Analyze

Fig 2: Self-validating competitive radioligand binding assay workflow.

Protocol B: Surface Plasmon Resonance (SPR) for Label-Free Kinetics (for PPAR-γ)

Causality & Self-Validation: In SPR, the primary challenge is distinguishing true binding from bulk refractive index shifts caused by solvent mismatches (e.g., DMSO used to dissolve 5-ASA). By utilizing a dual-channel system where Channel 1 is immobilized with a mutant PPAR-γ LBD (lacking the critical binding pocket residues) and Channel 2 contains wild-type PPAR-γ, the protocol becomes self-validating. Subtracting the Channel 1 signal from Channel 2 isolates the specific binding kinetics, allowing the 5-substitution's influence on the association rate ( kon​ ) and dissociation rate ( koff​ ) to be quantified without artifactual interference.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Immobilization: Inject wild-type PPAR-γ LBD over Channel 2 and mutant PPAR-γ over Channel 1 until a baseline shift of ~2000 RU is achieved. Quench unreacted sites with 1M ethanolamine.

  • Analyte Injection: Inject serial dilutions of 5-ASA (or alternative 5-substituted analogs) ranging from 0.5 µM to 50 µM at a flow rate of 30 µL/min.

  • Regeneration: Wash the chip with a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) between injections to remove bound analyte.

  • Kinetic Fitting: Fit the double-referenced sensorgrams (Channel 2 minus Channel 1, minus blank injection) to a 1:1 Langmuir binding model to determine KD​ .

References

  • Source: Journal of Experimental Medicine (JEM)
  • Title: High-affinity salicylic acid-binding protein and methods of use Source: US Patent US6136552A URL
  • Title: Emerging Polar Phenolic Disinfection Byproducts Are High-Affinity Human Transthyretin Disruptors: An in Vitro and in Silico Study Source: Environmental Science & Technology / ACS Publications URL
  • Title: NPR3 and NPR4 bind SA Source: ResearchGate URL
  • Title: 2-Hydroxy-5-(2-nitroethenyl)

Sources

Validation

A Comparative Guide to the Quality Control of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid Using Certified Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quality control of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid, a key chemical intermediate. Central to robust quality control is the use of Certified Reference Standards (CRMs), which provide a benchmark for accuracy and reliability in analytical measurements. This document will explore the rationale behind employing CRMs, compare essential analytical techniques, and provide actionable experimental protocols to ensure the quality and consistency of this critical compound.

The Imperative of Certified Reference Standards in Pharmaceutical Quality Control

A Certified Reference Material is a highly characterized and homogenous material, accompanied by a certificate that provides the value of a specified property, its uncertainty, and a statement of metrological traceability.[1][2] In the context of pharmaceutical quality control, CRMs serve as the cornerstone for method validation, instrument calibration, and the accurate quantification of impurities.[3][4] Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities in drug substances.[5][6][7] The ICH Q3A(R2) guideline, for instance, sets thresholds for the reporting, identification, and qualification of impurities, making the use of well-characterized reference standards indispensable.[5][8]

The use of a non-certified or poorly characterized in-house standard introduces a significant risk of analytical error, which can have profound consequences, including batch failures, delays in drug development, and potential patient safety issues.[4] Pharmaceutical secondary standards, which are qualified against and traceable to primary compendial standards (e.g., USP, EP), offer a reliable and cost-effective alternative for routine quality control.[3][9]

Analytical Methodologies for the Quality Control of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

The selection of an appropriate analytical technique is critical for the accurate assessment of the purity of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid and the quantification of any potential impurities. The primary methods for the analysis of non-volatile aromatic carboxylic acids include High-Performance Liquid Chromatography (HPLC), supplemented by spectroscopic techniques for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the most widely employed technique for determining the purity of pharmaceutical intermediates and APIs due to its high resolution, sensitivity, and quantitative accuracy.[10][11][12] A well-developed HPLC method can separate the main component from process-related impurities and degradation products.

Comparative Analysis of HPLC Methods:

For a compound like 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid, a reversed-phase HPLC method is typically the most suitable approach.[10] The following table outlines a comparison of potential starting conditions for method development, based on the analysis of similar aromatic carboxylic acids.[10][13][14][15]

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale and Comparison
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µmMethod A offers a standard, robust separation. Method B, with a shorter column and smaller particle size, is suitable for faster analysis times and higher efficiency, potentially resolving closely eluting impurities.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrilePhosphoric acid provides good peak shape for acidic analytes. Formic acid is volatile and MS-compatible, allowing for hyphenation with mass spectrometry for impurity identification.
Elution Mode IsocraticGradient (e.g., 20% to 80% B over 20 min)Isocratic elution is simpler and more robust for routine QC of a known impurity profile. Gradient elution is superior for separating complex mixtures of impurities with a wide range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 234 nmUV at 234 nm (or Diode Array Detector)The UV maximum for similar compounds is often in this region.[13][14] A Diode Array Detector (DAD) provides spectral information, aiding in peak purity assessment and impurity identification.
Column Temp. 30 °C35 °CElevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.

Workflow for HPLC Method Validation using a Certified Reference Standard:

Figure 1: Workflow for HPLC method validation.
Spectroscopic Techniques for Structural Confirmation and Identification

While HPLC is excellent for quantification and separation, spectroscopic methods are essential for confirming the chemical structure of the reference standard itself and for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the main component and potentially identifying impurities if they are present at sufficient levels (typically >0.1%).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition of the molecule and any impurities.[16] When coupled with HPLC (LC-MS), it is a powerful tool for identifying and characterizing unknown peaks in a chromatogram.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for the compound.

Comparative Spectroscopic Data (Hypothetical for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid based on similar structures):

TechniqueExpected Data for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acidData for a Related Compound (e.g., 2-Hydroxy-5-(trifluoromethyl)benzoic acid)[17][18]Significance
¹H NMR Aromatic protons with specific splitting patterns, a broad singlet for the hydroxyl proton, and another for the carboxylic acid proton.Similar aromatic proton signals, but the chemical shifts will be influenced by the trifluoromethyl group instead of the trifluoromethylsulfanyl group.Confirms the arrangement of protons on the aromatic ring and the presence of acidic protons.
¹³C NMR Signals corresponding to the carboxyl carbon, the carbon bearing the hydroxyl group, the carbon bearing the trifluoromethylsulfanyl group, and the trifluoromethyl carbon (a quartet).Similar pattern, but the chemical shifts and the C-F coupling constants for the trifluoromethyl group will differ.Confirms the carbon skeleton and the presence of the key functional groups.
HRMS (ESI-) [M-H]⁻ at m/z ~237.989[M-H]⁻ at m/z 205.0118Provides the accurate mass and allows for the determination of the elemental formula, confirming the presence of sulfur.
IR (KBr, cm⁻¹) Broad O-H stretch (~3200-2500), C=O stretch (~1680), C-S stretch (~700-600), C-F stretches (~1300-1100).Similar O-H and C=O stretches, but the C-F stretching region will be prominent.Confirms the presence of key functional groups.

Experimental Protocols

The following protocols are provided as a starting point for the quality control of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid. These methods should be fully validated according to ICH Q2(R1) guidelines before routine use.

Protocol 1: Purity Determination by Reversed-Phase HPLC

Objective: To determine the purity of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid and quantify related impurities using a certified reference standard.

Materials:

  • Certified Reference Standard of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

  • Sample of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid for analysis

  • HPLC grade acetonitrile and water

  • Phosphoric acid (85%)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% phosphoric acid. Filter through a 0.45 µm membrane and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid CRM into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard and Calibration Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte and its impurities (e.g., 1, 10, 50, 100, 250 µg/mL).

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 234 nm

  • Analysis: Inject the calibration standards to establish a calibration curve. Inject the sample solution.

  • Calculation: Determine the concentration of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid in the sample using the calibration curve. Calculate the percentage of each impurity by area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the identity of the 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid sample against its certified reference standard.

Materials:

  • Certified Reference Standard of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

  • Sample of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid for analysis

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the CRM and the test sample into separate, clean NMR tubes.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to each NMR tube and gently agitate to dissolve the material completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum for both the CRM and the test sample according to the instrument's standard operating procedures.

  • Data Analysis: Compare the chemical shifts, splitting patterns, and integration of the signals from the test sample's spectrum to those of the CRM's spectrum. The spectra should be superimposable for the identity to be confirmed.

Selecting the Appropriate Certified Reference Standard

When procuring a certified reference standard for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid, it is crucial to consider the following:

  • Certification: The standard should be produced by a manufacturer accredited to ISO 17034 and tested in a laboratory accredited to ISO/IEC 17025.[3]

  • Certificate of Analysis (CoA): The CoA should be comprehensive, detailing the certified purity value and its uncertainty, the methods used for characterization (e.g., HPLC, NMR, Karl Fischer for water content, residual solvents), and evidence of traceability to national or international standards.[1][19][20][21]

  • Purity: The purity of the standard should be sufficiently high to not interfere with the analysis of impurities in the test sample.

Logical Flow for CRM Selection and Use:

CRM_Selection_Use A Identify Need for Quality Control of 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid B Source CRM from an Accredited Supplier (ISO 17034/17025) A->B C Review Certificate of Analysis (CoA) for Completeness: - Purity & Uncertainty - Traceability - Characterization Data B->C D Verify Proper Storage Conditions C->D E Use CRM to Validate Analytical Method (e.g., HPLC) D->E F Implement Validated Method for Routine Quality Control E->F G Periodic Re-validation and CRM Lot-to-Lot Comparison F->G

Figure 2: Decision process for CRM selection.

Conclusion

The use of a certified reference standard is a non-negotiable aspect of modern pharmaceutical quality control for intermediates like 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid. It provides the necessary scientific and regulatory foundation for ensuring the accuracy and reliability of analytical data. By employing robust, validated analytical methods such as HPLC, in conjunction with spectroscopic techniques for identity confirmation, researchers and drug development professionals can confidently assess the purity and quality of their materials. This diligent approach not only ensures compliance with global regulatory expectations but also upholds the ultimate goal of producing safe and effective medicines.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Lab Manager. (2025, November 27). Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. Lab Manager. [Link]

  • ICH. (2006, June 6). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Proclinical. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Proclinical. [Link]

  • PubChem. 2-hydroxy-5-(trifluoromethyl)benzoic Acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (2021). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
  • National Institute of Metrology, China. Certificate of Certified Reference Material. [Link]

  • Scribd. Certificate of Analysis for 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. [Link]

  • Thermo Fisher Scientific. Certificate of analysis. Thermo Fisher Scientific. [Link]

  • Thermo Fisher Scientific. Certificate of analysis. Thermo Fisher Scientific. [Link]

  • PubChemLite. 2-hydroxy-5-(trifluoromethyl)benzoic acid (C8H5F3O3). PubChemLite. [Link]

  • National Institute of Standards and Technology. Certificate of Analysis. NIST. [Link]

  • Royal Society of Chemistry. (2020). The dual role of BrCF2CO2Et: difluorocarbene-enabled access to α-trifluoromethyl ketones from sulfoxonium ylides. RSC. [Link]

  • Cho, H. Y., Jeong, T. J., & Lee, Y. B. (2003). Simultaneous determination of triflusal and its major active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid, in rat and human plasma by high-performance liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 798(2), 257–264. [Link]

  • Appchem. 5-hydroxy-2-(trifluoromethyl)benzoic acid. Appchem. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]

  • Merck Millipore. Certipur® - Standards, Reference Materials and Buffers. Merck Millipore. [Link]

  • American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

  • SIELC Technologies. ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column. SIELC Technologies. [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]

  • UPB. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

Comprehensive Safety and Operational Guide for Handling 2-Hydroxy-5-(trifluoromethylthio)benzoic acid Executive Summary 2-Hydroxy-5-(trifluoromethylthio)benzoic acid (CAS: 129644-58-2; Formula: C8H5F3O3S) is a specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Hydroxy-5-(trifluoromethylthio)benzoic acid

Executive Summary

2-Hydroxy-5-(trifluoromethylthio)benzoic acid (CAS: 129644-58-2; Formula: C8H5F3O3S) is a specialized fluorinated and sulfur-containing organic building block widely utilized in drug discovery and agrochemical development [1]. Due to the presence of both an acidic salicylic acid core and a highly lipophilic trifluoromethylthio (-SCF3) group, this compound presents unique handling challenges. This guide provides step-by-step procedural safety, Personal Protective Equipment (PPE) requirements, and disposal logistics to ensure laboratory safety, regulatory compliance, and operational excellence.

Mechanistic Hazard Profile

Understanding the chemical causality behind a compound's hazards is the foundation of effective laboratory safety. 2-Hydroxy-5-(trifluoromethylthio)benzoic acid and its close structural analogs are classified under several critical hazard statements, primarily acting as severe irritants and acute toxicants [2].

  • Lipophilic Dermal Penetration (Acute Tox. 4): Unlike standard benzoic acids, the addition of the -SCF3 group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to more easily breach the stratum corneum (the skin's outermost lipid barrier), carrying the acidic payload directly into dermal tissues and systemic circulation [2].

  • Tissue Irritation (Skin Irrit. 2 / Eye Irrit. 2A): The carboxylic and phenolic hydroxyl groups are capable of donating protons, leading to localized pH drops upon contact with mucosal membranes or ocular tissue. This causes severe irritation and potential corneal damage [2].

  • Respiratory Toxicity (STOT SE 3): Aerosolized dust from this fine powder can cause acute respiratory tract irritation, necessitating strict inhalation controls [2].

HazardMitigation cluster_0 Exposure Routes cluster_1 Pathophysiological Effect cluster_2 PPE Defense System Inhalation Inhalation (Dust/Aerosol) RespIrrit Respiratory Tract Irritation (STOT SE 3) Inhalation->RespIrrit Dermal Dermal Contact (Lipophilic Penetration) SkinIrrit Systemic Toxicity / Irritation (Acute Tox 4) Dermal->SkinIrrit Ocular Ocular Exposure (Direct Contact) EyeIrrit Severe Eye Irritation (Corneal Damage) Ocular->EyeIrrit FumeHood Fume Hood / N95 Respirator RespIrrit->FumeHood Gloves Double Nitrile Gloves Lab Coat SkinIrrit->Gloves Goggles Chemical Splash Goggles EyeIrrit->Goggles

Exposure routes, pathophysiological effects, and targeted PPE defenses for the compound.

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety system, PPE must be selected based on the specific chemical vulnerabilities of the compound.

Protection CategoryRequired EquipmentMechanistic Justification (Why?)
Hand Protection Double-layered Nitrile or Neoprene gloves.Do not use latex. Latex is highly permeable to lipophilic organic compounds. Nitrile provides a superior chemical barrier against the -SCF3 group.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Standard safety glasses lack orbital seals. Goggles prevent aerosolized acidic dust from contacting the cornea.
Body Protection Flame-resistant laboratory coat with knit cuffs.Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, blocking dermal absorption routes.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm).Prevents inhalation of STOT SE 3 particulates. If weighing outside a hood, an N95 or P100 particulate respirator is mandatory.

Step-by-Step Operational Workflow

Phase 1: Pre-Operation & Weighing
  • Verify Environmental Controls: Ensure the chemical fume hood is operational. Verify that the analytical balance is clean and the draft shield doors move smoothly.

  • Don PPE: Equip double nitrile gloves, splash goggles, and a lab coat.

  • Static Mitigation: Because fine organic powders are prone to static cling (which increases aerosolization risk), use an anti-static gun (Zerostat) on the weighing boat before dispensing.

  • Weighing (Self-Validating Step): Place the weighing boat on the balance, tare, and carefully dispense the compound. Crucial: Close the draft shield completely before recording the weight to prevent laboratory air currents from aerosolizing the powder.

Phase 2: Transfer & Reaction Handling
  • Sealed Transfer: If the balance is outside the fume hood, place the weighing boat into a secondary sealed container (like a clean, dry beaker with a watch glass) before walking it to the hood.

  • Solubilization: Lower the fume hood sash to the lowest workable height. Slowly add the compound to your reaction solvent. Due to its lipophilicity, it will dissolve readily in polar aprotic solvents (e.g., DMF, DMSO) or alcohols, but poorly in water.

Phase 3: Post-Operation Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surfaces with a solvent-dampened wipe (isopropanol or ethanol) to dissolve and capture any residual lipophilic dust, followed by a water wipe to neutralize acidic residues.

  • Doffing: Remove outer gloves by turning them inside out to trap contaminants. Dispose of them in the solid hazardous waste bin.

Workflow Start Pre-Operation Setup (PPE Donning & Hood Check) Weighing Weighing in Analytical Balance (Draft Shield Engaged) Start->Weighing Transfer Transfer to Fume Hood (Sealed Container) Weighing->Transfer Reaction Chemical Handling / Reaction (Sash Lowered) Transfer->Reaction Waste Segregate Waste (Halogenated Organics Bin) Reaction->Waste Disposal Incineration (HF Wet Scrubber Equipped) Waste->Disposal

Step-by-step operational and disposal workflow ensuring containment and compliance.

Waste Management & Disposal Protocols

Disposal of 2-Hydroxy-5-(trifluoromethylthio)benzoic acid requires strict adherence to environmental regulations regarding halogenated and sulfur-containing wastes.

  • Waste Segregation: All liquid and solid waste containing this compound MUST be placed in a clearly labeled "Halogenated Organic Waste" container [3]. Never mix with non-halogenated solvent waste. Mixing them dilutes the halogen concentration, severely complicating downstream processing and exponentially increasing disposal costs for your facility.

  • Thermal Destruction & Scrubber Requirements: The EPA-mandated disposal method for fluorinated organic compounds is high-temperature incineration[3]. However, the thermal decomposition of the trifluoromethylthio (-SCF3) group generates highly toxic and corrosive Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) gases [4].

  • Facility Verification: Ensure your contracted waste management facility utilizes rotary kiln incinerators equipped with wet scrubbers (caustic scrubbing) . These scrubbers are non-negotiable, as they are required to capture and neutralize HF and SOx gases before they can be released into the environment [3] [4].

References

  • NextSDS. "5-hydroxy-2-(trifluoromethyl)benzoic acid — Chemical Substance Information" (Hazard Analog). Available at:[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]

  • ACS Publications. "Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes". Available at:[Link]

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